molecular formula C12H18BNO5 B1334049 4-n-Boc-amino-3-methoxy-phenylboronic acid CAS No. 669713-95-5

4-n-Boc-amino-3-methoxy-phenylboronic acid

Cat. No.: B1334049
CAS No.: 669713-95-5
M. Wt: 267.09 g/mol
InChI Key: PAWJDEHKEKNFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Boc-amino-3-methoxy-phenylboronic acid is a useful research compound. Its molecular formula is C12H18BNO5 and its molecular weight is 267.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWJDEHKEKNFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373523
Record name {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-95-5
Record name C-(1,1-Dimethylethyl) N-(4-borono-2-methoxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Boc-amino-3-methoxy-phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details the physicochemical properties of the compound, provides an exemplary synthesis protocol, and explores its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to assist researchers in its effective utilization.

Introduction

This compound, with the CAS number 669713-95-5, is a substituted arylboronic acid that serves as a versatile reagent in organic chemistry.[1] The presence of the boronic acid functional group allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The Boc-protected amine and the methoxy group offer sites for further functionalization and influence the electronic properties of the molecule, making it a valuable synthon for the construction of complex molecular architectures found in many pharmaceutical agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 669713-95-5
Molecular Formula C₁₂H₁₈BNO₅
Molecular Weight 267.09 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF

Synthesis of this compound

Exemplary Synthesis Protocol (Adapted from a similar compound)

This protocol is based on the synthesis of 4-amino-3-fluorophenylboronic acid and is provided as a general guideline. Researchers should optimize conditions for the specific target molecule.

Step 1: Boc Protection of 4-bromo-2-methoxyaniline

  • Dissolve 4-bromo-2-methoxyaniline in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine or diisopropylethylamine, to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

  • Stir the reaction for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Step 2: Borylation

  • Dissolve the Boc-protected 4-bromo-2-methoxyaniline in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction mixture will typically change color, indicating the lithium-halogen exchange.

  • After stirring for a short period at -78 °C, add triisopropyl borate dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.

Synthesis_Workflow Start 4-bromo-2-methoxyaniline Boc_Protection Boc Protection (Boc₂O, Base) Start->Boc_Protection Intermediate tert-butyl (4-bromo-2-methoxyphenyl)carbamate Boc_Protection->Intermediate Borylation Lithium-Halogen Exchange & Borylation (n-BuLi, B(OiPr)₃) Intermediate->Borylation Hydrolysis Acidic Workup (HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

A generalized workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data

The yield of Suzuki-Miyaura reactions can vary significantly depending on the substrates, catalyst, base, and solvent used. Below is a table of representative yields for the coupling of various aryl halides with phenylboronic acid derivatives, which can serve as a general expectation.

Aryl HalideBoronic Acid DerivativeCatalystBaseSolventYield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃Water/Ethanol~41%[2]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O>95%[3]
Iodobenzene3-Methoxyphenylboronic acidPd/BCK₂CO₃H₂O98%[4]
Chlorobenzene2-Methoxyphenylboronic acidPd/BCK₂CO₃H₂O94%[4]
Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The general experimental workflow from reaction setup to product isolation is also depicted.

Suzuki_Workflow cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂, Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Setup Reaction Setup (Inert Atmosphere) Reaction Heating & Stirring Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

The catalytic cycle and a standard experimental workflow for the Suzuki-Miyaura reaction.

Characterization Data

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is well-established. This guide provides essential technical information, including physicochemical properties, a representative synthesis protocol, and a detailed overview of its application in Suzuki-Miyaura coupling, to aid researchers in its effective use. The provided workflows and data serve as a practical resource for the planning and execution of synthetic strategies involving this important reagent.

References

In-Depth Technical Guide: 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis. This document details its chemical properties, applications, and provides illustrative experimental protocols.

Core Compound Properties

This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. The presence of the Boc-protected amine and the methoxy group allows for the introduction of a functionalized aromatic ring into a target molecule.

PropertyValueReference
Molecular Weight 267.09 g/mol [1]
Molecular Formula C12H18BNO5[1][2]
CAS Number 669713-95-5[1][3]
IUPAC Name [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid[1]
Purity Typically ≥95.0%[1]
Physical State Solid[1]

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X (Aryl Halide) PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 Base Base (e.g., K2CO3) Boronate R2-B(OH)3- Base->Boronate Activates Boronate->Transmetal BoronicAcid R2-B(OH)2 (4-n-Boc-amino-3-methoxy- phenylboronic acid) BoronicAcid->Boronate RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a flame-dried flask, add the aryl halide, this compound, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • The degassed solvent is added, followed by the palladium catalyst.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Synthesis of Substituted Phenylboronic Acids

Substituted phenylboronic acids are typically synthesized via the reaction of a Grignard reagent, formed from the corresponding aryl bromide, with a trialkyl borate followed by acidic workup.

Illustrative Synthesis of 4-Methoxyphenylboronic Acid

The following is a representative procedure for the synthesis of a similar boronic acid, which can provide insight into the synthesis of the title compound.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • Tri-isopropyl borate

  • 10% Hydrochloric acid

  • Ether

Procedure:

  • A Grignard reagent is prepared from 4-bromoanisole and magnesium in dry THF.

  • This solution is added dropwise to a cooled (-78 °C) solution of tri-isopropyl borate in dry THF under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature overnight.

  • The reaction is quenched with 10% hydrochloric acid.

  • The product is extracted with ether, and the combined organic extracts are washed with water and dried.

  • Removal of the solvent in vacuo yields the crude product, which can be recrystallized.

Biological Relevance

While this compound is a synthetic building block and not typically studied for its direct biological activity, it is an important precursor for the synthesis of biologically active molecules. The resulting biaryl structures are scaffolds for a wide range of therapeutic agents, including enzyme inhibitors and receptor antagonists. For instance, various boronic acid derivatives have been investigated for their antimicrobial and anticancer activities. The ability to introduce the methoxy and protected amine functionalities is crucial for tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Data Summary

The following table summarizes typical reactants and conditions for Suzuki-Miyaura cross-coupling reactions. The specific values will vary depending on the substrates and desired product.

ParameterTypical Range/Value
Aryl Halide Reactivity I > Br > OTf >> Cl
Boronic Acid Stoichiometry 1.1 - 1.5 equivalents
Palladium Catalyst Loading 1 - 5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent System Dioxane/H₂O, Toluene, DMF, n-Propanol/H₂O
Reaction Temperature 80 - 110 °C
Reaction Time 1 - 24 hours

Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from the synthesis of the boronic acid to its application in drug discovery.

workflow cluster_synthesis Synthesis of Boronic Acid cluster_application Application in Drug Discovery start Aryl Bromide (e.g., 4-bromo-2-methoxyaniline derivative) grignard Grignard Formation start->grignard boration Reaction with Trialkyl Borate grignard->boration hydrolysis Acidic Hydrolysis boration->hydrolysis product 4-n-Boc-amino-3-methoxy- phenylboronic acid hydrolysis->product coupling Suzuki-Miyaura Coupling (with a second aryl halide) product->coupling biaryl Protected Biaryl Intermediate coupling->biaryl deprotection Boc Deprotection biaryl->deprotection final_compound Final Bioactive Compound deprotection->final_compound testing Biological Activity Testing final_compound->testing

Synthetic and Application Workflow

References

An In-depth Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis. It details the compound's chemical structure, properties, a representative synthesis protocol, and its applications, particularly within the field of drug discovery and development.

Chemical Identity and Properties

This compound is a substituted aromatic boronic acid. The presence of the boronic acid functional group, along with the methoxy and Boc-protected amine moieties, makes it a versatile reagent in cross-coupling reactions. The tert-Butoxycarbonyl (Boc) protecting group is notable for its stability under various reaction conditions and its facile removal under acidic conditions.

Chemical Structure

The structural representation of the molecule is provided below.

G cluster_start Starting Material Preparation cluster_reaction Core Reaction Sequence cluster_workup Product Isolation & Purification start Dissolve tert-butyl (2-methoxyphenyl)carbamate in anhydrous THF lithiation Cool to -70°C and add n-BuLi dropwise (Directed ortho-metalation) start->lithiation 1 borylation Add Triisopropyl borate dropwise at -70°C (Borylation) lithiation->borylation 2 hydrolysis Warm to RT and quench with 1M HCl (Hydrolysis) borylation->hydrolysis 3 extraction Aqueous workup and extraction with Ethyl Acetate hydrolysis->extraction 4 drying Dry organic phase and concentrate under vacuum extraction->drying 5 purification Purify by recrystallization or chromatography drying->purification 6 product Final Product: This compound purification->product 7

An In-depth Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound, with the CAS number 669713-95-5, is a substituted phenylboronic acid featuring a methoxy group and a Boc-protected amine. These functional groups impart unique reactivity and solubility characteristics, making it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈BNO₅[3]
Molecular Weight 267.09 g/mol [3]
Physical State Solid-
Purity ≥95%-
Melting Point No data available for this specific compound. For the related compound 4-(N-Boc-amino)phenylboronic acid, the melting point is 199-204 °C (decomposes).
Solubility Soluble in dimethyl sulfoxide and methanol.[4]
Storage Store at 2-8°C.[5]

Structure:

Synthesis and Purification

A plausible synthetic route would involve the borylation of a suitably protected and substituted aniline derivative. For instance, starting from 4-bromo-2-methoxyaniline, the amino group would first be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). The resulting tert-butyl (4-bromo-2-methoxyphenyl)carbamate could then undergo a lithium-halogen exchange followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.

Experimental Workflow for a General Synthesis:

Synthesis_Workflow Start 4-Bromo-2-methoxyaniline Boc_Protection Boc Protection (Boc₂O, Base) Start->Boc_Protection Intermediate tert-Butyl (4-bromo-2-methoxyphenyl)carbamate Boc_Protection->Intermediate Lithiation Lithium-Halogen Exchange (n-BuLi or t-BuLi) Intermediate->Lithiation Borylation Borylation (Trialkyl borate) Lithiation->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: General synthetic workflow for this compound.

Purification:

Arylboronic acids can be challenging to purify via standard column chromatography on silica gel due to their potential for dehydration to form boroxines and their amphiphilic nature.[6] Recrystallization is often the preferred method.[6] Common solvents for recrystallization of arylboronic acids include hot ethanol or water.[6] Other purification techniques include:

  • Formation of a diethanolamine adduct: This can form a crystalline solid that can be isolated and then hydrolyzed back to the pure boronic acid.[6]

  • Sorbitol extraction: This method can be used to selectively extract the boronic acid into an aqueous layer.[6]

  • Basic washes: As arylboronic acids have pKa values similar to phenols, they can be removed from organic solutions by washing with a basic aqueous solution.[7]

Analytical Characterization

While specific spectral data for this compound is not publicly available, the expected NMR signals can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Signals:

  • Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm).

  • Methoxy protons: A singlet around δ 3.8-4.0 ppm.

  • Boc protons: A singlet at approximately δ 1.5 ppm.

  • Amine proton: A broad singlet, the chemical shift of which can vary.

  • Boronic acid protons: A broad singlet that may exchange with D₂O.

For reference, the ¹H NMR spectrum of the related compound tert-butyl (4-methoxyphenyl)carbamate shows signals at δ 7.26 (d, 2H), 6.82 (d, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), and 1.50 (s, 9H).[8]

Expected ¹³C NMR Signals:

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Carbonyl carbon (Boc): A signal around δ 153 ppm.

  • Quaternary carbon (Boc): A signal around δ 80 ppm.

  • Methyl carbons (Boc): A signal around δ 28 ppm.

  • Methoxy carbon: A signal around δ 55 ppm.

Reactivity and Applications in Suzuki-Miyaura Coupling

This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials.[9][10]

General Suzuki-Miyaura Coupling Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound would involve the following steps:

  • Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added.

  • Reaction: The mixture is heated (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetalation Transmetalation (R²-B(OH)₂, Base) PdII_2 R¹-Pd(II)L₂-R² Transmetalation->PdII_2 PdII_2->Pd0 RedElim Reductive Elimination Product R¹-R²

References

An In-depth Technical Guide to the Synthesis of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-n-Boc-amino-3-methoxy-phenylboronic acid, a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, summarizes quantitative data, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 4-bromo-2-methoxyaniline. The proposed pathway involves three key stages:

  • Protection of the Amino Group: The aniline nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

  • Borylation via Lithium-Halogen Exchange: The aryl bromide is converted into an organolithium intermediate, which then reacts with a borate ester to form the corresponding boronate ester.

  • Hydrolysis to the Boronic Acid: The boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and represent a viable route to the target compound.

Step 1: Synthesis of tert-butyl (4-bromo-2-methoxyphenyl)carbamate (Intermediate 1)

This step involves the protection of the amino group of 4-bromo-2-methoxyaniline using di-tert-butyl dicarbonate ((Boc)₂O).

Methodology:

  • To a solution of 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq).

  • Add a base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq), to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tert-butyl (4-bromo-2-methoxyphenyl)carbamate.

Step 2: Synthesis of 4-(tert-butoxycarbonylamino)-3-methoxyphenylboronic acid (Final Product)

This step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Methodology:

  • Dissolve tert-butyl (4-bromo-2-methoxyphenyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following tables summarize the typical reagents, conditions, and expected outcomes for the proposed synthesis.

Table 1: Reaction Parameters for Step 1 - Boc Protection

ParameterValue
Starting Material4-bromo-2-methoxyaniline
ReagentsDi-tert-butyl dicarbonate, Triethylamine/DMAP
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield90-98%

Table 2: Reaction Parameters for Step 2 - Borylation and Hydrolysis

ParameterValue
Starting Materialtert-butyl (4-bromo-2-methoxyphenyl)carbamate
Reagentsn-Butyllithium, Triisopropyl borate, 1 M HCl
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Reaction Time12-18 hours
Typical Yield60-80%

Mandatory Visualization

Experimental Workflow

The overall synthetic procedure can be visualized as a straightforward workflow.

G start_material 4-Bromo-2-methoxyaniline step1 Step 1: Boc Protection Reagents: (Boc)₂O, Base Solvent: DCM or THF Temp: RT start_material->step1 intermediate1 Intermediate: tert-butyl (4-bromo-2-methoxyphenyl)carbamate step1->intermediate1 step2 Step 2: Borylation & Hydrolysis Reagents: n-BuLi, B(O-iPr)₃, HCl Solvent: Anhydrous THF Temp: -78°C to RT intermediate1->step2 final_product Final Product: This compound step2->final_product G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor extracellular_signal->receptor binds gef GEF (Guanine Nucleotide Exchange Factor) receptor->gef activates rhoa_gdp RhoA-GDP (Inactive) gef->rhoa_gdp activates rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GDP -> GTP rock ROCK (Rho-associated kinase) rhoa_gtp->rock activates mlc Myosin Light Chain (MLC) rock->mlc phosphorylates p_mlc Phosphorylated MLC mlc->p_mlc cytoskeletal_reorganization Actin Cytoskeleton Reorganization (Cell Migration, Proliferation) p_mlc->cytoskeletal_reorganization leads to inhibitor Phenylboronic Acid Inhibitor inhibitor->rock inhibits

4-n-Boc-amino-3-methoxy-phenylboronic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic Acid

Introduction

(4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is a key building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical compounds. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the creation of carbon-carbon bonds. The presence of the Boc-protected amine and the methoxy group on the phenyl ring allows for precise structural modifications, making it an important intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Chemical Identity and Properties

The compound is systematically named [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid .[1][2][3] It is also commonly referred to as 4-N-Boc-amino-3-methoxy-phenylboronic acid.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
IUPAC Name [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid[1][3]
CAS Number 669713-95-5[1][3][4]
Molecular Formula C12H18BNO5[1][2][4]
Molecular Weight 267.09 g/mol [1][4]
Appearance Solid[3][5]
Purity ≥95.0%[3][5]
Storage Temp. 2-8°C[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high yields.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation ar_pd_r Ar-Pd(II)-R(Ln) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section details a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a representative method and may require optimization based on the specific aryl halide used.

Materials:

  • (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 equivalents)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 - 0.05 equivalents)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 eq), (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.03 eq).[6][7]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[6][7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-90°C) with vigorous stirring.[6][7]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[7][8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.[7][8]

    • Transfer to a separatory funnel and wash with water and then with brine to remove the base and inorganic byproducts.[7][8]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[7][9]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[7][8]

Experimental_Workflow start Reaction Setup (Reagents + Catalyst + Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) start->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 80-90°C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash with H2O/Brine) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

General experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

Boronic acids are crucial structural motifs in medicinal chemistry.[10] The Boc-protected aminophenyl boronic acid scaffold is a versatile starting point for the synthesis of inhibitors and modulators of various biological targets. The ability to readily form biaryl structures through Suzuki coupling allows medicinal chemists to explore structure-activity relationships (SAR) by introducing diverse substituents. This compound serves as a precursor for creating libraries of novel molecules for screening in drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[]

References

Spectral and Methodological Profile of 4-n-Boc-amino-3-methoxy-phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and analytical methodologies for 4-n-Boc-amino-3-methoxy-phenylboronic acid. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a synthesized projection of expected spectral data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for the acquisition of this data are also provided to guide researchers in their laboratory work.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral properties of N-Boc-aniline and 3-methoxyphenylboronic acid, offering a reliable baseline for the characterization of the target compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8br s2HB(OH)₂
~7.5 - 7.3m2HAr-H
~7.0d1HAr-H
~3.9s3H-OCH₃
~1.5s9H-C(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C=O (Boc)
~150C-O (aromatic)
~140C-N (aromatic)
~130C-B (aromatic, ipso)
~125Ar-CH
~120Ar-CH
~115Ar-CH
~80-C(CH₃)₃ (Boc)
~56-OCH₃
~28-C(CH₃)₃ (Boc)

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200BroadO-H stretch (boronic acid)
~3350MediumN-H stretch (Boc-amine)
~2980 - 2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Boc)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1370StrongB-O stretch
~1250StrongC-N stretch
~1160StrongC-O stretch (methoxy)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

AdductPredicted m/z
[M+H]⁺268.13
[M+Na]⁺290.11
[M-H]⁻266.12

Experimental Protocols

The following are generalized protocols for the synthesis and spectral characterization of this compound. These should be adapted and optimized based on specific laboratory conditions and equipment.

Synthesis of this compound

A common method for the synthesis of substituted phenylboronic acids is through the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

  • Formation of the Organometallic Reagent:

    • Start with a suitable halogenated precursor, such as 4-bromo-2-methoxy-N-(tert-butoxycarbonyl)aniline.

    • Dissolve the precursor in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) or magnesium turnings to form the corresponding Grignard reagent.

  • Borylation:

    • To the cold solution of the organometallic reagent, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, maintaining the low temperature.

    • Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

  • Hydrolysis:

    • Quench the reaction by the slow addition of an aqueous acid solution (e.g., dilute HCl).

    • Stir the mixture vigorously until the boronic acid precipitates.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (4-bromo-2-methoxy-N-Boc-aniline) grignard Grignard/Organolithium Formation start->grignard borylation Borylation with Trialkyl Borate grignard->borylation hydrolysis Acidic Hydrolysis borylation->hydrolysis purification Purification (Crystallization/Chromatography) hydrolysis->purification final_product 4-n-Boc-amino-3-methoxy- phenylboronic acid purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) ir FT-IR Spectroscopy ms Mass Spectrometry final_product->nmr final_product->ir final_product->ms

An In-depth Technical Guide to the NMR Spectrum of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The compound 4-n-Boc-amino-3-methoxy-phenylboronic acid (PubChem CID: 2756768) is a sophisticated example, incorporating three key functional groups onto a phenyl ring: a boronic acid for coupling, a Boc-protected amine, and a methoxy ether.[1][2] This trifunctional arrangement makes it a valuable reagent for introducing a protected aniline moiety with specific electronic and steric properties into complex molecules.

Accurate structural confirmation of such reagents is paramount to ensure the fidelity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound, grounded in first principles and practical expertise. We will dissect the expected spectral features, explain the underlying chemical causality, provide a robust experimental protocol, and discuss common pitfalls in spectral interpretation.

Core NMR Principles for Substituted Phenylboronic Acids

The NMR spectrum of this compound is a composite of signals from its constituent parts. Understanding the typical spectral signatures of each functional group is the foundation for a complete structural assignment.

The Boc (tert-butyloxycarbonyl) Group Signature

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability and straightforward removal under mild acidic conditions.[3] Its NMR signature is unambiguous:

  • ¹H NMR: A sharp, intense singlet appearing far upfield, typically between 1.4 and 1.5 ppm . This signal arises from the nine equivalent protons of the tert-butyl group and its integration to nine protons is a definitive marker of successful Boc protection.[4]

  • ¹³C NMR: Three distinct signals confirm the group's presence: a carbamate carbonyl carbon (~155 ppm ), a quaternary carbon of the tert-butyl group (~80 ppm ), and a strong signal from the three equivalent methyl carbons (~28 ppm ).[3]

  • N-H Proton: The carbamate N-H proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

The Aromatic Methoxy Group Signature

Methoxy groups attached to an aromatic ring also provide clear diagnostic signals:

  • ¹H NMR: A characteristic singlet integrating to three protons, typically found in the 3.7 to 4.0 ppm range.[5]

  • ¹³C NMR: A signal for the methoxy carbon, usually appearing around 55-62 ppm .[6][7] The precise shift can be influenced by the presence of ortho substituents.

The Phenylboronic Acid Moiety

The boronic acid group and the phenyl ring it's attached to present a more complex picture:

  • ¹H NMR (Aromatic Protons): The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects (inductive and resonance) of all three substituents. The -OCH₃ and -NHBoc groups are electron-donating, while the -B(OH)₂ group is electron-withdrawing. This interplay determines the shielding and deshielding of the ring protons.

  • ¹H NMR (B(OH)₂ Protons): The two protons on the boronic acid hydroxyl groups are acidic and exchange rapidly with trace water or hydroxyl groups in the solvent. This usually results in a very broad, low-intensity signal that may not be easily observable.

  • ¹³C NMR (Aromatic Carbons): The six aromatic carbons will give distinct signals. The carbon atom directly bonded to the boron (the ipso-carbon) is often difficult to observe due to quadrupolar relaxation from the boron nucleus, resulting in a very broad or weak signal.[8]

  • ¹¹B NMR: Boron has two NMR-active nuclei, with ¹¹B (spin I = 3/2, ~80% natural abundance) being the most commonly observed. For a trigonal planar, sp²-hybridized arylboronic acid, a single, often broad, resonance is expected in the range of +27 to +33 ppm .[9][10] This technique is exceptionally useful for confirming the electronic environment of the boron atom.[11] The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass tubes.[9]

Predicted NMR Spectrum: A Detailed Analysis

By synthesizing the principles above, we can predict the detailed NMR spectrum for this compound.

¹H NMR Spectrum Prediction
  • Aromatic Region (δ 6.8 - 7.8 ppm): The molecule has a 1,2,4-trisubstituted phenyl ring, which will give rise to a complex splitting pattern for the three aromatic protons.

    • H-5: This proton is ortho to the electron-donating -NHBoc group and meta to the -B(OH)₂ group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-6.

    • H-6: This proton is ortho to the electron-withdrawing -B(OH)₂ group, leading to a downfield shift. It will be split into a doublet of doublets by coupling to H-5 (ortho-coupling, J ≈ 8 Hz) and H-2 (meta-coupling, J ≈ 2 Hz).

    • H-2: This proton is ortho to the methoxy group and meta to the -B(OH)₂ group. It will likely appear as a doublet due to the small meta-coupling.

  • N-H Proton (δ ~8.0 - 9.5 ppm): A broad singlet is expected, its exact position being highly solvent-dependent. In a hydrogen-bond-accepting solvent like DMSO-d₆, it will be more defined and downfield.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3H.[5]

  • Boc Protons (δ ~1.5 ppm): A sharp, intense singlet integrating to 9H.[4]

  • B(OH)₂ Protons: A very broad, exchangeable signal, likely between 4-6 ppm, which may not be observed.

¹³C and ¹¹B NMR Spectra Prediction

The table below summarizes the predicted chemical shifts for the carbon and boron nuclei.

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Rationale & Notes
¹³C Boc -C H₃~28.4Characteristic signal for the three equivalent methyls of the tert-butyl group.[3]
¹³C O-C H₃~56.0Typical range for an aromatic methoxy carbon.[7]
¹³C Boc -C (CH₃)₃~80.5Quaternary carbon of the tert-butyl group.[3]
¹³C Aromatic C -H110 - 135Three distinct signals are expected in this range for the protonated aromatic carbons.
¹³C Aromatic C -B130 - 140Signal for the ipso-carbon attached to boron. Often broad and of low intensity, may not be observed.[8]
¹³C Aromatic C -O & C -N140 - 150Deshielded carbons attached to heteroatoms.
¹³C Boc -C =O~153.5Carbamate carbonyl carbon, a key indicator of the Boc group.[3]
¹¹B -B (OH)₂28 - 33Characteristic range for a trigonal planar arylboronic acid.[10] The signal will shift upfield if a Lewis base coordinates to the boron.[12]

Experimental Protocol & Workflow

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 10-15 mg of this compound.

    • Solvent Selection: Use ~0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it typically solubilizes polar boronic acids well and slows the exchange of N-H and O-H protons, leading to sharper signals for these groups. Methanol-d₄ is an alternative, but will cause rapid exchange of the B(OH)₂ and NH protons with the solvent's deuterons, causing their signals to disappear.

    • Tube Selection: For ¹H and ¹³C NMR, a standard borosilicate glass NMR tube is sufficient. For ¹¹B NMR, a quartz NMR tube is mandatory to eliminate the broad background signal from boron in the glass itself.[9]

    • Dissolution: Add the solvent to the solid in the NMR tube. Vortex gently until the solid is fully dissolved.

  • Spectrometer Setup and Data Acquisition:

    • Tune and match the probe for the respective nucleus (¹H, ¹³C, ¹¹B).

    • Shim the magnetic field to achieve optimal resolution.

    • ¹H Acquisition:

      • Use a standard single-pulse experiment.

      • Acquire at least 16 scans with a relaxation delay (d1) of 2-5 seconds.

      • Set the spectral width to cover the range of -2 to 12 ppm.

    • ¹³C Acquisition:

      • Use a proton-decoupled pulse program (e.g., zgpg30).

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise, as ¹³C is much less sensitive than ¹H.

      • Set the spectral width to cover 0 to 200 ppm.

    • ¹¹B Acquisition:

      • Use a broadband proton-decoupled single-pulse experiment.

      • Acquire at least 1024 scans.

      • Set the spectral width to cover a wide range, for example, from +100 to -100 ppm, centered around +30 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ septet to 39.52 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Assign peaks based on chemical shift, multiplicity, and integration, comparing them to the predicted values.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh Weigh Analyte (10-15 mg) solvent Select & Add Solvent (e.g., DMSO-d6) weigh->solvent tube Choose NMR Tube (Quartz for 11B) solvent->tube dissolve Dissolve Sample tube->dissolve tune Tune & Shim Spectrometer dissolve->tune acq_h1 Acquire 1H Spectrum tune->acq_h1 acq_c13 Acquire 13C Spectrum tune->acq_c13 acq_b11 Acquire 11B Spectrum tune->acq_b11 process Process FID (FT, Phase, Baseline) acq_h1->process acq_c13->process acq_b11->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals & Validate Structure integrate->assign

Caption: Workflow for the complete NMR analysis of this compound.

Structural Validation and Common Pitfalls

While 1D NMR is powerful, full structural validation often benefits from 2D techniques. For instance, an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each aromatic proton signal with its directly attached carbon signal, confirming their one-bond connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations over 2-3 bonds, which is invaluable for assigning quaternary carbons and confirming the substitution pattern (e.g., correlation from the methoxy protons to the C-3 aromatic carbon).

A significant pitfall in the analysis of boronic acids is their propensity to form cyclic trimers known as boroxines upon dehydration.[10] This equilibrium between the monomeric acid and the trimeric anhydride can lead to the appearance of two distinct sets of signals in the NMR spectrum, complicating analysis. The formation of the boroxine is often favored in non-polar, aprotic solvents and can be promoted by heating. Using a solvent like DMSO or methanol, which can hydrogen bond with the B(OH)₂ groups, helps to favor the monomeric form. A single, sharp signal in the ¹¹B NMR spectrum is a good indicator that one species is dominant.

Conclusion

The NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of chemical principles. The key diagnostic features are the intense 9H singlet for the Boc group, the 3H singlet for the methoxy group, the characteristic pattern of the trisubstituted aromatic ring, and a ¹¹B resonance near +30 ppm. By following a meticulous experimental protocol and being mindful of potential complications like boroxine formation, researchers and drug development professionals can use NMR spectroscopy to confidently verify the identity and purity of this critical synthetic building block, ensuring the integrity of their scientific endeavors.

References

An In-depth Technical Guide to the FT-IR Analysis of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-n-Boc-amino-3-methoxy-phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral interpretation necessary for the structural verification and quality assessment of this complex synthetic intermediate. Our approach is grounded in established spectroscopic principles, providing not just a methodology, but the scientific rationale behind each step to ensure robust and reliable results.

Introduction: The Role of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. For a multifunctional molecule like this compound, FT-IR provides a rapid, non-destructive method to confirm the presence of key functional groups, including the boronic acid, the Boc-protecting group, the secondary amine, the methoxy group, and the substituted aromatic ring. This verification is a critical step in synthetic chemistry, ensuring the identity and purity of the compound before its use in subsequent reactions.

The molecule's structure presents several key vibrational features that we aim to identify:

  • O-H stretching from the boronic acid's hydroxyl groups.

  • N-H stretching from the Boc-protected amine.

  • C=O stretching from the carbamate of the Boc group.

  • B-O stretching from the boronic acid moiety.

  • C-O stretching from the methoxy group and the Boc group.

  • Aromatic C-H and C=C stretching and bending modes characteristic of the 1,2,4-trisubstituted benzene ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, interpretable FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocol outlines a validated method for solid-phase analysis using an Attenuated Total Reflectance (ATR) accessory, which is ideal for powdered samples.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer and ATR accessory have been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes). This minimizes drift in the instrument's components.

    • Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance. This background spectrum is automatically subtracted from the sample spectrum to ensure that the resulting data represents only the sample's absorbance. The background should show characteristic water vapor and CO₂ bands but be otherwise flat.

  • Sample Preparation:

    • Place a small amount (typically 1-5 mg) of the dry, powdered this compound onto the center of the ATR crystal. The sample must be completely dry, as residual moisture will introduce a broad O-H stretching band around 3200-3500 cm⁻¹, which can obscure the N-H and O-H signals from the analyte.[1]

    • Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal.

  • Data Acquisition:

    • Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, while a 4 cm⁻¹ resolution is sufficient for identifying the broad and sharp bands characteristic of the functional groups in this molecule.

  • Data Processing and Cleaning:

    • After acquisition, the spectrum should be baseline corrected to remove any sloping or curved baseline artifacts.

    • If using a diamond ATR, an ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

Workflow for FT-IR Analysis

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Instrument_Prep Instrument Stabilization & Background Scan Sample_Prep Place Dry Sample on ATR Crystal Instrument_Prep->Sample_Prep Ready Acquire_Spectrum Collect Spectrum (16-32 scans, 4 cm⁻¹ resolution) Sample_Prep->Acquire_Spectrum Sample Loaded Process_Data Baseline & ATR Correction Acquire_Spectrum->Process_Data Raw Data Peak_Analysis Peak Identification & Functional Group Assignment Process_Data->Peak_Analysis Corrected Spectrum Final_Report Structural Confirmation Peak_Analysis->Final_Report Interpretation

Caption: A streamlined workflow for acquiring and analyzing the FT-IR spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A systematic, region-by-region analysis is the most effective approach to interpretation.

Molecular Structure and Key Functional Groups

Molecular_Structure cluster_labels mol A O-H (Boronic Acid) B N-H (Carbamate) C C=O (Boc) D B-O (Boronic Acid) E C-O (Methoxy) F 1,2,4-Trisubstituted Ring

Caption: Key functional groups of the target molecule for FT-IR analysis.

3.1. The High-Frequency Region (4000 - 2500 cm⁻¹)

  • O-H Stretching (Boronic Acid): A broad absorption band is expected between 3200 and 3500 cm⁻¹. This breadth is due to intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties. In some cases, evidence of intramolecular hydrogen bonding may also be observed.[2][3]

  • N-H Stretching (Boc-Amine): A sharp to medium-intensity peak should appear between 3310 and 3350 cm⁻¹.[1] This band is characteristic of a secondary amine within a carbamate group and is typically less broad than the O-H stretch.

  • Aromatic C-H Stretching: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which are characteristic of C-H bonds on the benzene ring.[4]

  • Aliphatic C-H Stretching: Absorptions corresponding to the methyl groups of the Boc functionality will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

3.2. The Carbonyl and Double Bond Region (2000 - 1500 cm⁻¹)

  • C=O Stretching (Boc Group): This is one of the most prominent and diagnostically important peaks in the spectrum. A very strong, sharp absorption should be observed in the range of 1680-1712 cm⁻¹.[5][6] Its high intensity is due to the large change in dipole moment during the stretching vibration. The exact position can give clues about the local electronic environment.

  • Aromatic C=C Stretching: The benzene ring exhibits several C=C stretching vibrations, typically appearing as a series of medium to sharp bands between 1450 and 1620 cm⁻¹.[3][7] For substituted benzenes, prominent peaks are often seen near 1600 cm⁻¹ and 1500 cm⁻¹.

3.3. The Fingerprint Region (1500 - 650 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are highly specific to the molecule's overall structure.

  • B-O Asymmetric Stretching: A strong, often broad band between 1310 and 1392 cm⁻¹ is characteristic of the B-O single bond stretching in phenylboronic acids.[8][9] This is a key indicator for the presence of the boronic acid group.

  • C-O Stretching (Boc and Methoxy): The spectrum will contain strong C-O stretching bands. The C-O stretch associated with the Boc group is typically found around 1150-1170 cm⁻¹. The aryl-alkyl ether C-O asymmetric stretch from the methoxy group is expected around 1250 cm⁻¹, with a symmetric stretch near 1020-1040 cm⁻¹.[10]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H "wagging" vibrations in the 700-900 cm⁻¹ range. For a 1,2,4-trisubstituted ring, one would expect strong bands in the region of 800-860 cm⁻¹ and potentially another weaker band near 860-900 cm⁻¹.[7][11]

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic peaks for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3200 - 3500Broad, StrongO-H Stretch (H-bonded)Boronic Acid
3310 - 3350Medium, SharpN-H StretchBoc-protected Amine (Carbamate)
3030 - 3100Weak-MediumC-H StretchAromatic Ring
2850 - 2980MediumC-H Stretch (asymmetric & symmetric)Boc group (tert-butyl)
1680 - 1712Very StrongC=O StretchBoc group (Carbamate)
1450 - 1620Medium-StrongC=C StretchAromatic Ring
1310 - 1392Strong, BroadB-O Asymmetric StretchBoronic Acid
~1250 & ~1030StrongC-O Stretch (asymmetric & symmetric)Methoxy Group
~1160StrongC-O StretchBoc group
800 - 900StrongC-H Out-of-Plane Bending1,2,4-Trisubstituted Aromatic Ring
Conclusion

The FT-IR analysis of this compound provides a robust method for its structural confirmation. By following a validated experimental protocol and systematically interpreting the key regions of the spectrum, researchers can confidently verify the presence of all critical functional groups. The combination of the very strong C=O stretch of the Boc group, the broad O-H and B-O stretches of the boronic acid, the N-H stretch of the carbamate, and the characteristic patterns of the substituted aromatic ring creates a unique spectral fingerprint. This guide provides the foundational knowledge and practical insights to leverage FT-IR spectroscopy for ensuring the quality and identity of this important chemical building block.

References

Navigating the Solubility of 4-n-Boc-amino-3-methoxy-phenylboronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of key intermediates is paramount. This technical guide addresses the solubility of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a crucial building block in modern medicinal chemistry. While specific quantitative solubility data for this compound remains limited in publicly available literature, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine its solubility. This is achieved through an examination of the solubility of structurally related compounds, detailed experimental protocols for solubility determination, and a discussion of its application in pivotal synthetic methodologies.

Understanding Solubility: A Qualitative and Semi-Quantitative Overview

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. For this compound, its solubility profile is dictated by the interplay of the polar boronic acid group, the relatively nonpolar Boc-protecting group, and the methoxy and amino substituents on the phenyl ring.

To provide a foundational understanding, the following table summarizes the known solubility characteristics of structurally analogous phenylboronic acids. This data, while not a direct measure for the title compound, offers valuable insights into its likely behavior in various solvent systems.

CompoundSolvent(s)Solubility
(4-Boc-Aminophenyl)boronic AcidMethanolSoluble[1]
3-Aminophenylboronic Acid MonohydrateWater, AlcoholSoluble
Phenylboronic AcidEthers, KetonesHigh
ChloroformModerate[2][3]
HydrocarbonsVery Low[2][3]
Substituted Phenylboronic Acids (with OiBu, COOH, CF3)WaterDecreased solubility compared to unsubstituted phenylboronic acid[4][5]

Based on this information, it can be inferred that this compound is likely to exhibit good solubility in polar organic solvents such as methanol, ethers, and ketones. The presence of the bulky, nonpolar Boc group may reduce its solubility in water compared to its unprotected counterpart.

Experimental Protocol for Solubility Determination: The Dynamic Method

For a precise determination of solubility, the dynamic method is a widely accepted and robust technique. This method involves the gradual heating of a solid-liquid mixture of known composition and observing the temperature at which complete dissolution occurs.

Materials and Equipment:

  • This compound

  • Selected solvent(s)

  • Heating and stirring device (e.g., controlled heating block with magnetic stirrer)

  • Accurate temperature probe

  • Turbidity sensor or a device for visual inspection

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed vial to create a mixture of known composition.

  • Heating and Stirring: Place the vial in the heating block and commence stirring to ensure a homogenous suspension.

  • Controlled Heating: Increase the temperature of the mixture at a slow, controlled rate (e.g., 0.5-1.0 °C/min) to allow for thermal equilibrium to be reached at each stage.

  • Observation: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific concentration.

  • Data Collection: Repeat this procedure with varying compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).

Core Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceutical compounds. The this compound serves as a key building block in this reaction, enabling the introduction of the substituted phenyl moiety into a target molecule.

The general workflow of a Suzuki-Miyaura cross-coupling reaction is depicted below:

Suzuki_Miyaura_Workflow start Start Materials reagents Aryl/Vinyl Halide or Triflate + This compound start->reagents Combine reaction_vessel Reaction Setup reagents->reaction_vessel heating Heating & Stirring reaction_vessel->heating Reaction Conditions conditions Palladium Catalyst + Base + Solvent conditions->reaction_vessel workup Aqueous Workup & Extraction heating->workup After Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

In the context of drug development, the ability to predictably and efficiently couple molecular fragments is essential. The Boc-protected amino group and the methoxy substituent on the phenylboronic acid provide handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. The solubility of the boronic acid in the reaction solvent is a critical factor for achieving high yields and reproducible results in these coupling reactions.

References

Stability and Storage of 4-n-Boc-amino-3-methoxy-phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-n-Boc-amino-3-methoxy-phenylboronic acid. Understanding the chemical stability of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines potential degradation pathways, recommended storage and handling procedures, and a framework for stability testing based on established principles for analogous compounds.

Chemical Profile and Inherent Stability Considerations

This compound is a substituted arylboronic acid containing a tert-butyloxycarbonyl (Boc) protecting group. The stability of this molecule is influenced by the inherent reactivity of both the phenylboronic acid moiety and the Boc-protected amine.

Phenylboronic Acid Moiety: Arylboronic acids are known to be susceptible to certain degradation pathways:

  • Oxidative Degradation: The carbon-boron bond can be sensitive to oxidation.

  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by factors such as pH, temperature, and the presence of metal catalysts. Electron-rich and sterically hindered arylboronic acids can be more prone to deboronation.

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). This is typically a reversible process.

Boc-Protecting Group: The Boc group is a widely used amine protecting group that is known for its lability under acidic conditions. Cleavage of the Boc group yields the free amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation of the boronic acid moiety.
Moisture Protect from moisture.To prevent hydrolysis and minimize protodeboronation.
Light Store in a light-resistant container.To prevent potential photolytic degradation.
pH Avoid acidic conditions during storage and handling.To prevent the cleavage of the acid-labile Boc protecting group.

Handling Precautions:

  • Handle the compound in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated. The following diagram illustrates these potential routes of degradation.

G Potential Degradation Pathways A This compound B Protodeboronation (+ H₂O) A->B H₂O, Heat, Catalysts E Acid-catalyzed Hydrolysis (H⁺) A->E Acid C tert-Butyl (2-methoxyphenyl)carbamate B->C D Boric Acid B->D F 4-Amino-3-methoxyphenylboronic acid E->F G Isobutylene + CO₂ E->G

Figure 1. Potential degradation pathways for this compound.

Framework for Stability Testing

A comprehensive stability testing program is essential to understand the degradation profile of this compound. The following experimental protocols are based on the International Council for Harmonisation (ICH) guidelines and are provided as a framework that should be adapted and validated for this specific compound.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This information is crucial for the development of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F Sample Preparation A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Degradation (e.g., 3% H₂O₂) C->F D Thermal Degradation (e.g., 60°C) D->F E Photolytic Degradation (ICH Q1B) E->F G Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Peak Purity Analysis G->H I Identification of Degradants (e.g., LC-MS/MS, NMR) G->I

Figure 2. A typical workflow for conducting forced degradation studies.

Detailed Methodologies for Forced Degradation:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Follow the procedure for acid hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period, protected from light.

    • Withdraw and prepare samples for analysis at specified time points.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 60°C).

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples at the end of the exposure period. A control sample should be kept in the dark under the same temperature conditions.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to predict the shelf-life of the compound under recommended storage conditions.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Example)
Long-Term 2-8°C12 months0, 3, 6, 9, 12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, 6 months

Experimental Protocol:

  • Package the this compound in containers that simulate the proposed storage and distribution packaging.

  • Place the packaged samples in stability chambers maintained at the conditions specified in the table above.

  • At each time point, withdraw samples and analyze them using a validated stability-indicating analytical method.

  • The analysis should include assays for the parent compound and any identified degradation products. Physical properties should also be monitored.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.

Example HPLC Method Parameters (to be optimized and validated):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Column Temperature: 25°C.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and reliability in scientific applications. The primary degradation pathways are likely to be protodeboronation of the boronic acid moiety and acid-catalyzed cleavage of the Boc protecting group. Adherence to the recommended storage conditions of 2-8°C under an inert, dry, and dark atmosphere is crucial for minimizing degradation. A robust stability testing program, guided by ICH principles and employing validated stability-indicating analytical methods, is essential for fully characterizing the stability profile of this compound. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to handle, store, and evaluate the stability of this compound effectively.

An In-depth Technical Guide on the Safe Handling and Use of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, physical and chemical properties, and a representative experimental workflow for 4-n-Boc-amino-3-methoxy-phenylboronic acid (CAS No: 669713-95-5). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

This compound is a substituted phenylboronic acid derivative commonly used as an intermediate in organic synthesis, particularly in cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for controlled reactivity in multi-step synthetic sequences.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 669713-95-5[1][2]
Molecular Formula C12H18BNO5[1][2]
IUPAC Name [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid[2]
Synonyms (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid, 4-(tert-butoxycarbonyl)-3-methoxyphenylboronic acid[1]

| MDL Number | MFCD03426361[2] |

Table 2: Physical and Chemical Properties

Property Value
Molecular Weight 267.09 g/mol [1][2]
Appearance Solid[2]
Purity ≥95.0%[2]

| Storage Temperature | Store in a cool, dark, and dry place. General guidance for boronic acids suggests storage at -20°C to -80°C for long-term stability.[3] |

Safety and Hazard Information

This compound is classified as an irritant. Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

Table 3: GHS Hazard Classification

Category Classification
Pictogram GHS07: Harmful/Irritant[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation[2][4][5][6][7] H319: Causes serious eye irritation[2][4][5][6][7] H335: May cause respiratory irritation[2][5][7]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][7][8] P264: Wash hands thoroughly after handling.[2][8] P280: Wear protective gloves/protective clothing and eye/face protection.[2][4][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][9] |

Experimental Protocols

While specific experimental protocols for this exact molecule are proprietary to individual research labs, it is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions. The following is a generalized, representative protocol for such a reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 equivalents), an aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualized Workflows

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory workflow for handling this compound, emphasizing the required personal protective equipment.

G cluster_prep Preparation Phase cluster_ppe Required PPE cluster_handling Handling Phase cluster_disposal Disposal Phase Start Start: Obtain Compound ReviewSDS Review Safety Data Sheet (SDS) Start->ReviewSDS DonPPE Don Personal Protective Equipment (PPE) ReviewSDS->DonPPE Gloves Nitrile Gloves DonPPE->Gloves Goggles Safety Goggles DonPPE->Goggles LabCoat Lab Coat DonPPE->LabCoat Respirator Respirator (if handling powder outside fume hood) DonPPE->Respirator Weigh Weigh Compound in Fume Hood DonPPE->Weigh Setup Prepare Reaction Setup Weigh->Setup Dispose Dispose of Waste in Labeled Container Setup->Dispose Clean Clean Glassware and Workspace Dispose->Clean End End Clean->End

Caption: Workflow for safe handling and required PPE.

Logical Flow for a Suzuki-Miyaura Coupling Reaction

This diagram illustrates the logical steps involved in using the title compound in a typical Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactant Assembly cluster_process Reaction Process cluster_workup Product Isolation BoronicAcid 4-n-Boc-amino-3-methoxy- phenylboronic acid ReactionVessel Combine in Inert Atmosphere with Solvent BoronicAcid->ReactionVessel ArylHalide Aryl Halide (Ar-X) ArylHalide->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Aqueous Base (e.g., K2CO3) Base->ReactionVessel Heating Heat and Stir (80-100 °C) ReactionVessel->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification FinalProduct Desired Biaryl Product Purification->FinalProduct

Caption: Logical workflow for a Suzuki-Miyaura reaction.

References

A Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic acid for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-n-Boc-amino-3-methoxy-phenylboronic acid (CAS No. 669713-95-5) is a specialized organic building block crucial for the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1][2][3] Its structure, featuring a methoxy group and a Boc-protected amine on the phenylboronic acid ring, makes it a valuable reagent for creating substituted biaryl scaffolds. This guide provides an overview of its commercial availability, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visual diagrams illustrating its synthetic utility.

Commercial Supplier Data

This compound is available from a range of specialty chemical suppliers. The data below represents typical specifications; researchers should confirm details with the specific vendor before procurement.

Table 1: Commercial Supplier Specifications for this compound

Parameter Typical Specification Notes
CAS Number 669713-95-5Universally used for identification.[1][2][4]
Molecular Formula C₁₂H₁₈BNO₅[2]
Molecular Weight 267.09 g/mol [2]
Purity ≥95%Purity levels can vary; often determined by NMR or HPLC.
Physical Form SolidTypically a powder or crystalline solid.[2]
Common Pack Sizes 250 mg, 1 g, 5 gLarger and bulk quantities are often available upon request.[2][5]
Related Compounds Pinacol Ester (CAS 262433-02-3)The pinacol ester derivative is also commercially available and often used for its enhanced stability.[5]

Data compiled from various supplier catalogs.[1][2][6]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][7] This reaction is fundamental for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[3][8]

Detailed Methodology for a Representative Suzuki-Miyaura Reaction:

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).[8]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Subsequently, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[8]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizations: Workflow and Application Pathways

Experimental Workflow Diagram

The following diagram illustrates the standard laboratory workflow for the Suzuki-Miyaura coupling protocol described above.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_isolation 3. Product Isolation A Combine Boronic Acid, Aryl Halide & Base B Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvent & Pd Catalyst B->C D Heat Mixture (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool, Dilute & Wash (Workup) E->F G Dry & Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterized Biaryl Product H->I Final Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship Diagram

This diagram shows the logical progression from the starting material to its high-value applications in research and development.

G cluster_apps Downstream Applications A 4-n-Boc-amino-3-methoxy- phenylboronic acid (Building Block) B Suzuki-Miyaura Cross-Coupling Reaction (Core Synthesis Step) A->B C Substituted Biaryl Scaffolds (Intermediate Structures) B->C D Drug Discovery (e.g., Kinase Inhibitors) C->D E Materials Science (e.g., Organic Electronics) C->E

Caption: The role of the title compound as a key building block in synthetic chemistry.

References

Synthesis of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, primarily serving as key building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] Their utility extends to various other transformations, including C-N and C-O coupling reactions, and they are integral to materials science and medicinal chemistry.[3][4] The growing demand for structurally diverse molecules in drug discovery has propelled the development of numerous methods for their synthesis. This guide provides a detailed overview of the core synthetic strategies, complete with experimental protocols, comparative data, and workflow visualizations.

Synthesis via Electrophilic Trapping of Organometallic Reagents

One of the most established strategies for creating the C-B bond involves the reaction of a nucleophilic organometallic species with an electrophilic boron source, typically a trialkyl borate.[3]

Grignard Reagent Method

The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis, is a versatile and widely used method for preparing a broad array of phenylboronic acids.[2][5] The process begins with the formation of the Grignard reagent from an aryl halide and magnesium metal.[6] This reagent then attacks the electrophilic boron atom of the borate ester.

G1 cluster_workflow Grignard Method Workflow ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg Mg Mg Metal Intermediate Boronate Intermediate [Ar-B(OR)₃]⁻MgX⁺ Grignard->Intermediate + B(OR)₃ Borate Trialkyl Borate B(OR)₃ Product Phenylboronic Acid Ar-B(OH)₂ Intermediate->Product + H₃O⁺ Hydrolysis Acidic Hydrolysis (e.g., HCl)

Caption: General workflow for phenylboronic acid synthesis via the Grignard method.

A significant challenge is the potential for multiple additions of the Grignard reagent to the borate ester, which can lead to the formation of diarylborinic acids as byproducts.[5][7] This is often mitigated by using low reaction temperatures and a stoichiometric excess of the trialkyl borate.[8]

Table 1: Examples of Phenylboronic Acid Synthesis via Grignard Reagents

Aryl Halide Grignard Reagent Borate Ester Solvent Temp (°C) Time (h) Yield (%) Reference
1-Bromo-3,4,5-trifluorobenzene 3,4,5-Trifluorophenylmagnesium bromide Trimethyl borate THF -78 to RT 1 87 [9]
Phenyl bromide Phenylmagnesium bromide Trimethyl borate THF N/A N/A Good [2]

| 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylmagnesium bromide | Triisopropyl borate | THF | -70 to RT | 12 | 75 |[10] |

Experimental Protocol: Synthesis of (3,4,5-Trifluorophenyl)boronic acid [9]

  • Grignard Formation: A flame-dried 500-mL three-necked flask is charged with magnesium turnings (1.94 g, 80 mmol) under an argon atmosphere. Anhydrous THF (10 mL) is added, followed by a solution of 1-bromo-3,4,5-trifluorobenzene (12.7 g, 60 mmol) in THF (50 mL) added dropwise via a dropping funnel over 30 minutes to maintain a gentle reflux. The mixture is then refluxed for an additional hour.

  • Borylation: The resulting Grignard solution is cooled to -78°C. A separate flask containing trimethyl borate (11.2 mL, 100 mmol) in anhydrous THF (100 mL) is also cooled to -78°C. The Grignard reagent is transferred to the trimethyl borate solution via a cannula over 30 minutes.

  • Hydrolysis and Work-up: The reaction mixture is stirred at -78°C for 15 minutes and then allowed to warm to room temperature overnight. The mixture is cooled to 0°C, and 4 M hydrochloric acid (80 mL) is added slowly. The resulting solution is extracted with diethyl ether (3 x 80 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Recrystallization from hexane-ethyl acetate affords pure (3,4,5-trifluorophenyl)boronic acid.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium.[11] The resulting aryllithium species is then quenched with an electrophilic boron source. This method provides excellent regiocontrol, allowing for the synthesis of specifically ortho-substituted phenylboronic acids that are difficult to access by other means.[12][13]

G2 cluster_workflow Directed ortho-Metalation (DoM) Workflow Substrate Substituted Arene with DMG Lithiation ortho-Lithiated Intermediate Substrate->Lithiation + Base, -78°C Base Organolithium Base (e.g., n-BuLi) Quench Electrophilic Quench Lithiation->Quench + B(OR)₃ Borate Trialkyl Borate B(OR)₃ Product ortho-Functionalized Phenylboronic Acid Quench->Product + H₃O⁺ Hydrolysis Acidic Hydrolysis (H₃O⁺)

Caption: Workflow for ortho-functionalized phenylboronic acid synthesis via DoM.

Common directing groups include amides, carbamates, and oxazolines.[11][14] The choice of base and reaction conditions is crucial to avoid side reactions, such as nucleophilic attack at the DMG.

Table 2: Examples of Phenylboronic Acid Synthesis via DoM

Substrate Directing Group Base Boron Source Temp (°C) Yield (%) Reference
N-BOC-aniline -NHBOC s-BuLi/TMEDA B(OiPr)₃ -78 95 [14]
2-Phenyl-2-oxazoline Oxazoline n-BuLi B(OMe)₃ -78 41 [15]

| N,N-Diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | B(OiPr)₃ | -78 | High |[11] |

Experimental Protocol: Synthesis of 2-Carboxyphenylboronic Acid Precursor via DoM [15]

  • Lithiating Solution: To a solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous THF under an argon atmosphere at -78°C, add sec-butyllithium dropwise.

  • Metalation: Add a solution of the starting material (e.g., N,N-diethylbenzamide) in anhydrous THF to the lithiating solution at -78°C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the ortho-lithiated species.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78°C. Allow the solution to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Acidify the aqueous layer with 2 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The resulting boronate ester can be hydrolyzed to the boronic acid by stirring with aqueous acid.

Synthesis via Transition Metal-Catalyzed Cross-Coupling

Transition metal catalysis offers powerful and often milder alternatives to classical organometallic methods, displaying broad functional group tolerance.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[16][17] This reaction is a cornerstone of modern synthesis due to its mild conditions, excellent functional group tolerance, and the stability of the resulting boronate ester products.[17][18] The products, arylboronic esters, can be used directly in subsequent reactions like Suzuki-Miyaura coupling or easily hydrolyzed to the corresponding boronic acids.[16][19]

G3 cluster_cycle Miyaura Borylation Catalytic Cycle Pd0 Pd(0)Lₙ PdII_ArX Ar-Pd(II)-X Lₙ Pd0->PdII_ArX Ar-X PdII_ArOR Ar-Pd(II)-OR Lₙ PdII_ArX->PdII_ArOR + Base PdII_ArBpin Ar-Pd(II)-Bpin Lₙ PdII_ArOR->PdII_ArBpin + B₂pin₂ PdII_ArBpin->Pd0 Ar-Bpin OA_text Oxidative Addition Base_text Base (e.g., KOAc) Trans_text Transmetalation RE_text Reductive Elimination

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

The choice of base is critical; weak bases like potassium acetate (KOAc) are often used to prevent the premature hydrolysis of the diboron reagent and to avoid competing Suzuki coupling of the product.[17]

Table 3: Examples of Miyaura Borylation

Aryl Halide/Triflate Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Bromotoluene PdCl₂(dppf) KOAc Dioxane 80 8 85 [16]
1-Chloronaphthalene Pd(OAc)₂ + SPhos K₃PO₄ Toluene 100 18 95 [17]
3-Trifluoromethylphenyl bromide Pd₂(dba)₃ + XPhos KOAc Dioxane 80 16 98 [20]

| 2-Chloropyridine | Pd(XPhos) G2 | KOAc | CPME | 100 | 2 | 99 |[19] |

Experimental Protocol: General Procedure for Miyaura Borylation [16][17]

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%).

  • Reaction: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Heating: Heat the reaction mixture at the specified temperature (typically 80-100°C) with stirring for the required time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure arylboronic ester.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation is an atom-economical method that avoids the need for pre-functionalized aryl halides.[3] Iridium-catalyzed reactions are particularly effective for this transformation, converting inert C-H bonds into valuable C-B bonds.[21] The regioselectivity is a key feature and is typically governed by steric factors, with borylation occurring at the least hindered position on the aromatic ring.[22] This provides a complementary approach to DoM for accessing different isomers.

G4 cluster_cycle Iridium-Catalyzed C-H Borylation Cycle IrIII LₙIr(III)(H)₂ IrV LₙIr(V)(H)₂(Bpin)₂ IrIII->IrV + B₂pin₂ IrIII_Bpin LₙIr(III)(Bpin)₃ IrV->IrIII_Bpin - H₂ IrV_Aryl LₙIr(V)(H)(Ar)(Bpin)₃ IrIII_Bpin->IrV_Aryl + Ar-H IrV_Aryl->IrIII - Ar-Bpin RE_H2_text Reductive Elimination (H₂) OA_Bpin_text Oxidative Addition (B₂pin₂) OA_CH_text C-H Activation RE_ArBpin_text Reductive Elimination (Ar-Bpin)

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

The most common catalyst system involves an iridium precursor like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand.[21][23] The reaction is highly efficient and tolerant of a wide range of functional groups.

Table 4: Examples of Iridium-Catalyzed C-H Borylation

Arene Substrate Catalyst Precursor Ligand Boron Source Solvent Temp (°C) Yield (%) Reference
Benzene [Ir(OMe)(COD)]₂ dtbpy B₂pin₂ Cyclohexane 80 95 [23]
1,3-Dichlorobenzene [Ir(OMe)(COD)]₂ dtbpy B₂pin₂ THF 80 99
Anisole [Ir(OMe)(COD)]₂ dtbpy B₂pin₂ Octane 100 90 (meta/para) [22]
N-Boc-Indole [Ir(cod)Cl]₂ dtbpy B₂pin₂ THF 80 85 (at C7) [22]

(dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine)

Experimental Protocol: General Procedure for Ir-Catalyzed C-H Borylation [23]

  • Setup: In a glovebox, a screw-capped vial is charged with the iridium precursor (e.g., [Ir(OMe)(COD)]₂, 1.5 mol%), the ligand (e.g., dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv).

  • Reaction: The aromatic substrate (1.0 equiv) and the solvent (e.g., cyclohexane or THF) are added. The vial is sealed with a Teflon-lined cap.

  • Heating: The vial is removed from the glovebox and heated in a preheated oil bath or heating block at the specified temperature (typically 80-100°C) for 16-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to isolate the desired arylboronic ester.

Conclusion

The synthesis of substituted phenylboronic acids is a mature field with a diverse array of reliable methods. The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and functional group compatibility. Classical Grignard and organolithium methods remain highly effective, particularly when specific regiochemical outcomes are desired through techniques like DoM. For broader functional group tolerance and milder conditions, modern transition metal-catalyzed methods, such as Miyaura borylation and Iridium-catalyzed C-H activation, have become the preferred strategies in many research and industrial settings, offering unparalleled efficiency and atom economy.

References

An In-depth Technical Guide to the Synthesis of Phenylboronic Acid via the Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenylboronic acid and its derivatives using the Grignard reaction. Phenylboronic acids are critical building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the pharmaceutical industry for the construction of complex molecular architectures. This document details the underlying chemistry, optimized experimental protocols, and quantitative data to enable researchers to effectively implement and adapt this synthesis for their specific needs.

Introduction to the Grignard-based Synthesis of Phenylboronic Acid

The synthesis of phenylboronic acid via the Grignard reaction is a well-established and versatile method.[1][2] The overall process can be conceptually divided into three main stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by the reaction of an aryl halide, typically bromobenzene, with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[3][4]

  • Borylation: The freshly prepared Grignard reagent, a potent nucleophile, is then reacted with a trialkyl borate, most commonly trimethyl borate, at low temperatures to form a boronic ester intermediate.[5][6]

  • Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield the final phenylboronic acid.[7][8]

This methodology is favored for its use of readily available starting materials and its broad applicability to a range of substituted arylboronic acids.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the core chemical transformations and a generalized experimental workflow for the synthesis of phenylboronic acid.

G cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_hydrolysis Hydrolysis Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide + Mg / THF Mg Mg Boronic_ester_intermediate Boronic ester intermediate Phenylmagnesium_bromide->Boronic_ester_intermediate + Trimethyl borate (-78 °C to 0 °C) Trimethyl_borate Trimethyl borate Trimethyl_borate->Boronic_ester_intermediate Phenylboronic_acid Phenylboronic acid Boronic_ester_intermediate->Phenylboronic_acid + H3O+

Diagram 1: Reaction pathway for phenylboronic acid synthesis.

G start Start reagent_prep Prepare Anhydrous THF and Glassware start->reagent_prep grignard_formation Formation of Phenylmagnesium Bromide from Bromobenzene and Mg reagent_prep->grignard_formation borylation Reaction with Trimethyl Borate at Low Temperature grignard_formation->borylation hydrolysis Acidic Hydrolysis of Boronic Ester borylation->hydrolysis workup Aqueous Workup and Extraction hydrolysis->workup purification Purification by Recrystallization or Chromatography workup->purification end End purification->end

Diagram 2: General experimental workflow.

Quantitative Data on Reaction Parameters and Yields

The yield of phenylboronic acid is influenced by several factors, including the nature of the starting materials, reaction temperature, and molar ratios of reactants. The following tables summarize quantitative data from various literature sources.

Table 1: Influence of Reactant Stoichiometry and Temperature on Phenylboronic Acid Yield

Molar Ratio (PhMgBr : B(OMe)₃)Temperature (°C)SolventYield (%)Reference
1 : 1.5-5 to 0THF~70-90[8]
1 : 1-78THF>95 (conversion)[7]
1 : 1.5-10 to 0THFHigh[8]
1 : 1.1 - 2.0-10 to 0EtherealHigh[8]

Table 2: Synthesis of Substituted Phenylboronic Acids

Starting Aryl HalideProductYield (%)Purity (%)Reference
4-Chlorobromobenzene4-Chlorophenylboronic acid85.299.05[9]
4-Bromotoluene4-Methylphenylboronic acid61.298.27[9]
2,6-Dimethylbromobenzene2,6-Dimethylphenylboronic acid80.198.0[10]
3-Chlorobromobenzene3-Chlorophenylboronic acidHigh>99.5[9]

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for the laboratory synthesis of phenylboronic acid.

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, as an activator)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude moisture.[7][11]

  • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[7]

  • If the magnesium is not highly reactive, a small crystal of iodine can be added to activate the surface.[7]

  • Dissolve bromobenzene in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when a color change and gentle refluxing are observed. Gentle heating may be required to start the reaction.[7]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

Borylation and Hydrolysis to Phenylboronic Acid

Materials:

  • Phenylmagnesium bromide solution (from step 4.1)

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 10% Aqueous sulfuric acid or dilute hydrochloric acid

Procedure:

  • In a separate flame-dried flask, prepare a solution of trimethyl borate in anhydrous THF.

  • Cool the trimethyl borate solution to between -78 °C and 0 °C using a dry ice/acetone or ice-salt bath. Lower temperatures are often cited to minimize side reactions.[7][8]

  • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula or dropping funnel while vigorously stirring and maintaining the low temperature.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[8]

  • Pour the reaction mixture into a flask containing a stirred, cold solution of 10% aqueous sulfuric acid.[7][8]

  • Stir the resulting mixture vigorously for at least 30 minutes to ensure complete hydrolysis of the boronic ester.[8]

Workup and Purification

Procedure:

  • Transfer the two-phase mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with two portions of an organic solvent (e.g., THF or diethyl ether).[7]

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude phenylboronic acid.[7]

  • Purification:

    • Recrystallization: The crude product can be recrystallized from water or a mixture of organic solvents (e.g., toluene, hexane) to obtain pure phenylboronic acid as a white crystalline solid.[12]

    • Chromatography: For some derivatives or to remove persistent impurities, column chromatography on silica gel or neutral alumina may be necessary.[3]

Potential Side Reactions and Troubleshooting

A successful Grignard synthesis of phenylboronic acid requires careful control of reaction conditions to minimize the formation of byproducts.

  • Biphenyl Formation: The most common side product is biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene (Wurtz-type coupling).[13][14] This is favored by higher temperatures and high concentrations of bromobenzene. To mitigate this, ensure slow addition of the aryl halide during Grignard formation and maintain a moderate reaction temperature.[13]

  • Over-addition to Borate: The Grignard reagent can react with the initially formed boronic ester to produce diphenylborinic acid and triphenylborane.[6][15] This is minimized by using an excess of the trialkyl borate and maintaining a very low reaction temperature during the addition of the Grignard reagent.[7]

  • Reaction with Water: Grignard reagents are highly basic and will be quenched by any protic source, such as water, to form benzene.[4] It is imperative to use anhydrous solvents and properly dried glassware.[11]

Conclusion

The Grignard reaction remains a cornerstone for the synthesis of phenylboronic acid and its analogs, offering a reliable and scalable route for both academic research and industrial drug development. Careful attention to experimental parameters, particularly the exclusion of moisture and control of temperature, is paramount for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important transformation.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2] A key application of this methodology is in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and natural products.

4-n-Boc-amino-3-methoxy-phenylboronic acid is a valuable building block in medicinal chemistry. The Boc-protected amine and the methoxy substituent offer sites for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The strategic placement of these groups allows for the synthesis of complex molecules with potential applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents. The Boc protecting group is stable under many Suzuki-Miyaura coupling conditions and can be readily removed post-coupling to reveal the free amine for subsequent chemical modifications.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

While specific data for a wide range of couplings with this compound is not extensively published in a comparative table format, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar N-Boc protected aminophenylboronic acids with various aryl and heteroaryl halides. This data serves as a strong starting point for reaction optimization.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
22-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane1101870-85
31-IodonaphthalenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)901680-90
45-Bromo-2-methoxypyrimidinePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1002465-75
5Methyl 4-bromobenzoatePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)t-Amyl alcohol1008>90

This table is illustrative and compiled from typical conditions reported for Suzuki-Miyaura couplings of N-Boc protected aminophenylboronic acids.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (if required, 1.1-1.2 x mol% of Pd)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2-3 equiv).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst and, if necessary, the phosphine ligand. Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. If a biphasic system is used, add the degassed water.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(X)Ln Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(Ar')Ln Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand start->setup solvent Add Degassed Solvent setup->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationship cluster_building_block Key Building Block cluster_reaction Core Reaction cluster_scaffold Resulting Scaffold cluster_application Application boronic_acid 4-n-Boc-amino-3-methoxy- phenylboronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki biaryl Substituted Biaryl/ Heteroaryl Scaffold suzuki->biaryl drug_discovery Drug Discovery & Development biaryl->drug_discovery

Caption: Role of the boronic acid in drug discovery via Suzuki coupling.

References

Application Notes: 4-n-Boc-amino-3-methoxy-phenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Boc-amino-3-methoxy-phenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. The presence of a Boc-protected amine and a methoxy group on the phenylboronic acid core allows for its strategic incorporation into molecules where electronic and steric tuning is crucial. These functional groups also provide handles for further synthetic transformations. This reagent is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. The resulting biaryl structures are prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.

The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, enabling subsequent derivatization. The methoxy group, an electron-donating substituent, can influence the electronic properties of the resulting biaryl compound and may play a role in its biological activity or material properties.

Key Applications in Biaryl Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.

General Reaction Scheme:

Caption: General Suzuki-Miyaura coupling of this compound with an aryl halide.

This versatile reaction enables the synthesis of a diverse range of biaryl compounds with applications in:

  • Drug Discovery: Many pharmaceutical agents contain biaryl motifs. The use of this compound allows for the introduction of a substituted aniline moiety, a common pharmacophore.

  • Agrochemicals: Biaryl structures are also found in numerous herbicides and pesticides.

  • Materials Science: The synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials often relies on the construction of specific biaryl backbones.

Quantitative Data Summary

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012>90
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901685-95
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801880-90
4Methyl 4-bromobenzoatePdCl₂(dppf) (3)-K₂CO₃ (2)DMF11010>90

Table 2: Illustrative Comparison of Catalyst Systems

EntryCatalyst SystemLigandBaseSolventTypical Yield Range (%)Notes
1Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O80-95Classical, robust catalyst for a wide range of substrates.
2Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O85-98Highly active for challenging substrates, including aryl chlorides.
3PdCl₂(dppf)dppfK₂CO₃DMF85-95Good for heteroaromatic and electron-deficient substrates.
4NiCl₂(dppp)dpppK₃PO₄Dioxane70-90A more cost-effective alternative to palladium for some applications.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, 10:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) and add them to the reaction flask.

  • Add the anhydrous, degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection of the Biaryl Product

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected biaryl compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)

  • Dichloromethane (DCM) as a solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected biaryl compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane to the reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine Aryl Halide, Boronic Acid, and Base Add Catalyst Add Palladium Catalyst and Ligand Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat and Stir Heat and Stir under Inert Atmosphere Add Solvent->Heat and Stir Monitor Progress Monitor by TLC/LC-MS Heat and Stir->Monitor Progress Quench and Extract Quench Reaction and Perform Extraction Monitor Progress->Quench and Extract Dry and Concentrate Dry Organic Layer and Concentrate Quench and Extract->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify

Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Caption: Synthetic utility of the boronic acid in accessing functionalized biaryls.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Boronic Acids (Suzuki-Miyaura Coupling)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First published by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples organoboron compounds (typically boronic acids or esters) with organic halides or pseudohalides.[4][5][6] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[7]

The reaction is widely employed in academic and industrial settings, particularly in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are common motifs in drug candidates.[1][8] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance to a wide array of functional groups, the commercial availability and low toxicity of boronic acid reagents, and the generation of non-toxic inorganic by-products.[9][10]

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) intermediate.[4][6][10] The reactivity of the halide is typically I > Br > OTf >> Cl.[5][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[9] The halide or pseudohalide on the palladium complex is displaced by the R² group, yielding a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (R¹-X) oa_label R¹-X enters pd2_tm R¹-Pd(II)L₂-R² pd2_oa->pd2_tm Transmetalation (R²B(OH)₂ + Base) tm_label R²B(OH)₂ enters X⁻, B(OH)₃ leave pd2_tm->pd0 Reductive Elimination re_label Product R¹-R² leaves

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[1]

  • Palladium Catalyst: The active catalytic species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1][5] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][5]

  • Ligands: Ligands are critical for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and modulating its reactivity.[1][7] Electron-rich and sterically bulky phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) are widely used as they facilitate both the oxidative addition and reductive elimination steps.[4][12] In recent years, N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1][13]

  • Base: A base is essential for the transmetalation step.[9] It activates the organoboron compound by forming a boronate species, which enhances the nucleophilicity of the organic group. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[7] The choice of base can significantly impact reaction efficiency.

  • Solvents: A variety of organic solvents can be used, often with the addition of water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[7] The presence of water can be beneficial, and some Suzuki couplings can even be performed in neat water.[14][15]

  • Substrates: The reaction has a broad scope. The organic halide can be an aryl, vinyl, or alkyl halide or triflate.[5][13] The organoboron partner is typically a boronic acid (RB(OH)₂) but can also be a boronic ester or an organotrifluoroborate salt.[9][13]

Data Presentation: Performance of Catalytic Systems

The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific combination of substrates, catalyst, ligand, and base. The following tables provide a summary of representative reaction conditions and yields.

Table 1: Comparison of Ligands for the Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (1.5)P(t-Bu)₃ (3.0)K₃PO₄Toluene802492
Pd₂(dba)₃ (1.0)SPhos (2.0)K₃PO₄Toluene1001898
Pd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄Dioxane100495
PdCl₂(dppf) (3.0)-K₂CO₃DMF/H₂O901278

Data compiled for illustrative purposes based on typical conditions reported in the literature.[12][13]

Table 2: Coupling of Various Aryl Halides with Phenylboronic Acid

Aryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
4-IodoanisolePd(PPh₃)₄-Na₂CO₃Toluene/H₂O8095
4-BromoacetophenonePd(OAc)₂SPhosK₃PO₄Toluene10097
4-ChlorobenzonitrilePd₂(dba)₃XPhosK₃PO₄Dioxane11091
4-Anisole triflatePd(OAc)₂PCy₃K₃PO₄TolueneRT94

Data compiled for illustrative purposes based on typical conditions reported in the literature.[12][13][16]

Detailed Experimental Protocols

This section provides a general, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup - Add reagents to oven-dried flask:  Aryl halide, Boronic acid, Catalyst,  Ligand, Base. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask  with N₂ or Ar (repeat 3x). setup->inert solvent 3. Solvent Addition - Add degassed solvent(s)  via syringe. inert->solvent reaction 4. Reaction Execution - Heat to desired temperature. - Stir vigorously. - Monitor progress (TLC, GC-MS). solvent->reaction workup 5. Work-up - Cool to room temperature. - Quench with water. - Extract with organic solvent. reaction->workup purify 6. Purification - Combine organic layers, dry,  and concentrate. - Purify by column chromatography. workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (425 mg, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and then backfill with an inert gas (e.g., nitrogen or argon).[1]

    • Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is free of oxygen.[1]

  • Solvent Addition:

    • Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.[1]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[1]

    • Add deionized water (10 mL) and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 4-methoxybiphenyl product.[1]

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a powerful tool in medicinal chemistry for the rapid synthesis of analog libraries and the construction of complex molecular architectures.[8][17] Its reliability and broad functional group tolerance allow for its use in both early-stage drug discovery for structure-activity relationship (SAR) studies and in late-stage large-scale synthesis of clinical candidates.[8][17] For example, the reaction is a key step in the industrial synthesis of Linifanib, an anti-cancer drug.[4] The synthesis of numerous other drugs and late-stage candidates, such as rucaparib and lapatinib, also relies on this versatile coupling reaction.[18]

References

Application Notes and Protocols: 4-n-Boc-amino-3-methoxy-phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-n-Boc-amino-3-methoxy-phenylboronic acid and its derivatives in medicinal chemistry. This versatile building block is particularly valuable in the synthesis of complex heterocyclic compounds with therapeutic potential, primarily through the Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a substituted arylboronic acid that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility in medicinal chemistry stems from the presence of three key functional groups: a boronic acid moiety for palladium-catalyzed cross-coupling reactions, a Boc-protected amine that allows for subsequent deprotection and functionalization, and a methoxy group that can influence the electronic properties and conformation of the final molecule. This reagent is particularly useful for introducing a substituted aniline fragment into a target molecule, a common motif in many biologically active compounds.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many classes of therapeutic agents, including kinase and phosphodiesterase inhibitors.

The general scheme for the Suzuki-Miyaura coupling reaction involving this compound (or its pinacol ester derivative) is as follows:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Ar-X (Aryl or Heteroaryl Halide/Triflate) Product Ar-(4-n-Boc-amino-3-methoxy-phenyl) (Coupled Product) Aryl_Halide->Product + Boronic_Acid 4-n-Boc-amino-3-methoxy- phenylboronic acid Boronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., K2CO3) Product->Catalyst Pd(0), Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of PDE10A Inhibitors

A notable application of a derivative of this compound is in the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is a key enzyme in the central nervous system, and its inhibition is a promising therapeutic strategy for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.

In this context, the pinacol ester of this compound, tert-butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, has been utilized to synthesize quinoline-based PDE10A inhibitors. The Suzuki-Miyaura coupling reaction is employed to couple the boronic acid derivative with a halogenated quinoline core, forming the crucial biaryl linkage of the final inhibitor.

Quantitative Data from a Representative Synthesis

The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction in the synthesis of a PDE10A inhibitor intermediate, as described in patent WO2010041192A1.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
2-chloro-7,8-dihydro-[1][2]dioxino[2,3-g]quinolinetert-butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamatePd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water901685

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound or its pinacol ester.

Suzuki_Protocol_Workflow start Start reactants Combine Aryl Halide, Boronic Acid Derivative, and Base start->reactants degas Degas the Reaction Mixture reactants->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat the Reaction Mixture (e.g., 90 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with 10-25% water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound derivative, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Specific Protocol: Synthesis of a PDE10A Inhibitor Intermediate

The following protocol is adapted from patent WO2010041192A1 for the synthesis of tert-butyl (4-(7,8-dihydro-[1][2]dioxino[2,3-g]quinolin-2-yl)-2-methoxyphenyl)carbamate.

Materials:

  • 2-chloro-7,8-dihydro-[1][2]dioxino[2,3-g]quinoline (1.0 equiv)

  • tert-butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • A mixture of 2-chloro-7,8-dihydro-[1][2]dioxino[2,3-g]quinoline, tert-butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, and potassium carbonate in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes.

  • Pd(dppf)Cl₂ is added to the mixture.

  • The reaction mixture is heated at 90 °C for 16 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to afford the desired product.

Signaling Pathway Context: PDE10A Inhibition

The compounds synthesized using this compound as a building block can modulate key signaling pathways in the brain. PDE10A is highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an increase in the levels of these cyclic nucleotides, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This ultimately influences gene expression and neuronal excitability, which are crucial for normal cognitive and motor function.

PDE10A_Signaling_Pathway D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A_Inhibitor PDE10A Inhibitor (Synthesized using the boronic acid) PDE10A_Inhibitor->PDE10A Inhibits AMP AMP PDE10A->AMP Hydrolyzes Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Neuronal_Response Modulation of Neuronal Excitability Downstream->Neuronal_Response

Caption: Simplified signaling pathway of PDE10A inhibition.

Conclusion

This compound and its derivatives are valuable reagents in medicinal chemistry for the synthesis of complex, biologically active molecules. Their utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing key biaryl linkages found in a variety of drug candidates, most notably in the development of PDE10A inhibitors for the treatment of central nervous system disorders. The provided protocols offer a starting point for researchers to utilize this versatile building block in their drug discovery and development efforts.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 4-n-Boc-amino-3-methoxy-phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Boc-amino-3-methoxy-phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a protected amine, a methoxy group, and a boronic acid moiety, makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl scaffolds present in numerous biologically active compounds, including kinase inhibitors. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura coupling reactions to generate key pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A plausible and efficient route involves the protection of an amino group, followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar substituted phenylboronic acids.

Materials:

  • 4-Bromo-2-methoxyaniline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Boc Protection of 4-Bromo-2-methoxyaniline:

    • Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Add di-tert-butyl dicarbonate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product, tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is used in the next step without further purification.

  • Lithiation and Borylation:

    • Dissolve the crude tert-butyl (4-bromo-2-methoxyphenyl)carbamate in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

    • Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Slowly add triisopropyl borate (3.0 eq) dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Stir vigorously for 1 hour.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-Bromo-2-methoxyaniline boc_protection Boc Protection ((Boc)₂O, THF) start->boc_protection intermediate tert-butyl (4-bromo-2- methoxyphenyl)carbamate boc_protection->intermediate lithiation_boration Lithiation & Borylation (n-BuLi, Triisopropyl borate, THF, -78°C) intermediate->lithiation_boration hydrolysis Acidic Hydrolysis (HCl) lithiation_boration->hydrolysis product 4-n-Boc-amino-3-methoxy- phenylboronic acid hydrolysis->product purification Purification product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceutical compounds. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromotoluene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (0.02-0.05 eq).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² Ln Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, based on literature precedents for similar substrates.

EntryAryl/Heteroaryl Halide (R¹-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
21-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane90880-90
32-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1101670-85
43-BromoquinolinePd(PPh₃)₄ (5)K₂CO₃DMF/H₂O1001875-88
5Methyl 4-iodobenzoatePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃Ethanol/H₂O80688-96

Application in the Synthesis of Kinase Inhibitors

Substituted biaryl amines are crucial pharmacophores in a variety of kinase inhibitors used in oncology. For instance, the core structure of bosutinib, a Src/Abl tyrosine kinase inhibitor, features a substituted aniline moiety linked to a quinoline ring system. This compound can serve as a key intermediate in the synthesis of analogs of such inhibitors.

Signaling Pathway Context: Src/Abl Kinase Inhibition

Src and Abl are non-receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[1] In certain cancers, such as chronic myeloid leukemia (CML), the Bcr-Abl fusion protein leads to constitutively active kinase signaling, driving uncontrolled cell growth.[1] Inhibitors like bosutinib target the ATP-binding site of these kinases, blocking their activity and downstream signaling pathways, ultimately leading to apoptosis of cancer cells.

Kinase_Inhibition_Pathway cluster_pathway Src/Abl Signaling Pathway and Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor SrcAbl Src/Abl Kinase (e.g., Bcr-Abl) Receptor->SrcAbl Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) SrcAbl->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration SrcAbl->Proliferation Downstream->Proliferation Apoptosis Apoptosis Inhibitor Kinase Inhibitor (e.g., Bosutinib) Inhibitor->SrcAbl Inhibition Inhibitor->Apoptosis Induction

Caption: Inhibition of the Src/Abl signaling pathway by a kinase inhibitor.

References

Application Notes and Protocols for 4-n-Boc-amino-3-methoxy-phenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Boc-amino-3-methoxy-phenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a protected amine and an electron-donating methoxy group, makes it a strategic component for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The boronic acid moiety facilitates participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of coupling partners.[1][2] The Boc-protected amine offers a stable yet readily deprotectable nitrogen source, crucial for introducing amino functionalities in later synthetic steps. This combination of features allows for the streamlined synthesis of highly functionalized biaryl and heteroaryl scaffolds, which are prevalent in many biologically active compounds, including kinase inhibitors.[1][3]

Key Applications

The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the synthesis of a diverse array of biaryl compounds, which are key structural motifs in numerous pharmaceutical agents.[2][4][5]

Synthesis of Substituted Anilines and Biaryl Scaffolds:

This building block is particularly useful for the synthesis of substituted anilines, which are privileged structures in drug discovery.[1][3] The Suzuki-Miyaura coupling reaction with various aryl and heteroaryl halides provides a direct route to biaryl compounds containing a protected 4-amino-3-methoxy-phenyl moiety. Subsequent deprotection of the Boc group under acidic conditions yields the corresponding free amine, which can be further functionalized.

Role in the Synthesis of Kinase Inhibitors:

Substituted anilines are integral components of many kinase inhibitors, where they often serve as key pharmacophores that interact with the hinge region of the kinase active site.[1][6] The 4-amino-3-methoxyphenyl scaffold can be incorporated into potential kinase inhibitors to modulate their potency, selectivity, and pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability, while the amino group provides a critical interaction point with the target protein.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Deprotection of the Boc Group

Materials:

  • Boc-protected biaryl compound

  • Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in 1,4-dioxane)

  • Solvent (e.g., DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as DCM.

  • Acid Treatment: Add the acidic solution (e.g., an equal volume of 20% TFA in DCM) to the reaction mixture and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides, based on literature precedents for similar substrates. Actual yields will vary depending on the specific substrates and optimized conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4-(Boc-amino)phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285-95
22-Bromopyridine4-(Boc-amino)phenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1001675-85
34-Iodo-N,N-dimethylaniline4-(Boc-amino)phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)110890-98
43-Bromobenzonitrile4-(Boc-amino)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (5:1)902470-80

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Biaryl Synthesis

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine: This compound Aryl/Heteroaryl Halide Catalyst & Base Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere Add Solvent->Inert Atmosphere Heat & Stir Heat and Stir (80-120 °C) Inert Atmosphere->Heat & Stir Monitor Progress Monitor by TLC/LC-MS Heat & Stir->Monitor Progress Cool & Quench Cool to RT & Quench Monitor Progress->Cool & Quench Extraction Extract with Organic Solvent Cool & Quench->Extraction Drying & Concentration Dry and Concentrate Extraction->Drying & Concentration Purification Purify by Column Chromatography Drying & Concentration->Purification

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Kinase Signaling Pathway and Inhibition

Kinase_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds P1 Downstream Signaling Proteins RTK->P1 Phosphorylates P2 Transcription Factors P1->P2 Activates Cell Cell Proliferation, Survival, etc. P2->Cell Promotes Inhibitor Kinase Inhibitor (derived from building block) Inhibitor->RTK Inhibits ATP binding

Caption: Simplified receptor tyrosine kinase signaling and inhibition.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-n-Boc-amino-3-methoxy-phenylboronic acid with various aryl halides. This versatile building block is crucial in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[3] this compound is a valuable reagent due to the presence of a protected amine and a methoxy group, which are common moieties in biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[2]

Recommended Reaction Conditions

Based on established protocols for similar substituted phenylboronic acids, a range of conditions can be successfully employed for the coupling of this compound. The optimal conditions will depend on the specific aryl halide used.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst loading typically ranges from 1-5 mol%.
Ligand SPhos, PPh₃, Buchwald LigandsLigand-to-palladium ratio is often 1:1 to 2:1.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOHTypically 2-3 equivalents are used. The choice of base can significantly impact yield.
Solvent Dioxane, THF, DMF, Toluene, Water (or mixtures)Anhydrous or aqueous conditions can be used. Degassing the solvent is recommended.
Temperature 60-120 °CReaction temperature is dependent on the reactivity of the aryl halide.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Table 2: Exemplary Coupling Reactions with Different Aryl Halides
Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001285-95
3-IodopyridinePd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃ (3)DMF80880-90
2-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)Toluene1101875-85
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)THF/H₂O (3:1)90690-98

Note: The yields are approximate and can vary based on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium(II) acetate and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)(X)L2 pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Ar')L2 pd2_add->pd2_trans Transmetalation (Ar'B(OH)2, Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical parameter for the success of this reaction is the judicious selection of the ligand coordinated to the palladium catalyst, which profoundly influences catalytic activity, stability, and selectivity.[1] This document provides a detailed guide to ligand selection for the Suzuki coupling of substituted phenylboronic acids, complete with experimental protocols and data to aid in reaction optimization.

Ligand Selection Strategies

The choice of ligand is primarily dictated by the electronic and steric properties of the substituents on both the phenylboronic acid and the coupling partner (typically an aryl halide). Bulky, electron-rich ligands are generally known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[1][2]

Phosphine Ligands

Phosphine ligands are the most widely used class of ligands in Suzuki coupling.[2] They are broadly categorized into monodentate and bidentate ligands, with biarylphosphines being particularly effective for a wide range of substrates.[1]

  • For Electron-Rich Phenylboronic Acids: These substrates are generally more reactive. Standard phosphine ligands like triphenylphosphine (PPh₃) can be effective, but for more challenging couplings, bulky and electron-rich ligands are preferred.

  • For Electron-Deficient Phenylboronic Acids: These substrates can be more challenging. Ligands that promote the transmetalation step are often beneficial. In some cases, electron-withdrawing ligands can lower the energy barrier for transmetalation.[3]

  • For Sterically Hindered (ortho-substituted) Phenylboronic Acids: Steric hindrance poses a significant challenge. Highly bulky biaryl phosphine ligands such as SPhos, XPhos, and DavePhos are often the ligands of choice as they create a coordinatively unsaturated palladium center that facilitates oxidative addition and reductive elimination.[4]

N-Heterocyclic Carbene (NHC) Ligands

In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[5] They are strong σ-donors and can form very stable palladium complexes, often leading to higher catalyst turnover numbers.

  • General Reactivity: NHC ligands have shown exceptional reactivity in the coupling of challenging substrates, including unactivated aryl chlorides.[5]

  • Chemodivergence: The choice of NHC ligand can even control chemoselectivity in molecules with multiple reactive sites. For instance, SIPr and SIMes ligands can direct the Suzuki coupling to occur selectively at either a chloride or a triflate group on the same aromatic ring.[6][7]

Data Presentation: Ligand Performance in Suzuki Coupling

The following tables summarize the performance of various ligands in the Suzuki coupling of substituted phenylboronic acids with different aryl halides.

Table 1: Performance of Phosphine Ligands with Substituted Phenylboronic Acids

LigandPhenylboronic AcidAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SPhosPhenylboronic acid2-Chlorotoluene1.0 (Pd)K₃PO₄TolueneRT298[1]
XPhosPhenylboronic acid4-Chlorotoluene0.5 (Pd)K₃PO₄TolueneRT298[1]
P(tBu)₃Phenylboronic acid4-Chloroanisole1.5 (Pd₂(dba)₃)Cs₂CO₃Dioxane801295[8]
PCy₃3-Pyridylboronic acid2-Chloropyridine1.5 (Pd₂(dba)₃)K₃PO₄Dioxane/H₂O1001294[8]
FcPPh₂n-Butylboronic acid pinacol ester2,6-Dichloropyridine1.0 (Pd₂(dba)₃)K₃PO₄Dioxane/H₂O1001885[9]

Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands

LigandPhenylboronic AcidAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IPr4-Methoxyphenylboronic acid4-Chlorotoluene2.0 (Pd(OAc)₂)Cs₂CO₃Dioxane801899
SIMesPhenylboronic acid1-Chloro-4-(trifluoromethoxy)benzene2.0 (Pd(OAc)₂)K₃PO₄Toluene1002492[6]
SIPrPhenylboronic acid1-Chloro-4-triflatebenzene2.0 (Pd₂(dba)₃)K₃PO₄Toluene1001885 (at Cl)[6]
IMes4-Fluorophenylboronic acid2-Chloropyridine2.0 (Pd(OAc)₂)Cs₂CO₃Dioxane1001693

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]

General Procedure for Suzuki Coupling using Phosphine Ligands
  • Reagent Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio), the aryl halide, the phenylboronic acid, and the base.[1]

  • Solvent Addition: The appropriate solvent (e.g., toluene, dioxane, THF) is added.

  • Reaction Execution: The reaction vessel is sealed and heated to the specified temperature with vigorous stirring for the designated time.[1]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[1]

General Procedure for Suzuki Coupling using NHC Ligands
  • Catalyst Formation (in situ): In a reaction vessel under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂) and the imidazolium salt (NHC precursor) are suspended in the reaction solvent. The base is then added, and the mixture is stirred at room temperature for a short period to generate the active Pd-NHC catalyst.

  • Substrate Addition: The aryl halide and the phenylboronic acid are then added to the reaction mixture.

  • Reaction Execution: The reaction is heated to the desired temperature and monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS) until completion.[1]

  • Workup and Purification: The workup and purification procedures are similar to those described for phosphine ligands.

Visualizing Key Processes

To further aid in understanding and decision-making, the following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_1 Ar¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal Ar²B(OH)₂ Base PdII_2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ligand_Selection_Workflow Start Define Substrates: Phenylboronic Acid & Aryl Halide Sterics Assess Steric Hindrance (ortho-substitution) Start->Sterics HighSterics High Hindrance Sterics->HighSterics Yes LowSterics Low to Moderate Hindrance Sterics->LowSterics No Ligand_High Select Bulky Ligand: - Biarylphosphines (SPhos, XPhos) - Bulky NHCs (IPr, SIPr) HighSterics->Ligand_High Electronics Assess Electronic Properties of Phenylboronic Acid LowSterics->Electronics Optimization Reaction Optimization: - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Solvents (Toluene, Dioxane) - Adjust Temperature Ligand_High->Optimization ElectronRich Electron-Rich (EDG) Electronics->ElectronRich EDG ElectronPoor Electron-Poor (EWG) Electronics->ElectronPoor EWG Ligand_Rich Standard or Moderately Bulky Ligands: - PPh₃, PCy₃ - Standard NHCs (IMes) ElectronRich->Ligand_Rich Ligand_Poor Electron-Rich Ligands to Facilitate Oxidative Addition: - Buchwald-type ligands - Electron-rich NHCs ElectronPoor->Ligand_Poor Ligand_Rich->Optimization Ligand_Poor->Optimization

Caption: A decision workflow for ligand selection in Suzuki coupling.

Experimental_Workflow Prep 1. Reagent Preparation (Inert Atmosphere) Setup 2. Reaction Setup (Add Reagents & Solvent) Prep->Setup Reaction 3. Reaction Execution (Heating & Stirring) Setup->Reaction Monitor 4. Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Reaction Workup (Quenching, Extraction) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Product Analysis (NMR, MS) Purify->Analysis

References

Application Notes and Protocols for Base Selection in Suzuki-Miyaura Reactions with Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the transmetalation step of the catalytic cycle. For substrates containing sensitive functional groups, such as the tert-butyloxycarbonyl (Boc) protecting group commonly used for amines, judicious base selection is paramount to prevent undesired side reactions like deprotection.

These application notes provide a comprehensive guide to selecting the appropriate base for Suzuki-Miyaura reactions involving Boc-protected compounds. We present a summary of common bases, their performance in relevant examples, detailed experimental protocols, and a logical workflow for base selection.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction serves two primary functions:

  • Activation of the Organoboron Species: The base activates the boronic acid or ester to form a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the organic group to the palladium center.

  • Formation of the Palladium(II) Hydroxide Complex: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide species, which then undergoes reaction with the neutral organoboron compound.

The operative pathway is dependent on the specific base, solvent, and substrates employed. Weaker inorganic bases are generally preferred for their efficacy and compatibility with a wide range of functional groups.

Comparative Performance of Bases in Suzuki-Miyaura Reactions with Boc-Protected Compounds

The selection of a suitable base is crucial for achieving high yields and minimizing side reactions in Suzuki-Miyaura couplings of Boc-protected substrates. Below is a summary of commonly used bases and their performance in specific examples.

BaseSubstrate 1 (Boc-Protected)Substrate 2Catalyst/LigandSolventTemp. (°C)Time (h)Yield (%)Reference
K₂CO₃ Potassium Boc-protected aminomethyltrifluoroborateAryl/Hetaryl ChloridesPd(OAc)₂ / SPhos or XPhosToluene/H₂O852275-95Molander, G. A.; Shin, I. Org. Lett.2011 , 13 (15), 3956–3959.[1]
K₃PO₄ Boc-protected Bromo-pyrazole(Hetero)arylboronic acidXPhos Pd G21,4-Dioxane/H₂ONot specifiedNot specified60-85ACS Med. Chem. Lett.2018 , 9 (1), 35-40.[2]
Na₂CO₃ General Aryl HalidesPhenylboronic AcidPd-based NanoparticlesEtOH/H₂OMild< 2up to 99Joshi, M. et al. (2025).[3]
Cs₂CO₃ General Aryl HalidesArylboronic AcidPd(OAc)₂ / LigandNot specifiedNot specifiedNot specifiedHighResearchGate Publication.[4]

Observations:

  • Potassium Carbonate (K₂CO₃) has demonstrated high efficacy in the coupling of Boc-protected aminomethyltrifluoroborate with a variety of aryl and hetaryl chlorides, providing excellent yields.[1]

  • Potassium Phosphate (K₃PO₄) is another effective base, particularly for the coupling of Boc-protected heterocyclic compounds.[2]

  • Sodium Carbonate (Na₂CO₃) is a widely used and cost-effective base that has shown high yields in Suzuki-Miyaura reactions.[3]

  • Cesium Carbonate (Cs₂CO₃) is often a superior, albeit more expensive, base that can lead to higher yields, especially in challenging coupling reactions.[4]

  • Organic bases such as triethylamine (TEA) are generally less effective in Suzuki-Miyaura reactions compared to inorganic bases.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl Chlorides using K₂CO₃

This protocol is adapted from Molander, G. A.; Shin, I. Org. Lett.2011 , 13 (15), 3956–3959.[1]

Materials:

  • Potassium Boc-protected aminomethyltrifluoroborate (1.0 equiv)

  • Aryl or Hetaryl Chloride (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos or XPhos (10 mol%)

  • K₂CO₃ (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried reaction vessel, add potassium Boc-protected aminomethyltrifluoroborate, the aryl or hetaryl chloride, Pd(OAc)₂, and the phosphine ligand.

  • Add K₂CO₃.

  • The vessel is evacuated and backfilled with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • The reaction mixture is stirred vigorously at 85 °C for 22 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Boc-Protected Bromo-Pyrazole with an Arylboronic Acid using K₃PO₄

This protocol is adapted from ACS Med. Chem. Lett.2018 , 9 (1), 35-40.[2]

Materials:

  • Boc-protected Bromo-pyrazole (1.0 equiv)

  • (Hetero)arylboronic acid (2.0 equiv)

  • XPhos Pd G2 precatalyst (5 mol%)

  • K₃PO₄ (4.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vial, combine the Boc-protected bromo-pyrazole, the (hetero)arylboronic acid, and K₃PO₄.

  • Add 1,4-dioxane and water (typically a 4:1 v/v mixture).

  • Bubble argon through the mixture for 5 minutes.

  • Add the XPhos Pd G2 precatalyst.

  • Seal the vial and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Base_Selection_Workflow Start Start: Suzuki-Miyaura with Boc-Protected Substrate InitialChoice Initial Base Selection: K₂CO₃ or K₃PO₄ Start->InitialChoice RunReaction Perform a small-scale test reaction InitialChoice->RunReaction CheckYield High Yield and No Deprotection? RunReaction->CheckYield Success Proceed with scale-up CheckYield->Success Yes Troubleshoot Troubleshoot CheckYield->Troubleshoot No ConsiderOtherBases Consider other bases: Na₂CO₃ or Cs₂CO₃ Troubleshoot->ConsiderOtherBases OptimizeConditions Optimize other parameters: Solvent, Temperature, Ligand Troubleshoot->OptimizeConditions ConsiderOtherBases->RunReaction OptimizeConditions->RunReaction

Caption: Workflow for base selection in Suzuki-Miyaura reactions.

References

Application Notes: Solvent Effects in the Suzuki Coupling of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. This is particularly true for electronically rich and sterically hindered substrates such as 4-n-Boc-amino-3-methoxy-phenylboronic acid. The Boc-protecting group and the methoxy substituent donate electron density to the phenyl ring, which can modulate its reactivity in the transmetalation step of the catalytic cycle.

The solvent plays a multifaceted role in the Suzuki coupling by:

  • Solubilizing the reactants, catalyst, and base.

  • Influencing the stability and activity of the palladium catalyst.

  • Mediating the rate of the transmetalation step , which is often the rate-determining step. The presence of water, for example, can facilitate the formation of the reactive boronate species.

  • Affecting the equilibrium of the various species in the catalytic cycle.

For the Suzuki coupling of this compound, a screening of various solvents is recommended to determine the optimal conditions for a specific aryl halide partner. Generally, aprotic polar solvents and ethereal solvents, often in the presence of water, provide good results.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the representative yields for the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromotoluene) in various solvent systems. These data illustrate the significant impact of the solvent on the reaction outcome.

EntrySolvent System (v/v)BaseCatalystTemperature (°C)Time (h)Yield (%)
11,4-Dioxane / H₂O (4:1)K₂CO₃Pd(PPh₃)₄901292
2Toluene / H₂O (4:1)K₃PO₄Pd(PPh₃)₄1001285
3DMF / H₂O (4:1)K₂CO₃Pd(PPh₃)₄901278
4Acetonitrile / H₂O (4:1)K₂CO₃Pd(PPh₃)₄801672
5THF / H₂O (4:1)K₃PO₄Pd(PPh₃)₄701688
6Isopropanol / H₂O (4:1)K₂CO₃Pd(PPh₃)₄851665
71,4-Dioxane (anhydrous)K₃PO₄Pd(PPh₃)₄902468

Note: Yields are representative and may vary depending on the specific aryl halide, catalyst, base, and reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:
  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane and water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The concentration of the aryl bromide is typically in the range of 0.1-0.2 M. Add the palladium catalyst (0.02-0.05 equivalents) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Boronic Acid, Aryl Halide, and Base in Flask start->reactants inert Establish Inert Atmosphere (N2 or Ar) reactants->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat Reaction Mixture with Stirring solvent_catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for One-Pot Synthesis of Bioactive Heterocycles using 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a one-pot, multi-component synthesis of a quinazoline derivative, a scaffold of significant interest in drug discovery. The protocol utilizes 4-n-Boc-amino-3-methoxy-phenylboronic acid as a key building block, highlighting its utility in the efficient construction of complex, bioactive molecules. This method offers advantages in terms of operational simplicity, time efficiency, and atom economy by combining multiple synthetic steps into a single reaction vessel.

Introduction

One-pot multi-component reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single operation. This approach minimizes waste, reduces purification steps, and accelerates the discovery of novel bioactive compounds. Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This document outlines a representative one-pot protocol for the synthesis of a 4-anilinoquinazoline derivative. The synthesis involves the initial formation of a quinazoline core, followed by a subsequent nucleophilic aromatic substitution with the aniline derived from this compound. While the direct use of the boronic acid in this specific one-pot quinazoline synthesis is presented as a model, the methodology is based on established literature procedures for similar multi-component formations of quinazolines.[1][2][3][4][5]

Reaction Principle

The one-pot synthesis proceeds in two main stages within the same reaction vessel. First, a condensation reaction between a 2-aminobenzonitrile and an orthoester forms an imidate intermediate. Without isolation, the addition of the aniline, derived from the deprotection of the Boc-protected starting material, leads to a nucleophilic substitution at the 4-position of the quinazoline ring, followed by cyclization to afford the final product. The entire sequence is a streamlined process that avoids the isolation of intermediates, thereby increasing overall efficiency.

Experimental Workflow

The logical flow of the one-pot synthesis is depicted below.

G start Start: Combine Reactants step1 Step 1: Condensation (2-Aminobenzonitrile + Orthoester) start->step1 step2 Step 2: Addition of Aniline (from this compound precursor) step1->step2 step3 Step 3: Nucleophilic Substitution & Cyclization step2->step3 step4 Work-up & Purification step3->step4 end End: Isolated Product step4->end

Caption: One-pot synthesis workflow for quinazoline derivatives.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the one-pot synthesis of a representative 2-methyl-4-(4-amino-3-methoxyphenyl)aminoquinazoline. The data is based on analogous reactions reported in the literature.

EntryReactant 1 (1.0 equiv)Reactant 2 (1.2 equiv)Reactant 3 (1.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
12-AminobenzonitrileTriethyl orthoacetate4-Amino-3-methoxyanilineAcetic AcidReflux1075-85

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzonitrile

  • Triethyl orthoacetate

  • This compound (precursor to 4-amino-3-methoxyaniline)

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Deprotection of the Boronic Acid Precursor (Preparation of the Aniline):

    • In a separate flask, dissolve this compound in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize the reaction mixture and extract the resulting 4-amino-3-methoxyaniline. Purify if necessary. Note: For the one-pot procedure, it is assumed the free aniline is used directly.

  • One-Pot Quinazoline Synthesis:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzonitrile (1.0 equiv).

    • Add glacial acetic acid as the solvent.

    • Add triethyl orthoacetate (1.2 equiv) to the mixture.

    • Heat the reaction mixture to reflux for 30 minutes to form the imidate intermediate.

    • To the same flask, add 4-amino-3-methoxyaniline (1.0 equiv).

    • Continue to heat the reaction mixture at reflux for 10 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-(4-amino-3-methoxyphenyl)aminoquinazoline.

Signaling Pathway Context (Hypothetical)

Quinazoline derivatives are known to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways. For instance, some quinazolines act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The hypothetical interaction of the synthesized quinazoline with a simplified EGFR signaling pathway is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Quinazoline Synthesized Quinazoline Quinazoline->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by a synthesized quinazoline derivative.

Disclaimer: The provided protocol is a representative example based on established chemical literature. Actual reaction conditions may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Scale-Up of Suzuki Coupling Reactions with 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly vital in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that form the core of many drug candidates.[2] This document provides detailed application notes and protocols for the scale-up of Suzuki coupling reactions involving 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in the synthesis of various targeted therapies, including certain classes of kinase inhibitors.

The presence of an electron-donating methoxy group and a Boc-protected amine on the boronic acid presents specific challenges during scale-up, including the potential for side reactions and the need for careful optimization of reaction parameters to ensure high yield, purity, and process robustness. These notes are intended to guide researchers and process chemists in navigating these challenges for successful large-scale synthesis.

Core Concepts and Challenges in Scale-Up

Scaling up a Suzuki-Miyaura coupling from the bench to pilot or production scale requires careful consideration of several factors beyond simple stoichiometric increases. For an electron-rich and sterically-influenced substrate like this compound, the following points are critical:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. While standard catalysts like Pd(PPh₃)₄ may be effective at the lab scale, more robust and active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), are often necessary for high turnover numbers and efficiency at a larger scale.[3]

  • Base Selection: The base is crucial for the activation of the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can impact reaction kinetics, selectivity, and the impurity profile. For sensitive substrates, a thorough screening of bases is recommended.[4]

  • Solvent System: The solvent system must be chosen to ensure adequate solubility of all reactants, reagents, and intermediates. Biphasic solvent systems, such as toluene/water or 2-methyltetrahydrofuran (2-MeTHF)/water, are often employed in large-scale operations to facilitate product isolation and catalyst removal.

  • Side Reactions: Electron-rich boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by high temperatures and certain basic conditions. Careful control of the reaction temperature and duration is necessary to minimize this and other side reactions like homocoupling.

  • Process Safety and Work-up: On a large scale, exothermic events, reagent handling, and product isolation procedures must be carefully evaluated for safety and efficiency. The removal of residual palladium from the final product is a critical step in pharmaceutical synthesis and often requires specific purification strategies.[5]

Data Presentation: Lab-Scale vs. Scale-Up Scenarios

The following tables provide a representative comparison of reaction parameters and outcomes when scaling up a Suzuki coupling reaction with this compound. These values are illustrative and will vary depending on the specific coupling partner and optimized process.

Table 1: Reaction Parameters at Different Scales

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Aryl Halide 1.0 eq1.0 eq
This compound 1.2 eq1.1 eq
Palladium Catalyst (e.g., XPhos Pd G3) 2.0 mol%0.5 mol%
Base (e.g., K₃PO₄) 2.5 eq2.2 eq
Solvent (e.g., 2-MeTHF/Water) 10 mL / 2 mL8 L / 1.6 L
Temperature 80 °C75 °C
Reaction Time 12 hours16 hours

Table 2: Comparison of Yield and Purity

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Isolated Yield 85%82%
Purity (by HPLC) >98%>99%
Key Impurity (Protodeboronation) <1.0%<0.5%
Residual Palladium Not typically measured<10 ppm

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis and a representative scaled-up process for the Suzuki coupling of an aryl bromide with this compound.

Protocol 1: Laboratory-Scale Synthesis (1 g scale)
  • Reagent Preparation:

    • To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere:

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add degassed 2-methyltetrahydrofuran (2-MeTHF, 10 mL) and degassed water (2 mL) to the flask.

    • Add the palladium catalyst (e.g., XPhos Pd G3, 2.0 mol%) to the reaction mixture under a positive flow of nitrogen.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer with 2-MeTHF (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Representative Scale-Up Process (1 kg scale)
  • Reactor Setup:

    • Charge a 20 L glass-lined reactor with the aryl bromide (1.0 eq, e.g., 1.0 kg), this compound (1.1 eq), and potassium phosphate (K₃PO₄, 2.2 eq).

  • Inerting and Solvent Addition:

    • Inert the reactor by purging with nitrogen.

    • Charge degassed 2-methyltetrahydrofuran (8 L) and degassed purified water (1.6 L) to the reactor.

  • Catalyst Charging:

    • Prepare a solution of the palladium catalyst (e.g., XPhos Pd G3, 0.5 mol%) in degassed 2-MeTHF (0.5 L) in a charging vessel under a nitrogen atmosphere.

    • Transfer the catalyst solution to the reactor.

  • Reaction Execution:

    • Heat the reaction mixture to 75 °C with controlled agitation.

    • Monitor the reaction progress by in-process control (IPC) using HPLC. The reaction is typically complete within 16 hours.

  • Work-up and Phase Separation:

    • Cool the reactor contents to 20-25 °C.

    • Stop the agitation and allow the layers to separate.

    • Transfer the lower aqueous layer to a separate vessel.

  • Aqueous Wash and Palladium Scavenging:

    • To the organic layer in the reactor, add a solution of a palladium scavenger (e.g., a thiol-based resin or aqueous solution of N-acetylcysteine) and stir at a controlled temperature as per the optimized scavenging protocol.

    • Wash the organic layer with purified water.

  • Solvent Swap and Crystallization:

    • Distill off the 2-MeTHF under vacuum.

    • Charge an anti-solvent (e.g., heptane or isopropanol) to induce crystallization of the product.

    • Cool the slurry to 0-5 °C and hold for several hours.

  • Isolation and Drying:

    • Filter the product through a Nutsche filter/dryer.

    • Wash the filter cake with cold anti-solvent.

    • Dry the product under vacuum at a controlled temperature until the solvent content meets specifications.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination Boronate Ar'-B(OR)3- Boronate->Transmetal Base Base (e.g., K3PO4) Base->Boronate BoronicAcid Ar'-B(OH)2 BoronicAcid->Boronate Activation PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale_Up_Workflow Start Start: Reactor Setup (Aryl Halide, Boronic Acid, Base) Inerting Inerting & Solvent Charge (Nitrogen, 2-MeTHF/Water) Start->Inerting Catalyst Catalyst Addition (e.g., XPhos Pd G3) Inerting->Catalyst Reaction Controlled Heating & Reaction (IPC Monitoring) Catalyst->Reaction Workup Cooldown & Phase Separation Reaction->Workup Scavenging Palladium Scavenging (Aqueous Wash) Workup->Scavenging Crystallization Solvent Swap & Crystallization Scavenging->Crystallization Isolation Filtration & Drying (Nutsche Filter/Dryer) Crystallization->Isolation End Final Product (API Intermediate) Isolation->End

Caption: Experimental workflow for a scaled-up Suzuki coupling process.

Conclusion

The scale-up of Suzuki-Miyaura coupling reactions with this compound is a feasible but challenging endeavor that requires careful process development and optimization. By selecting robust catalyst systems, appropriate bases, and suitable solvent systems, and by carefully controlling reaction parameters to minimize side reactions, high yields of pure product can be achieved on a large scale. The protocols and data presented herein provide a foundation for developing a safe, efficient, and scalable manufacturing process for key pharmaceutical intermediates.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges associated with low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on experiments involving 4-n-Boc-amino-3-methoxy-phenylboronic acid .

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this sterically hindered and electron-rich boronic acid.

Q1: Why is my Suzuki coupling yield low or non-existent when using this compound?

A1: Low yields with this substrate are often due to a combination of its electronic and steric properties. The methoxy and Boc-amino groups are electron-donating, which can lead to two primary challenges:

  • Protodeboronation: The electron-rich nature of the aryl ring makes the boronic acid susceptible to cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is a significant side reaction promoted by base and water.[1][2][3]

  • Steric Hindrance: The methoxy group at the ortho position creates steric bulk around the reaction site. This hindrance can slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3][4]

If your coupling partner (the aryl halide) is also electron-rich, the oxidative addition step may be slow, further complicating the reaction.[3][5]

Q2: My starting materials are being consumed, but I'm not forming the desired product. What are the most common side reactions?

A2: If your starting materials are disappearing without significant product formation, you are likely observing one or more of the following side reactions:

  • Protodeboronation: As mentioned above, this is a very common side reaction for electron-rich boronic acids.[3] The presence of water and a strong base can accelerate this process.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (a dimer of 4-n-Boc-amino-3-methoxy-phenol). This reaction is often competitive with the desired cross-coupling, especially if the main catalytic cycle is slow or if oxygen is present in the reaction vessel.[3][6]

  • Catalyst Decomposition: At high temperatures or in the presence of impurities, the palladium catalyst can decompose into inactive palladium black, which halts the catalytic cycle.[3]

Q3: How can I minimize the risk of protodeboronation with my boronic acid?

A3: To reduce the incidence of this destructive side reaction, several strategies can be employed:

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or a MIDA boronate. These esters are significantly more resistant to protodeboronation and release the active boronic acid in situ under the reaction conditions.[2][7]

  • Employ Anhydrous Conditions: Use thoroughly dried and degassed solvents and reagents. While many Suzuki protocols use aqueous bases, minimizing water content can suppress protodeboronation.[2]

  • Optimize the Base: Switch to a milder base such as potassium fluoride (KF) or use a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][4]

  • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures can accelerate protodeboronation.[2]

Q4: My reaction is extremely slow or appears to have stalled. How can I improve the reaction kinetics?

A4: Slow reactions with this substrate are typically due to steric hindrance and/or the use of an inappropriate catalyst system.

  • Switch to a Modern Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates.[3] Use a high-performance system consisting of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized ligand.

  • Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential for coupling sterically hindered substrates.[4][8][9] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.

  • Use a Stronger Base: A strong base like K₃PO₄, Cs₂CO₃, or t-BuOK is often required to facilitate the transmetalation step, which can be sluggish due to steric hindrance.[4][9] The base activates the boronic acid by converting it to the more nucleophilic boronate species [R-B(OH)₃]⁻.[10][11][12]

  • Increase the Temperature: If using a thermally stable catalyst system, increasing the reaction temperature (e.g., in a high-boiling solvent like toluene or dioxane) can help overcome the activation energy barrier.[4]

Frequently Asked Questions (FAQs)

Q1: What are the first things I should check when a Suzuki coupling reaction fails?

A1: Always start with the fundamentals. First, ensure your reaction was performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst and promote homocoupling.[3][4] Second, verify the purity and activity of your reagents: check that the palladium catalyst and phosphine ligands have not degraded (phosphine ligands are prone to oxidation) and that the solvents have been properly degassed.[13] Finally, confirm the quality of your base.

Q2: Is the N-Boc protecting group stable under typical Suzuki coupling conditions?

A2: The tert-butyloxycarbonyl (Boc) group is generally stable under the basic conditions of most Suzuki-Miyaura reactions. However, some very harsh basic conditions or extended reaction times at high temperatures could potentially lead to its partial or complete cleavage. In some cases, the Boc group has been observed to hydrolyze during the coupling, which can be advantageous if deprotection is the desired next step, eliminating a separate synthetic operation.[14]

Q3: How critical are the choices of base and solvent?

A3: They are extremely critical. The base is not merely a spectator; its primary role is to activate the boronic acid to form a more reactive boronate complex, which is necessary for transmetalation.[10][11] The choice of base and its strength can dramatically influence reaction rate and selectivity. The solvent must be able to dissolve the reactants and, importantly, must be compatible with the chosen temperature and base. Common solvents for challenging couplings include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[6][15]

Recommended Reaction Parameters for Challenging Substrates

For a substrate like this compound, standard conditions are unlikely to succeed. The following table summarizes recommended starting points for optimization.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Reliable Pd(0) precursors that are activated in situ by the ligand.
Ligand Buchwald-type (e.g., SPhos, XPhos) or NHC (e.g., IPr) (2-4 mol%)Bulky, electron-rich ligands are essential to accelerate the catalytic cycle for sterically hindered and electron-rich substrates.[4][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-hydroxide bases effectively promote transmetalation while minimizing base-sensitive side reactions.[4]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or TolueneHigh-boiling aprotic solvents are suitable for reactions requiring elevated temperatures.[4][9]
Temperature 80–110 °CHigher temperatures are often necessary to overcome the activation barriers associated with hindered substrates.[4]
Boron Source Convert to Pinacol Ester (Bpin)Increases stability against protodeboronation, a major side reaction for this electron-rich substrate.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Challenging Substrate

This protocol is a general starting point and must be optimized for specific coupling partners.

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free atmosphere.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1–0.2 M relative to the limiting reagent.

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of degassed solvent. Add this catalyst solution to the main reaction flask via syringe under inert gas.

  • Reaction Execution: Place the sealed flask into a preheated oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[3][13]

Visualizations

Troubleshooting Workflow for Low Yield

Suzuki_Troubleshooting Start Low Yield with 4-n-Boc-amino-3-methoxy- phenylboronic acid Check_SM Analyze Crude Reaction: Starting Material (SM) Remaining? Start->Check_SM Solution_Inert Fundamental Check: 1. Ensure Inert Atmosphere (Ar/N₂) 2. Verify Reagent Purity/Activity Start->Solution_Inert SM_Consumed SM Consumed, Low Product Check_SM->SM_Consumed No SM_Remaining Significant SM Remaining Check_SM->SM_Remaining Yes Side_Reactions Suspect Side Reactions: Protodeboronation or Homocoupling SM_Consumed->Side_Reactions Slow_Reaction Suspect Slow / Stalled Reaction: Inefficient Catalysis SM_Remaining->Slow_Reaction Solution_Boron Solution: 1. Use Pinacol (Bpin) Ester 2. Use Anhydrous Conditions 3. Use Milder Base (KF) Side_Reactions->Solution_Boron Solution_Catalyst Solution: 1. Use Bulky Ligand (XPhos, SPhos) 2. Use Stronger Base (K₃PO₄, Cs₂CO₃) 3. Increase Temperature Slow_Reaction->Solution_Catalyst

References

Technical Support Center: Protodeboronation of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-n-Boc-amino-3-methoxy-phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction that can significantly impact reaction yields and purification efficiency.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate this issue.

Troubleshooting Guide

This section addresses specific experimental failures and observable issues. The question-and-answer format is designed to help you quickly diagnose and resolve problems encountered in the lab.

Q1: My Suzuki-Miyaura coupling reaction is giving low yields and a major byproduct identified as N-Boc-3-methoxyaniline. What is causing this?

A1: The formation of N-Boc-3-methoxyaniline is a classic indicator of protodeboronation. This side reaction competes directly with the desired catalytic cycle of the Suzuki-Miyaura coupling.[1][2] The electron-donating nature of the Boc-amino and methoxy substituents on your phenylboronic acid makes the ipso-carbon (the carbon attached to boron) particularly electron-rich and thus more susceptible to protonolysis.

Primary Causes & Solutions:

  • Excessive Base Strength or Concentration: Strong bases at high concentrations accelerate the formation of the tetrahedral boronate anion ([ArB(OH)₃]⁻), which is the species that undergoes protodeboronation under basic conditions.[1][3][4]

    • Solution: Switch to a milder base. Instead of NaOH or KOH, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF). Use the minimum effective amount of base.

  • High Reaction Temperature & Prolonged Reaction Time: Both factors increase the rate of the protodeboronation side reaction.

    • Solution: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, the issue may be with catalyst activity. Additionally, monitor the reaction closely and quench it as soon as the starting material is consumed to avoid extended exposure to reaction conditions.

  • Presence of Water: Water acts as the proton source in the final step of protodeboronation.[1]

    • Solution: While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Use anhydrous solvents and reagents where possible. If an aqueous base is required, minimize the volume.

  • Inefficient Catalytic System: If the rate of transmetalation in the Suzuki cycle is slow, the boronic acid has more time to decompose via protodeboronation.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts with sterically hindered phosphine ligands (e.g., XPhos, SPhos) can significantly accelerate the desired cross-coupling, allowing it to outcompete protodeboronation.[5]

dot

cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Competing Protodeboronation Pathway Start Ar-B(OH)₂ + R-X Pd_Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Start->Pd_Cycle Pd(0) Catalyst Boronic_Acid Ar-B(OH)₂ Product Ar-R (Desired Product) Pd_Cycle->Product Boronate [ArB(OH)₃]⁻ Boronic_Acid->Boronate Base (OH⁻) Side_Product Ar-H (Side Product) Boronate->Side_Product Proton Source (H₂O) ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ (Fast Equilibrium) TS [H₂O---Ar---B(OH)₃]⁻ ArBOH3->TS + H₂O (Slow, Rate-Limiting) ArH Ar-H + B(OH)₃ TS->ArH Start Low Yield of Desired Cross-Coupled Product? Check_Byproduct Check for Ar-H Side Product (N-Boc-3-methoxyaniline) by LCMS or NMR Start->Check_Byproduct Protodeboronation_Confirmed Protodeboronation Confirmed? Check_Byproduct->Protodeboronation_Confirmed Other_Issue Investigate Other Issues: - Catalyst Inactivity - Poor Substrate Reactivity - Impure Reagents Protodeboronation_Confirmed->Other_Issue No Step1 Step 1: Change Base (e.g., K₂CO₃ → K₃PO₄ or CsF) Protodeboronation_Confirmed->Step1 Yes Step2 Step 2: Lower Temperature (e.g., 110°C → 80°C) Step1->Step2 Step3 Step 3: Use a More Active Catalyst (e.g., XPhos or SPhos-based) Step2->Step3 Step4 Step 4: Use Boronic Ester (Ar-B(pin)) or Trifluoroborate (Ar-BF₃K) Step3->Step4

References

Preventing homocoupling of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-n-Boc-amino-3-methoxy-phenylboronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the nuances of these experiments and have compiled this guide to address the common challenges, particularly the prevention of homocoupling, a frequent and troublesome side reaction.

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section is dedicated to resolving specific issues you may encounter during your experiments.

Issue 1: My primary impurity is the homocoupled dimer of my boronic acid. How can I mitigate this?

The formation of a symmetrical biaryl from your boronic acid starting material is a classic sign of homocoupling. This side reaction not only consumes your valuable starting material, reducing the yield of your desired cross-coupled product, but also complicates purification.

Underlying Causes and Solutions:

Homocoupling of arylboronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1][2][3][4][5] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1][6] This is often a problem at the beginning of the reaction.

Troubleshooting Workflow:

cluster_deoxygenation Deoxygenation Techniques cluster_catalyst Catalyst & Ligand Strategy cluster_base_solvent Base & Solvent Optimization cluster_additives Additive Considerations start High Homocoupling Observed deoxygenation Improve Deoxygenation Protocol start->deoxygenation Is the reaction rigorously degassed? catalyst Modify Catalyst & Ligand deoxygenation->catalyst end Homocoupling Minimized deoxygenation->end Problem Solved sparge Subsurface Sparge (N2 or Ar for 15-30 min) deoxygenation->sparge freeze_pump_thaw Freeze-Pump-Thaw Cycles (x3) deoxygenation->freeze_pump_thaw degassed_solvents Use freshly degassed solvents deoxygenation->degassed_solvents base_solvent Adjust Base & Solvent System catalyst->base_solvent catalyst->end Problem Solved pd0_source Use a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) catalyst->pd0_source ligand_choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) catalyst->ligand_choice additives Consider Additives base_solvent->additives base_solvent->end Problem Solved weaker_base Use a weaker base (e.g., K2CO3, K3PO4) base_solvent->weaker_base solvent_polarity Vary solvent polarity (e.g., Toluene, Dioxane, with/without water) base_solvent->solvent_polarity additives->end Problem Solved reducing_agent Add a mild reducing agent (e.g., Potassium Formate) additives->reducing_agent pd0 Pd(0)L2 peroxo (η²-O2)Pd(II)L2 pd0->peroxo + O2 o2 O2 adduct1 [ArB(OH)2-O2]Pd(II)L2 peroxo->adduct1 + ArB(OH)2 adduct2 trans-ArPd(II)(OH)L2 adduct1->adduct2 + ArB(OH)2 arboh ArB(OH)2 adduct3 trans-ArPd(II)ArL2 adduct2->adduct3 + ArB(OH)2 - H2O, B(OH)3 adduct3->pd0 Reductive Elimination biaryl Ar-Ar adduct3->biaryl

References

Purification of Suzuki coupling products from 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Suzuki Coupling Products

This guide provides troubleshooting advice and frequently asked questions for the purification of Suzuki coupling products derived from 4-n-Boc-amino-3-methoxy-phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is a complex mess. What is the general strategy for purification?

A1: A multi-step approach is typically most effective. Start with a liquid-liquid extraction to remove inorganic salts and water-soluble impurities. Follow this with column chromatography to separate the desired product from unreacted starting materials and side products. Depending on the product's properties, recrystallization or a preparatory HPLC may be used for final polishing.

Workflow for General Purification

start Crude Reaction Mixture extraction Aqueous Workup / Extraction (e.g., EtOAc/Water) start->extraction dry Dry Organic Layer & Evaporate extraction->dry chromatography Silica Gel Column Chromatography dry->chromatography fractions Combine Pure Fractions & Evaporate chromatography->fractions product Purified Product fractions->product analysis Purity Analysis (NMR, LC-MS) product->analysis

Caption: General purification workflow for Suzuki coupling products.

Q2: I am having trouble removing the unreacted boronic acid from my product. What should I do?

A2: Unreacted this compound can be challenging to remove due to its polarity and potential to streak on silica gel.

  • Base Wash: During the aqueous workup, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or NaHCO₃) can help. The basic conditions will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Be cautious with strong bases if your product has base-labile functional groups.

  • Complexation: You can wash the organic solution with a polyol like sorbitol or N-methyl-D-glucamine. These form a water-soluble complex with the boronic acid, facilitating its removal into the aqueous phase.

Q3: My purified product seems to be contaminated with palladium residues, giving it a dark color. How can I remove them?

A3: Palladium residues are a common issue.

  • Filtration: Passing a solution of your crude product through a plug of Celite® or silica gel can sometimes remove heterogeneous palladium.

  • Scavengers: You can stir a solution of your product with a palladium scavenger resin (e.g., thiol-functionalized silica) for a few hours, followed by filtration.

  • Activated Carbon: Treatment with activated carbon can also effectively remove palladium residues. Stir the crude product solution with a small amount of activated carbon, then filter through Celite®. Note that this may lead to some loss of product due to adsorption.

Q4: I observe a significant amount of a homocoupled biphenyl product derived from my boronic acid. How can I separate this from my desired product?

A4: The homocoupled product (a symmetrical biphenyl) is often non-polar and can be difficult to separate from the desired Suzuki product, which may have similar polarity.

  • Column Chromatography: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.

  • Recrystallization: If your desired product is crystalline, recrystallization can be a highly effective method to exclude the homocoupled impurity. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).

Logical Flow for Troubleshooting Impurities

cluster_0 Impurity Identification cluster_1 Recommended Action Impurity Identify Primary Impurity (via TLC, LC-MS, NMR) Boronic_Acid Unreacted Boronic Acid Actions: - Base Wash (1M NaOH) - Polyol Wash (Sorbitol) Impurity->Boronic_Acid Polar Spot/ Water Soluble Palladium Palladium Residues Actions: - Scavenger Resin - Activated Carbon - Celite Filtration Impurity->Palladium Baseline/ Dark Color Homocoupling Homocoupled Byproduct Actions: - Optimized Chromatography - Recrystallization Impurity->Homocoupling Non-polar Spot/ Similar Rf to Product

Caption: Troubleshooting guide for common Suzuki coupling impurities.

Data & Protocols

Table 1: Example Column Chromatography Conditions

This table provides example starting conditions for silica gel chromatography. The optimal system will depend on the specific aryl halide used in the coupling.

Impurity to RemoveEluent System (Hexanes/Ethyl Acetate)Typical Rf of ProductNotes
Homocoupled Byproduct95:5 to 80:200.3 - 0.4Use a shallow gradient to maximize separation from the often slightly more polar desired product.
Unreacted Boronic Acid70:30 to 50:500.3 - 0.4Boronic acid often streaks or remains at the baseline. A base wash prior to chromatography is recommended.
General PurificationStart with 90:10, gradient to 70:300.3 - 0.4This is a good starting point for initial purification after an extractive workup.
Protocol 1: General Aqueous Workup & Extraction
  • Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid and remove some boronic acid). b. Water. c. Brine (saturated aqueous NaCl solution) to aid in separating the layers.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Boronic Acid Removal via Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel.

  • Add an equal volume of 1M aqueous NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate. The deprotonated boronic acid (boronate salt) will be in the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the wash with 1M NaOH if significant boronic acid remains (check by TLC).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, now depleted of boronic acid.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

  • Pack a glass column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the organic solvent.

  • Carefully load the sample onto the top of the packed column.

  • Begin eluting with the solvent system, starting with low polarity.

  • Collect fractions and monitor them by TLC to identify which contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Technical Support Center: Palladium Catalyst Removal in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing challenges associated with the removal of palladium catalysts from Suzuki coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving the required purity for their compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium from a Suzuki coupling reaction?

A1: Several methods are employed to remove residual palladium, and the choice depends on factors like the palladium's oxidation state, the nature of the product, the solvent system, and the desired final palladium concentration.[1] The most common techniques include:

  • Adsorption: This involves using solid-supported materials that bind to the palladium, which is then removed by filtration.[2] Common adsorbents include:

    • Activated Carbon: A widely used and cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[2][3]

    • Functionalized Silica Gels: These are highly effective and selective scavengers. They are available with various functional groups, such as thiol, thiourea, and amine groups, which chelate palladium.[4][5]

    • Polymer-Supported Scavengers: Similar to silica-based scavengers, these utilize a polymer backbone functionalized with chelating groups like 2,4,6-trimercapto-s-triazine (TMT).[6]

  • Solvent Extraction: This technique is useful for removing water-soluble palladium salts through liquid-liquid extraction.[7]

  • Precipitation: In some cases, palladium can be precipitated out of the reaction mixture by adding a suitable agent that forms an insoluble complex with the metal.[8]

  • Crystallization: Purifying the final product through crystallization can be an effective method for removing palladium residues, although it may not always be sufficient to reach very low levels on its own.[9]

  • Filtration through Celite®: For heterogeneous palladium catalysts, a simple filtration through a pad of Celite® can effectively remove the solid catalyst particles.[10][11]

Q2: How do I choose the right palladium scavenger for my reaction?

A2: Selecting the appropriate scavenger is critical for efficient palladium removal. Key factors to consider include:

  • Palladium Oxidation State: The oxidation state of the palladium species in your reaction mixture (typically Pd(0) or Pd(II)) will influence scavenger selection. Thiol-based scavengers are generally very effective for Pd(II).[1]

  • Solvent Compatibility: Ensure the scavenger is compatible with your reaction solvent. Some scavengers are designed for organic solvents, while others work better in aqueous media.[1]

  • Product Characteristics: The functional groups present in your product could potentially interact with the scavenger, leading to product loss. It's important to choose a scavenger that has a high affinity for palladium but a low affinity for your compound.[1]

  • Scavenger Screening: It is often beneficial to screen a small panel of different scavengers to empirically determine the most effective one for your specific reaction conditions.[1]

Q3: What are the typical residual palladium limits in pharmaceutical applications?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, and for oral administration, the permitted daily exposure (PDE) limit is 10 ppm.[12] Therefore, the goal in pharmaceutical synthesis is often to reduce palladium levels to well below this limit.

Q4: Can I recycle the palladium catalyst after the reaction?

A4: Yes, catalyst recycling is highly desirable to improve the sustainability and cost-effectiveness of the process.[13] Heterogeneous catalysts, like palladium on carbon, can often be recovered by simple filtration and reused.[11][14] For homogeneous catalysts, techniques are being developed that involve ligands designed to facilitate the precipitation and recovery of the active palladium species after the reaction is complete.[13]

Troubleshooting Guides

This section addresses common problems encountered during palladium removal and provides step-by-step solutions.

Problem 1: Low scavenger efficiency - residual palladium levels are still too high.

  • Possible Cause: Incorrect scavenger selection.

    • Solution: As detailed in FAQ 2, ensure the chosen scavenger is appropriate for the palladium's oxidation state and the solvent system. Consider performing a small-scale screen with different types of scavengers (e.g., thiol-based, amine-based, TMT-functionalized) to identify the most effective one for your specific product.[1]

  • Possible Cause: Insufficient amount of scavenger or inadequate contact time.

    • Solution: Increase the weight equivalents of the scavenger relative to the product. Also, extending the stirring time or gently heating the mixture (e.g., to 40-60 °C) can enhance scavenging efficiency, but monitor for potential product degradation.[1][15]

  • Possible Cause: The palladium species is not accessible to the solid-supported scavenger.

    • Solution: Ensure good mixing and agitation to allow for effective contact between the scavenger and the reaction mixture. In some cases, the palladium may be strongly complexed with ligands or the product itself, hindering its removal.

Problem 2: Significant product loss after treatment with a scavenger.

  • Possible Cause: The product is binding to the scavenger.

    • Solution: This is a common issue, especially with activated carbon which can adsorb organic molecules non-selectively.[3]

      • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level.

      • Wash the Scavenger: After filtering off the scavenger, wash it with a fresh portion of the reaction solvent to recover any adsorbed product.[1]

      • Change Scavenger Type: Switch to a scavenger with a different functional group that may have a lower affinity for your product.[1]

Problem 3: Filtration of the scavenger is very slow or clogs the filter.

  • Possible Cause: Fine particles of the scavenger or precipitated palladium complexes.

    • Solution: Use a filter aid like Celite® to form a pad on your filter paper. This will help to trap fine particles and improve the filtration rate.[10]

Problem 4: Inconsistent palladium removal results between batches.

  • Possible Cause: Variability in the reaction mixture or catalyst poisoning.

    • Solution: Ensure that the reaction conditions are consistent between batches. Impurities in starting materials, such as sulfur-containing compounds, can act as catalyst poisons and may affect the state of the palladium, making it more difficult to remove.[16][17] Consider purifying starting materials if you suspect impurities.

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of different palladium removal methods from various Suzuki coupling reaction scenarios.

Table 1: Efficiency of Functionalized Silica Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS Thiol2400≤ 1610 wt% scavenger[4]
SiliaMetS Thiourea2400≤ 1610 wt% scavenger[4]
Thiourea Alkyl Silica150-220< 1-[5]
Poly mercaptopropyl silica50-80--[5]
SiliaMetS Thiol>1300250 wt%, 35°C, 17h in THF/water[18]
Triamine-functionalized silica-≤ 33Pilot plant scale[2]

Table 2: Efficiency of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Darco KB-B300< 10.2 wt, 45°C, 18h in THF[2]
Ecosorb C-941--0.11 wt, 22°C, 1.5h[2]
Commercial Activated Carbon->98% removalpH=2, 0.21 mm particle size, 10 g/L dose, 3h[19]
Carboxen® 564125012Methanol, 24h, room temp[12]

Table 3: Comparison of Different Scavenging Methods

MethodInitial Pd (ppm)Final Pd (ppm)YieldReference
TMT (20 mol%) + Activated Charcoal (0.2 wt)22392082%[2]
MP-TMT (0.20 wt)330~10-30-[2]
SiliaMetS Thiol2400≤ 16-[4]
Activated Carbon (Darco)2400> 16-[4]

Key Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., Functionalized Silica or Activated Carbon)

  • Reaction Completion: Once the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, activated carbon) to the reaction mixture. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity, but a starting point is often 5-10 wt% relative to the product.[4][20]

  • Stirring: Stir the mixture vigorously at room temperature for a specified period, typically ranging from 1 to 24 hours.[2][20] Gentle heating (e.g., 40-60 °C) can be applied to improve efficiency, but this should be tested to ensure product stability.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and any fine particles.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product with reduced palladium content.

  • Analysis: Analyze the palladium content of the product using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[21]

Protocol 2: Palladium Removal by Liquid-Liquid Extraction

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up. This may involve diluting the reaction mixture with an organic solvent and washing with water or brine.

  • Extraction: If palladium salts are present that are soluble in the aqueous phase, multiple extractions with water or a suitable aqueous solution can help to remove them.

  • Phase Separation: Carefully separate the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the palladium concentration in the final product to assess the effectiveness of the extraction.

Visualizations

Palladium_Removal_Workflow start Suzuki Coupling Reaction Mixture is_heterogeneous Is Pd Catalyst Heterogeneous? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging Add Solid-Supported Scavenger is_heterogeneous->scavenging No (Homogeneous) product_low_pd Product with Low Pd Content filtration->product_low_pd stir Stir (1-24h, RT or gentle heat) scavenging->stir filter_scavenger Filter off Scavenger stir->filter_scavenger check_pd_level Analyze Pd Level (e.g., ICP-MS) filter_scavenger->check_pd_level is_level_ok Is Pd Level Acceptable? check_pd_level->is_level_ok is_level_ok->product_low_pd Yes troubleshoot Troubleshoot: - Increase scavenger amount - Change scavenger type - Increase time/temp is_level_ok->troubleshoot No troubleshoot->scavenging

Caption: Workflow for palladium catalyst removal.

Troubleshooting_Logic start High Residual Palladium After Scavenging check_scavenger Is Scavenger Choice Optimal? start->check_scavenger check_conditions Are Scavenging Conditions Sufficient? check_scavenger->check_conditions Yes solution_scavenger Perform Scavenger Screen (Thiol, Amine, TMT, etc.) check_scavenger->solution_scavenger No check_product_loss Is There Significant Product Loss? check_conditions->check_product_loss Yes solution_conditions Increase Scavenger Amount Extend Time / Gently Heat check_conditions->solution_conditions No solution_product_loss Reduce Scavenger Amount Wash Scavenger After Filtration Try a Different Scavenger check_product_loss->solution_product_loss Yes end Optimized Palladium Removal check_product_loss->end No solution_scavenger->end solution_conditions->end

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 4-n-Boc-amino-3-methoxy-phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich and sterically hindered substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high yields and reproducible results by focusing on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a Suzuki coupling reaction with this compound?

A1: A general and effective starting point for Suzuki-Miyaura reactions is a moderate temperature of around 60°C.[1] However, due to the specific nature of this compound, which is both electron-rich and has some steric bulk, a slightly higher starting temperature in the range of 70-85°C is often recommended.[2][3][4] This temperature range typically provides a good balance between achieving a reasonable reaction rate and minimizing potential side reactions. It's crucial to monitor the reaction progress, as the optimal temperature can be highly dependent on the specific coupling partner, catalyst system, base, and solvent used.[5][6]

Q2: I'm observing low to no yield at my initial reaction temperature. What is the first step in troubleshooting?

A2: If you are experiencing low or no product formation, the first troubleshooting step is to systematically increase the reaction temperature.[7] An insufficient temperature may not provide the necessary activation energy for one or more steps in the catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium catalyst.[8] Increasing the temperature in increments of 10-20°C can often overcome these activation barriers.[9] For particularly challenging couplings, temperatures in the range of 100-130°C may be required for the catalyst to be efficient.[9] However, be mindful that excessive temperatures can lead to side reactions.

Q3: What are the primary side reactions I should be aware of when increasing the temperature with this specific boronic acid?

A3: The most significant side reaction to consider, especially at elevated temperatures, is protodeboronation .[10][11] This is a process where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material and reducing the yield of the desired coupled product.[11][12] Electron-rich boronic acids, like the one , can be particularly susceptible to this side reaction, which is often accelerated by high temperatures and the presence of a base.[7][13] Another potential side reaction is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen in the reaction mixture.[14]

Q4: How does the choice of catalyst and ligand influence the optimal reaction temperature?

A4: The catalyst and ligand system is a critical factor in determining the optimal reaction temperature. Standard catalysts like Pd(PPh₃)₄ may require higher temperatures to be effective with sterically hindered substrates.[15] Modern, bulky, and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands, are designed to facilitate the crucial steps of the catalytic cycle (oxidative addition and reductive elimination) even at lower temperatures.[15][16][17][18] These advanced catalyst systems can often enable successful couplings at room temperature or slightly elevated temperatures, thereby minimizing temperature-related side reactions like protodeboronation.[16]

Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to resolving common issues encountered during the temperature optimization of your Suzuki coupling reaction.

Issue 1: Low Yield or No Reaction
Potential Cause Explanation Recommended Action
Insufficient Activation Energy The initial temperature may be too low to overcome the kinetic barrier for the oxidative addition of your aryl halide or the transmetalation step.[7]Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC or LC-MS. A typical range to explore is 80-110°C.[7]
Catalyst Inactivity The chosen palladium catalyst may not be active enough at the current temperature for this specific substrate combination.Consider switching to a more active catalyst system. For electron-rich and sterically hindered substrates, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands is highly recommended.[15]
Poor Reagent Solubility The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent at lower temperatures, hindering the reaction.Ensure your base is finely powdered.[7] Consider a solvent system known to improve solubility, such as a mixture of dioxane and water.[7] Increasing the temperature will also generally improve solubility.
Issue 2: Significant Protodeboronation Byproduct
Potential Cause Explanation Recommended Action
Excessive Reaction Temperature High temperatures can significantly accelerate the rate of protodeboronation, a common decomposition pathway for boronic acids.[7]Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[7] If a high temperature is necessary for coupling, consider alternative strategies.
Strong Base Strong bases, especially in the presence of water, can promote protodeboronation.[12]Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[11] The choice of base can have a significant impact on the rate of this side reaction.
Prolonged Reaction Time at High Temperature Leaving the reaction at an elevated temperature for an extended period increases the opportunity for the boronic acid to decompose.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a more active catalyst that allows for shorter reaction times.
Boronic Acid Instability The inherent stability of the boronic acid under the reaction conditions may be low.Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are generally more resistant to protodeboronation.[7][19]

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for optimizing the reaction temperature for your Suzuki coupling with this compound.

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_monitoring Reaction Monitoring & Analysis cluster_troubleshooting Troubleshooting Pathways cluster_end Final Outcome Start Start with Initial Conditions: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (e.g., K3PO4, 2-3 equiv) - Catalyst (e.g., XPhos Pd G3, 1-2 mol%) - Solvent (e.g., Dioxane/H2O 10:1) - Temperature: 75°C Monitor Monitor Reaction by TLC/LC-MS after 2-4 hours Start->Monitor Analysis Analyze Reaction Outcome Monitor->Analysis LowYield Low Yield / No Reaction Analysis->LowYield < 20% Conversion HighProtodeboronation Significant Protodeboronation Analysis->HighProtodeboronation > 15% Byproduct GoodYield Good Yield (>80%) Analysis->GoodYield Successful IncreaseTemp Increase Temperature to 95°C LowYield->IncreaseTemp ChangeCatalyst Consider More Active Catalyst/Ligand System LowYield->ChangeCatalyst LowerTemp Decrease Temperature to 60°C HighProtodeboronation->LowerTemp ChangeBase Switch to Milder Base (e.g., K2CO3) HighProtodeboronation->ChangeBase ProtectBoronicAcid Consider Boronic Acid Protection (e.g., MIDA ester) HighProtodeboronation->ProtectBoronicAcid Optimized Optimized Conditions Achieved GoodYield->Optimized IncreaseTemp->Monitor Re-evaluate LowerTemp->Monitor Re-evaluate

Caption: A decision tree for troubleshooting and optimizing reaction temperature.

Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[12]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[7]

  • Heating and Monitoring: Heat the reaction to the desired temperature (starting at 75-85°C) with vigorous stirring.[2] Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.

Troubleshooting Guide

Issue 1: Low to No Yield with Sterically Hindered Substrates

Question: My Suzuki coupling reaction using an ortho-substituted boronic acid and/or a hindered aryl halide is resulting in a low yield or failing completely. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki couplings with sterically hindered substrates are a frequent challenge. The primary cause is the reduced reaction rate due to steric hindrance around the palladium catalyst, which impedes key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] A systematic approach to troubleshooting and optimization is recommended:

  • Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[1][2] The choice of ligand is paramount.

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1]

      • Bulky Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[1][3][4]

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1][5]

      • Specialized Ligands: For particularly challenging couplings, consider highly specialized ligands like BI-DIME or AntPhos.[6]

  • Base Selection: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[7] The choice of base is critical and can significantly influence the reaction rate and yield.

    • Recommendation: A moderately strong base is often a good starting point.

      • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1]

      • For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][5]

      • The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][8]

  • Solvent and Temperature: The solvent influences the solubility of reagents and the stability of the catalytic species. Higher temperatures are often required to overcome the activation energy barrier in sterically demanding couplings.

    • Recommendation:

      • Solvents: Toluene, dioxane, and THF are commonly used. A mixed solvent system, such as dioxane/water, can be effective.[3][4]

      • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C.[3]

  • Boronic Acid Stability: Sterically hindered boronic acids can be prone to decomposition, particularly protodeboronation.

    • Recommendation: If protodeboronation is suspected, consider using more stable boronic acid derivatives:

      • Boronate Esters (e.g., Pinacol Esters): These are generally more stable and can slowly release the boronic acid under the reaction conditions, minimizing its degradation.[3][9]

      • Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[3][4]

      • MIDA Boronates: These are exceptionally stable and useful for sequential couplings.[3]

Issue 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, primarily homocoupling of the boronic acid. What causes this and how can I prevent it?

Answer:

Side product formation can significantly reduce the yield of the desired cross-coupled product. Here are the most common side reactions and how to mitigate them:

  • Homocoupling of the Boronic Acid: This is the dimerization of the boronic acid to form a symmetrical biaryl (Ar-Ar).

    • Cause: This is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][4]

    • Solutions:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles) to remove oxygen.[3][10]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient, leading to side reactions.[3]

      • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3][10]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.

    • Cause: Instability of the boronic acid under the reaction conditions, especially in the presence of water and certain bases.[10] This is a common issue with heteroaryl boronic acids.[11]

    • Solutions:

      • Use Stable Boronic Acid Derivatives: As mentioned previously, switch to more stable alternatives like pinacol esters or potassium trifluoroborate salts.[3][4]

      • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can minimize this side reaction.

  • Dehalogenation of the Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This can occur in the presence of hydride sources.

    • Solutions: Switch to a non-protic solvent (e.g., dioxane, toluene) and a non-hydroxide base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[10]

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich ligands so effective for sterically hindered Suzuki couplings?

A1: These ligands play a dual role. Their steric bulk promotes the formation of a coordinatively unsaturated L-Pd(0) species (where L is the ligand), which is highly reactive in the oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and accelerates the final reductive elimination step to release the product.[1][12]

Q2: Can I use aryl chlorides for sterically hindered couplings?

A2: Yes, but it is more challenging than with aryl bromides or iodides due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[12] To couple aryl chlorides, you will almost certainly need a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald-type ligand or an NHC ligand, often at higher temperatures and with a strong base.[5][13]

Q3: How do I choose between different bulky phosphine ligands like SPhos, XPhos, and RuPhos?

A3: While all are excellent choices for hindered couplings, their performance can be substrate-dependent. There is no universal "best" ligand. If one does not provide a satisfactory yield, it is advisable to screen others. XPhos is often a good starting point for many challenging couplings. RuPhos can sometimes be effective at lower temperatures. A small-scale screen of different ligands is often the most efficient approach to optimization.

Q4: My boronic acid is poorly soluble in the reaction solvent. What can I do?

A4: Poor solubility can hinder the reaction. You can try a different solvent or a solvent mixture. For example, adding a co-solvent like water or DMF can sometimes improve solubility. Alternatively, converting the boronic acid to a more soluble boronate ester, like a pinacol ester, can also resolve this issue.

Q5: What is the role of water in some Suzuki coupling reactions?

A5: When using bases like K₃PO₄ or carbonates, a small amount of water can be beneficial. It helps to dissolve the inorganic base and facilitates the formation of the boronate species [R-B(OH)₃]⁻, which is more active in the transmetalation step than the neutral boronic acid.[1][7] However, excess water can promote protodeboronation, so the amount should be carefully controlled.

Data Presentation

Table 1: Ligand Effects in the Coupling of Hindered Substrates

EntryAryl HalideBoronic AcidLigandCatalystBaseSolventTemp (°C)Yield (%)
12,4,6-Triisopropylphenyl BromideCyclohexylboronic AcidBI-DIMEPd(OAc)₂ (1 mol%)K₃PO₄Toluene11031
22,4,6-Triisopropylphenyl BromideCyclohexylboronic AcidAntPhosPd(OAc)₂ (1 mol%)K₃PO₄Toluene11078
32,6-Dimethylphenyl BromideMesitylboronic AcidSPhosPd₂(dba)₃ (2 mol%)K₃PO₄Dioxane10095
42,6-Dimethylphenyl BromideMesitylboronic AcidXPhosPd₂(dba)₃ (2 mol%)K₃PO₄Dioxane10098
52-Chlorotoluene2,6-Dimethylphenylboronic AcidIPr (NHC)Pd(OAc)₂ (2 mol%)K₃PO₄Toluene10092

Data compiled from representative literature to illustrate trends.[5][6][13] Actual yields will vary based on specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki Coupling

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Substituted Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.5 M)

Procedure:

  • Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or its derivative), palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'B(OH)₂ (activated by base) pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0  Regenerated  Catalyst product Ar-Ar' red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Hindered Suzuki Coupling check_ligand Is the ligand appropriate? (e.g., PPh₃) start->check_ligand change_ligand Switch to Bulky Ligand (SPhos, XPhos, NHC) check_ligand->change_ligand No check_base Is the base strong enough? check_ligand->check_base Yes change_ligand->check_base change_base Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase Temperature (80-110 °C) check_temp->increase_temp No check_boron Suspect Protodeboronation? check_temp->check_boron Yes increase_temp->check_boron change_boron Use Pinacol Ester or ArBF₃K Salt check_boron->change_boron Yes success Improved Yield check_boron->success No change_boron->success

Caption: Troubleshooting workflow for low yields in hindered couplings.

Decision_Tree cluster_0 Substrate Hindrance cluster_1 Recommended Ligand cluster_2 Recommended Base hindrance How sterically hindered are the substrates? low Low/Moderate Hindrance hindrance->low high High Hindrance (di-ortho or tri-ortho sub.) hindrance->high ligand_low Start with PPh₃ or consider a Buchwald ligand for robustness low->ligand_low ligand_high Use Bulky/Electron-Rich Ligand (XPhos, SPhos, RuPhos) or an NHC Ligand high->ligand_high base_low Carbonate Bases (Na₂CO₃, K₂CO₃) or Phosphate (K₃PO₄) ligand_low->base_low base_high Phosphate (K₃PO₄, Cs₂CO₃) or stronger base if needed (t-BuOK) ligand_high->base_high

Caption: Decision tree for selecting key reaction components.

References

Troubleshooting incomplete conversion in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to incomplete conversion in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling reaction fails or provides a low yield, a systematic check of the fundamental parameters is the best first step. The most common culprits are often related to the quality of reagents and the reaction atmosphere.[1][2]

Initial Checks:

  • Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[2] Palladium(II) precatalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical.[2] Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[1][2] Ensure your solvent is properly degassed and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon throughout.[3]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can be prone to decomposition, particularly through protodeboronation (replacement of the boron group with hydrogen).[2][3] This is a major side reaction, especially for electron-deficient arylboronic acids.[2] Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol or MIDA ester.[2]

    • Aryl Halide: The reactivity of the aryl halide partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are more challenging and often require more specialized, highly active catalyst systems.[2]

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as residual oxygen can deactivate the catalyst.[2] Ensure your base is of high purity and is appropriate for the reaction.

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling. These side reactions consume your starting materials and reduce the yield of the desired cross-coupled product.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner.[2][3] It is often caused by the presence of excess water or harsh basic conditions.[3]

    • Solutions:

      • Use anhydrous reagents and solvents where possible.[3]

      • Employ milder bases such as K₃PO₄, Cs₂CO₃, or KF.[2]

      • Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][4] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus reducing the rate of protodeboronation.[4]

      • Optimize reaction time and temperature; shorter times and lower temperatures can reduce the extent of this side reaction.[2]

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid (e.g., R-B(OH)₂ + R-B(OH)₂) or the aryl halide.[2][5]

    • Solutions:

      • The primary cause is often the presence of oxygen.[2] Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial for prevention.[2][3]

      • Use a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) to favor the cross-coupling pathway over aryl halide homocoupling.[5]

      • Ensure complete reduction of Pd(II) precatalysts to the active Pd(0) species, as residual Pd(II) can promote homocoupling.[6]

Q3: My starting material is largely unreacted, indicating incomplete conversion. How can I improve this?

A3: Incomplete conversion is often a sign of poor catalyst activity or stability, or suboptimal reaction conditions.

  • Catalyst System: The choice of palladium source and ligand is crucial.[3] If you are experiencing low conversion, consider switching to a more robust ligand system.[3]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[3][5] These ligands enhance the rates of oxidative addition and reductive elimination.[7]

    • Catalyst Loading: While catalyst loading should be optimized, simply increasing the amount is not always the solution and can lead to more side products. First, try switching to a more effective ligand.[8]

  • Reaction Temperature: Excessive heat can lead to the degradation of the catalyst, boronic acid, or the final product.[3] It is recommended to screen a range of temperatures (e.g., 80–110 °C) to find the optimal balance between reaction rate and component stability.[1][3]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[3][9] The strength and solubility of the base can significantly impact the reaction rate.[3] If conversion is slow, a stronger or more soluble base might be required. Screening different bases is a common optimization step.[9]

  • Reagent Solubility: Ensure all reagents (aryl halide, boronic acid, and base) are sufficiently soluble in the chosen solvent at the reaction temperature.[3] Poor solubility can lead to a slow or incomplete reaction.[3] If you observe a slurry, especially at the beginning of the reaction, this might be the issue.[3]

Data Presentation

Table 1: Comparative Performance of Palladium Catalyst Systems

This table summarizes the performance of various palladium catalysts in the benchmark Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, which is challenging due to the low reactivity of the aryl chloride.[10]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710020118

Data is compiled and representative from multiple sources for comparison purposes.[10] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[10] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[10]

Table 2: Common Bases for Suzuki-Miyaura Reactions

The choice of base is critical and can depend on the specific substrates and sensitivity to hydrolysis.

BaseChemical FormulaStrengthCommon Applications & Notes
Potassium PhosphateK₃PO₄StrongVery effective, often used in anhydrous conditions or with aqueous mixtures. Good for challenging couplings.[3][9]
Cesium CarbonateCs₂CO₃StrongHighly effective due to its high solubility in organic solvents. Often used for difficult couplings.[3]
Potassium CarbonateK₂CO₃ModerateA common, cost-effective choice. Often used as an aqueous solution.[3][9]
Sodium CarbonateNa₂CO₃ModerateAnother common and inexpensive base, typically used in aqueous solutions.[9][11]
Potassium FluorideKFMildA milder base that can be beneficial in preventing side reactions like protodeboronation.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition R¹-Pd(II)L₂-X pd0->oxidative_addition transmetalation_complex R¹-Pd(II)L₂-R² oxidative_addition->transmetalation_complex transmetalation_complex->pd0 product R¹-R² (Desired Product) transmetalation_complex->product oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OR)₂ boronic_acid->oxidative_addition base Base base->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Incomplete Conversion or Low Yield check_atmosphere Is reaction under strict inert atmosphere? start->check_atmosphere degas Action: Degas solvent thoroughly. Use Schlenk line or glovebox. check_atmosphere->degas No check_reagents Are reagents (catalyst, ligand, boronic acid) fresh and pure? check_atmosphere->check_reagents Yes degas->check_reagents replace_reagents Action: Use fresh catalyst/ligand. Consider more stable boronic ester (MIDA, pinacol). check_reagents->replace_reagents No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_reagents->check_conditions Yes replace_reagents->check_conditions optimize_conditions Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Screen temperatures (e.g., 80-110 °C). Ensure reagent solubility. check_conditions->optimize_conditions No check_catalyst Is the catalyst system active enough for the substrate? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst change_catalyst Action: Switch to a more active ligand system (e.g., Buchwald ligands like SPhos, XPhos, or NHC ligands). check_catalyst->change_catalyst No success Problem Resolved check_catalyst->success Yes change_catalyst->success Decision_Tree start Substrate Characteristics aryl_halide Aryl Halide Reactivity start->aryl_halide boronic_acid Boronic Acid Stability start->boronic_acid ar_cl Aryl Chloride (less reactive) aryl_halide->ar_cl Low ar_br_i Aryl Bromide/Iodide (more reactive) aryl_halide->ar_br_i High unstable_ba Unstable Boronic Acid (e.g., heteroaryl, electron-deficient) boronic_acid->unstable_ba Low stable_ba Stable Boronic Acid boronic_acid->stable_ba High rec_ar_cl Use highly active catalyst: - Pd + Buchwald Ligand (SPhos, XPhos) - Pd-NHC catalyst - Use stronger base (K₃PO₄, Cs₂CO₃) ar_cl->rec_ar_cl rec_ar_br_i Standard catalysts often suffice: - Pd(PPh₃)₄, Pd(dppf)Cl₂ - Standard bases (K₂CO₃, Na₂CO₃) ar_br_i->rec_ar_br_i rec_unstable_ba Mitigate decomposition: - Use Pinacol or MIDA ester - Use milder base (KF, K₃PO₄) - Anhydrous conditions unstable_ba->rec_unstable_ba rec_stable_ba Standard boronic acid is suitable. Focus on optimizing other parameters. stable_ba->rec_stable_ba

References

Technical Support Center: Synthesis of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of 4-n-Boc-amino-3-methoxy-phenylboronic acid. It is intended for researchers, scientists, and drug development professionals to help manage and control common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and storage of this compound?

A1: The primary impurities you are likely to encounter are:

  • Boroxine: The cyclic trimeric anhydride of the boronic acid. Boronic acids are in equilibrium with their boroxines, and this equilibrium is shifted towards the boroxine upon removal of water.[1][2] It is very common to find boronic acids, especially in solid form, to exist partially or wholly as the boroxine.[3]

  • Protodeboronated Impurity (N-Boc-2-methoxyaniline): This results from the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is a known side reaction for boronic acids, influenced by reaction conditions like pH.[4]

  • Boc-Deprotected Amine (4-amino-3-methoxy-phenylboronic acid): The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions, and its cleavage results in the corresponding free amine.[5][6] While generally stable to base, cleavage can occur under certain basic conditions, especially with electron-withdrawing groups.[7][8]

  • Homocoupling Products: Under certain catalytic conditions, especially those involving palladium, two molecules of the boronic acid can couple to form a symmetrical biaryl.[9]

  • Residual Starting Materials and Reagents: Incomplete reactions or inadequate purification can leave behind starting materials (e.g., a halogenated precursor) or reagents.

Q2: My analytical data (NMR/LC-MS) shows an unexpected peak. How can I identify if it's a boroxine, the protodeboronated product, or the deprotected amine?

A2: You can distinguish between these impurities using standard analytical techniques:

  • Boroxine: In ¹H NMR, the aromatic and substituent protons will have slightly different chemical shifts compared to the monomeric boronic acid. The boroxine and boronic acid are often in equilibrium in solution, which can lead to broadened peaks. Mass spectrometry may show a peak corresponding to the trimer, although it can also revert to the monomer in the mass spectrometer. The formation of boroxines is a reversible dehydration process.[3][10]

  • Protodeboronated Impurity: In ¹H NMR, you will see the disappearance of the B(OH)₂ protons and the appearance of a new aromatic proton in the position where the boronic acid group was attached. Mass spectrometry will show a molecular weight corresponding to the loss of the B(OH)₂ group and the gain of a hydrogen atom.

  • Boc-Deprotected Amine: The most obvious change in the ¹H NMR spectrum will be the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group of the Boc protector.[11] The mass spectrum will show a mass loss of 100 amu, corresponding to the Boc group.

Q3: What are the optimal storage conditions for this compound to minimize impurity formation?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) in a tightly sealed container.[12] This minimizes exposure to moisture, which can affect the boronic acid/boroxine equilibrium, and to atmospheric oxygen. Storing at 2-8°C is recommended.[12]

Q4: Can I use material that contains a small amount of its boroxine?

A4: Yes, in many cases, material containing the boroxine is perfectly suitable for subsequent reactions, such as Suzuki-Miyaura cross-coupling.[9] The boroxine often hydrolyzes in situ under the reaction conditions to regenerate the active boronic acid monomer.[3] However, for applications requiring high purity or for quantitative analysis, the presence of the boroxine may be undesirable as it affects the true molar quantity of the boronic acid.

Troubleshooting Guide

Q5: I observe a significant amount of the protodeboronated impurity (N-Boc-2-methoxyaniline). What causes this and how can I prevent it?

A5: Protodeboronation is the protonolysis of the C-B bond and is a common side reaction for many boronic acids.[4]

  • Causes: This side reaction can be catalyzed by acids or bases and is often promoted by elevated temperatures during synthesis, workup, or purification.[4][13] Certain transition metals can also facilitate this process.

  • Prevention Strategies:

    • Control pH: Maintain neutral or slightly basic conditions during workup and purification where possible. Avoid prolonged exposure to strong acids or bases.

    • Temperature Control: Perform the reaction and subsequent purification steps at the lowest practical temperature.

    • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol or MIDA ester, can protect it from protodeboronation.[14] These esters can often be used directly in subsequent reactions and release the boronic acid slowly under the reaction conditions.[14]

Q6: My product seems to have lost the Boc protecting group. What reaction conditions could have caused this?

A6: The Boc group is notoriously sensitive to acid.

  • Causes:

    • Acidic Conditions: The most common cause is exposure to acidic conditions during the reaction or aqueous workup.[5][6] The mechanism involves protonation followed by the loss of a stable tert-butyl cation.[5]

    • Elevated Temperatures: Even mildly acidic conditions can cause deprotection if the reaction is heated for an extended period.

  • Prevention Strategies:

    • Strict pH Control: Ensure all solutions during workup and purification are neutral or basic. Use a mild base like sodium bicarbonate for neutralization.

    • Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider using a protecting group that is stable to acid but can be removed under different conditions (e.g., Cbz group, which is removed by hydrogenolysis).

Q7: Purification by silica gel chromatography is giving me poor recovery or seems to be degrading my product. What are alternative purification strategies?

A7: The acidic nature of standard silica gel can promote both protodeboronation and Boc deprotection. Boronic acids can also be difficult to handle on silica.

  • Alternative Chromatography:

    • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (e.g., by including 0.1-1% triethylamine in the eluent).

    • Neutral Alumina: Neutral alumina can be a less harsh alternative to silica gel for the purification of sensitive compounds.[15]

  • Non-Chromatographic Methods:

    • Recrystallization: This is an effective method for purifying solid compounds if a suitable solvent system can be found.[15]

    • Acid/Base Extraction: You can sometimes purify boronic acids by dissolving the impure material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[15] Care must be taken to avoid Boc deprotection during the acidification step.

Q8: I am seeing a significant amount of boroxine in my final product. How can I convert it back to the boronic acid?

A8: The conversion of boroxine back to the boronic acid is a hydrolysis reaction.

  • Procedure:

    • Dissolve the sample containing the boroxine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic solution with water or a slightly basic aqueous solution (e.g., saturated sodium bicarbonate).

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Recrystallization from Aqueous Solvents: Recrystallizing the boroxine from a solvent system containing water can also drive the equilibrium back to the boronic acid.[3]

Data Summary

The formation of key impurities is highly dependent on the experimental conditions. The following table summarizes these relationships.

ImpurityInfluencing FactorsRecommended Control Measures
Boroxine High concentration, anhydrous conditions, heat.[10]Store under inert gas, avoid excessive drying/heating. Can be reversed by adding water.[3]
Protodeboronation Acidic or basic conditions, heat, presence of certain metals.[4]Maintain neutral pH, use mild temperatures, consider derivatization to a boronate ester.[14]
Boc-Deprotection Strong acidic conditions, prolonged heating.[5][11]Avoid acidic workups; use mild bases like NaHCO₃ for neutralization.
Homocoupling Presence of Pd(II) catalysts, oxygen.[9]Use Pd(0) catalysts, ensure reaction is properly degassed.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids via lithium-halogen exchange.[16][17]

  • Protection of Starting Material (if necessary): Start with a suitable precursor, such as 4-bromo-2-methoxyaniline. Protect the amine group with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions (e.g., NaOH or triethylamine in THF/water) to yield tert-butyl (4-bromo-2-methoxyphenyl)carbamate.

  • Lithiation and Borylation:

    • Dissolve the aryl bromide precursor (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi, ~1.1 eq) in hexanes while maintaining the temperature at -78 °C. Stir for 30-60 minutes.

    • In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

    • Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while keeping the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2-3).

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on neutral alumina or triethylamine-treated silica gel.[15]

Protocol 2: Conversion of Boroxine to Boronic Acid

  • Dissolve the crude product containing the boroxine in diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a small amount of water.

  • Separate the layers. Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the boronic acid.

Visual Guides

Troubleshooting Workflow

G cluster_start cluster_analysis Analysis cluster_troubleshoot Troubleshooting cluster_solution Solution start Synthesis Complete analysis Analyze Product (NMR, LC-MS) start->analysis check_purity Purity Acceptable? analysis->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity No end_node Pure Product check_purity->end_node Yes boroxine Boroxine Detected identify_impurity->boroxine Trimer Found protodeb Protodeboronation identify_impurity->protodeb C-B Cleavage deprotect Boc Deprotection identify_impurity->deprotect No Boc Group hydrolyze Hydrolyze/Recrystallize boroxine->hydrolyze modify_workup Modify Workup (Control pH, Temp) protodeb->modify_workup check_acid Avoid Acidic Conditions deprotect->check_acid hydrolyze->analysis modify_workup->analysis check_acid->analysis

Caption: Troubleshooting workflow for synthesis.

Impurity Formation Pathways

G cluster_impurities Potential Impurities main_product 4-n-Boc-amino-3-methoxy- phenylboronic acid boroxine Boroxine (Cyclic Trimer) main_product->boroxine - 3 H₂O + 3 H₂O protodeb N-Boc-2-methoxyaniline (Protodeboronated) main_product->protodeb + H⁺ - B(OH)₃ deprotect 4-Amino-3-methoxy- phenylboronic acid (Deprotected) main_product->deprotect + H⁺ - Isobutylene, - CO₂

Caption: Common impurity formation pathways.

References

Improving the stability of 4-n-Boc-amino-3-methoxy-phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-n-Boc-amino-3-methoxy-phenylboronic acid in solution during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in solution.

Issue 1: Inconsistent or lower-than-expected yields in cross-coupling reactions.

  • Question: I am observing inconsistent or low yields in my Suzuki-Miyaura coupling reactions using a solution of this compound. What could be the cause?

  • Answer: Low or inconsistent yields in cross-coupling reactions are often linked to the degradation of the boronic acid reagent in solution. The primary degradation pathways for boronic acids are protodeboronation and oxidation. The electron-donating amino and methoxy groups on the phenyl ring of your compound can influence its susceptibility to these pathways.

    • Potential Cause A: Protodeboronation. This is the cleavage of the carbon-boron bond, which can be catalyzed by acidic or basic conditions.[1][2]

      • Solution:

        • Ensure the pH of your reaction mixture is optimized. Boronic acids are generally most stable at a neutral pH.[1]

        • Prepare your boronic acid solution fresh before use.

        • If using aqueous conditions, minimize the exposure time of the boronic acid to the solution before initiating the reaction.

    • Potential Cause B: Oxidation. The boronic acid moiety can be oxidized, especially in the presence of reactive oxygen species.[3][4]

      • Solution:

        • Degas your solvents thoroughly before preparing the boronic acid solution and running the reaction.

        • Store the solid boronic acid and its solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Potential Cause C: Boroxine Formation. In concentrated solutions or upon removal of solvent, boronic acids can form cyclic trimers called boroxines through dehydration.[5] While often reversible, this can affect the stoichiometry of your reaction.

      • Solution:

        • Use freshly prepared solutions from the solid material.

        • Avoid leaving solutions to stand for extended periods, especially if solvent evaporation can occur.

Issue 2: Appearance of unknown impurities in HPLC or NMR analysis of the boronic acid solution.

  • Question: When I analyze my solution of this compound by HPLC or NMR, I see unexpected peaks. What are these and how can I avoid them?

  • Answer: The appearance of new signals in your analytical data is a strong indicator of degradation.

    • Potential Cause A: Hydrolysis of the Boc-Protecting Group. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[6][7]

      • Solution:

        • Avoid acidic conditions during storage and in your reaction mixture if the Boc group needs to remain intact.

        • If using an acidic mobile phase for HPLC (e.g., with trifluoroacetic acid - TFA), be aware that some on-column deprotection may occur.[7] Consider using a less acidic modifier like formic acid or a buffered mobile phase.

    • Potential Cause B: Protodeboronation Product. The product of protodeboronation would be N-Boc-2-methoxy-aniline.

      • Solution:

        • Follow the recommendations to minimize protodeboronation as described in Issue 1.

        • You can confirm the identity of this impurity by comparing its retention time or spectral data to a standard of N-Boc-2-methoxy-aniline.

    • Potential Cause C: Oxidation Product. Oxidation of the boronic acid would lead to the formation of 4-N-Boc-amino-3-methoxy-phenol.

      • Solution:

        • Implement measures to prevent oxidation, such as using degassed solvents and maintaining an inert atmosphere.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: How should I store the solid this compound?

  • Answer: For long-term storage, it is recommended to keep the solid compound refrigerated (below 4°C/39°F) and under an inert atmosphere, such as nitrogen, to protect it from moisture and oxidation.[1]

  • Question: What is the best way to prepare a stock solution of this compound?

  • Answer: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, use a dry, aprotic solvent like anhydrous dioxane, THF, or DMF. Store the solution under an inert atmosphere at a low temperature (-20°C or -80°C) for short periods.[1] The stability in solution is limited.

Stability in Solution

  • Question: How stable is this compound in different solvents?

  • Answer: The stability is generally better in aprotic solvents compared to protic solvents like alcohols or water, which can facilitate protodeboronation.

  • Question: What is the effect of pH on the stability of this compound in aqueous solutions?

  • Answer: Phenylboronic acids are typically most stable in neutral pH conditions. Both acidic and basic conditions can accelerate protodeboronation.[2][8] The presence of the amino and methoxy groups can influence the pKa of the boronic acid and thus its stability profile across the pH range.

  • Question: Can I do anything to increase the stability of this compound in solution?

  • Answer: Yes, one common strategy is to convert the boronic acid to a more stable boronate ester, for example, by reacting it with pinacol.[9] N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable derivatives that can release the active boronic acid under specific reaction conditions.[8]

Quantitative Data on Stability

The following table provides illustrative data on the expected stability of this compound under various conditions. Please note that this data is based on general principles of boronic acid stability and the electronic effects of the substituents; it is intended for guidance and may not represent empirically determined values for this specific compound.

ConditionParameterValueExpected Stability
pH (Aqueous Buffer) pH 4~50% degradation in 24hLow
pH 7<10% degradation in 24hModerate to High
pH 10~30% degradation in 24hLow to Moderate
Solvent (at 25°C) Dioxane (anhydrous)<5% degradation in 48hHigh
Acetonitrile (anhydrous)<10% degradation in 48hHigh
Methanol~20% degradation in 24hModerate
Water (degassed)~15% degradation in 24hModerate
Temperature (in Dioxane) -20°C<2% degradation in 1 weekVery High
4°C<5% degradation in 1 weekHigh
25°C<5% degradation in 48hModerate
60°CSignificant degradation in hoursVery Low

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh the required amount of this compound in a clean, dry vial under an inert atmosphere (e.g., in a glovebox).

  • Add the desired volume of anhydrous, degassed solvent (e.g., dioxane or THF) to the vial using a dry syringe.

  • Gently swirl or sonicate the vial until the solid is completely dissolved.

  • If the solution is to be stored, seal the vial tightly with a cap containing a PTFE septum, and wrap the cap with Parafilm®.

  • Store the solution at low temperature (e.g., -20°C).

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general method for monitoring the degradation of the boronic acid over time.

  • Solution Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the solvent system you wish to test.

  • Time Points: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures).

  • HPLC Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable gradient (e.g., 10% B, ramp to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point.

Protocol 3: ¹¹B NMR Spectroscopy for Degradation Monitoring

¹¹B NMR is a powerful tool for directly observing the boron-containing species in solution.[10][11][12]

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.

  • Initial Spectrum: Acquire a ¹¹B NMR spectrum immediately after preparation (t=0). The boronic acid should give a characteristic signal.

  • Time-Course Monitoring: Keep the NMR tube under the desired conditions and acquire subsequent ¹¹B NMR spectra at various time intervals.

  • Data Analysis: Monitor the decrease in the integral of the boronic acid signal and the appearance of new signals. For example, the formation of boric acid (a common degradation product) will result in a new peak.[3]

Visualizations

degradation_pathways main 4-n-Boc-amino-3-methoxy- phenylboronic acid prot_prod N-Boc-2-methoxy-aniline (Protodeboronation Product) main->prot_prod H₂O / H⁺ or OH⁻ ox_prod 4-N-Boc-amino-3-methoxy-phenol (Oxidation Product) main->ox_prod [O] boroxine Boroxine (Trimer) main->boroxine - H₂O (Dehydration) boroxine->main + H₂O (Hydrolysis)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_methods Analytical Methods cluster_results Results prep_sol Prepare Boronic Acid Solution (Anhydrous, Degassed Solvent) aliquot Aliquot solution and expose to different conditions (pH, Temp, Solvent) prep_sol->aliquot analysis Analyze at time points (t=0, t=1, t=2...) aliquot->analysis hplc HPLC-UV analysis->hplc nmr ¹¹B NMR analysis->nmr data Quantify degradation and determine stability hplc->data nmr->data

Caption: Experimental workflow for assessing the stability of the boronic acid.

References

Technical Support Center: Suzuki Reactions with Water-Soluble Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the work-up and purification of reactions involving water-soluble boronic acids. The unique properties of these reagents present specific challenges that require tailored solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working up a Suzuki reaction that uses a water-soluble boronic acid?

The main difficulty lies in the efficient removal of the excess water-soluble boronic acid and its byproducts (like boronic anhydrides or homocoupled species) from the reaction mixture. Because of their polarity, these species can be challenging to separate from polar products, leading to issues with phase separation during aqueous extraction and co-elution during column chromatography.

Q2: What is the first and most common work-up step for these types of reactions?

The standard initial approach is a liquid-liquid extraction. The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane, or MTBE) and washed with an aqueous solution. The choice of both the organic solvent and the aqueous wash is critical for success. For reactions performed in an aqueous medium, extraction of the product into an organic solvent is a key first step.[1][2][3]

Q3: How does adjusting the pH of the aqueous wash help in removing water-soluble boronic acids?

Adjusting the pH is a powerful technique. Boronic acids are weakly acidic and will react with a base to form the corresponding boronate salt.

  • Basic Wash: Washing the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH, K₂CO₃, or Cs₂CO₃) converts the boronic acid into its highly water-soluble boronate salt.[4][5] This effectively pulls the excess boronic acid out of the organic phase and into the aqueous layer. This method is particularly effective if your desired product is stable under basic conditions and remains in the organic layer.[5]

  • Acidic Wash: A subsequent wash with a dilute acid (e.g., 1 M HCl) can help to neutralize any remaining base and remove other basic impurities.

Q4: My product also has some water solubility. How can I effectively perform a liquid-liquid extraction without significant product loss?

This is a common issue. Here are a few strategies:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

  • Solvent Choice: Use a more polar organic solvent for extraction that has a higher affinity for your product, such as ethyl acetate or dichloromethane.

  • Back-Extraction: After the initial separation, you can re-extract the aqueous layer multiple times with fresh portions of the organic solvent to recover any dissolved product.

Q5: Are there alternatives to aqueous extraction for removing boronic acids?

Yes, several alternative methods can be very effective:

  • Solid-Supported Scavengers: These are resins functionalized with groups that selectively bind to boronic acids.[6][7][8] Diethanolamine (DEAM) functionalized silica or polymer beads are particularly effective for scavenging boronic acids.[6][7] The reaction mixture is simply stirred with the scavenger resin, which is then filtered off, leaving a cleaner solution of your product. This method avoids the potential for emulsions and can be highly selective.

  • Complexation Agents: Adding a polyol like sorbitol or N-methylglucamine to the aqueous wash can form a water-soluble complex with the boronic acid, enhancing its removal from the organic phase.[9]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification, leaving the more soluble boronic acid impurities in the mother liquor.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the work-up and purification process.

Problem 1: Formation of a Persistent Emulsion During Extraction

Emulsions are common in biphasic Suzuki reactions, especially with vigorous stirring and the presence of both organic and aqueous phases.[10]

Causality: Emulsions are stabilized by finely dispersed droplets of one liquid within another, often aided by surfactants or particulate matter. The inorganic base and palladium catalyst residues can sometimes contribute to emulsion formation.

Solutions:

Solution Mechanism of Action Protocol
Addition of Brine Increases the ionic strength of the aqueous phase, which helps to break the emulsion by destabilizing the interface.Add a small volume of saturated NaCl solution to the separatory funnel and gently rock it.
Filtration Removes particulate matter that may be stabilizing the emulsion.Filter the entire mixture through a pad of Celite® or glass wool.
Centrifugation Applies a strong force that can break the emulsion and separate the layers.Transfer the mixture to centrifuge tubes and spin at a moderate speed.
Change Solvent Altering the organic solvent can change the interfacial tension and break the emulsion.If using a solvent like ethyl acetate, try adding a small amount of a less polar solvent like hexanes or a more polar one like THF.
Problem 2: Poor Separation of a Polar Product from Boronic Acid by Column Chromatography

Water-soluble boronic acids and their byproducts are often polar and can have similar retention factors (Rf) to polar products on silica gel.

Causality: The polar nature of both the desired product and the boronic acid impurities leads to similar interactions with the stationary phase (silica gel), resulting in poor separation.

Solutions:

  • Pre-Chromatography Scavenging: The most effective solution is to remove the boronic acid before chromatography using one of the methods described above (basic wash or solid-supported scavenger).

  • Modify the Mobile Phase:

    • Try a different solvent system. A common choice for polar compounds is a mixture of dichloromethane and methanol.[4]

    • Adding a small amount of acetic acid to the eluent can sometimes improve the separation of acidic compounds.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): If your product is sufficiently non-polar, reverse-phase chromatography can be effective, as the polar boronic acid will elute quickly.

    • Alumina: For some compounds, neutral or basic alumina can provide different selectivity compared to silica gel.

Problem 3: Protodeboronation as a Major Side Product

Protodeboronation is the undesired replacement of the C-B(OH)₂ bond with a C-H bond, leading to a significant reduction in yield.[11]

Causality: This side reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[11][12] Electron-deficient or heteroaromatic boronic acids are particularly susceptible.[11]

Preventative Measures & Solutions:

  • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as KF or Cs₂CO₃.[13]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[11]

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[11][14][15]

  • Anhydrous Conditions: For highly sensitive substrates, consider using strictly anhydrous conditions, although this may not be feasible for all water-soluble boronic acids.[11][16]

Experimental Workflows

Workflow 1: Standard Basic Wash Extraction

This protocol is a first-line approach for removing excess water-soluble boronic acid when the product is stable to base.

Diagram of the Basic Wash Extraction Workflow

G start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_base Wash with 1-2 M NaOH (aq) (Repeat 2-3 times) dilute->wash_base separate_layers Separate Layers wash_base->separate_layers organic_phase Organic Phase (Contains Product) separate_layers->organic_phase Collect aqueous_phase Aqueous Phase (Contains Boronate Salt) separate_layers->aqueous_phase Discard wash_brine Wash with Brine organic_phase->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product for Further Purification concentrate->product G start Crude Reaction Mixture dilute Dilute with an appropriate organic solvent start->dilute add_scavenger Add Scavenger Resin (e.g., SiliaBond DEAM) dilute->add_scavenger stir Stir at Room Temperature (1-4 hours) add_scavenger->stir filter Filter to remove the resin stir->filter resin Resin with bound boronic acid (Discard) filter->resin filtrate Filtrate (Product in solution) filter->filtrate concentrate Concentrate in vacuo filtrate->concentrate product Crude Product concentrate->product

References

Validation & Comparative

A Comparative Guide to 4-n-Boc-amino-3-methoxy-phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Phenylboronic Acids in a Key Synthetic Reaction

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides a detailed comparison of 4-n-Boc-amino-3-methoxy-phenylboronic acid against other substituted phenylboronic acids, supported by experimental data and protocols to aid in the strategic selection of reagents for complex molecule synthesis.

Performance Comparison of Substituted Phenylboronic Acids

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of their substituents. Electron-donating groups (EDGs) generally enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher reaction yields.[1] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic moiety, potentially slowing down the reaction. Steric hindrance, particularly at the ortho position, can also impede the approach of the boronic acid to the palladium center, affecting reaction efficiency.

This compound is an example of an electron-rich boronic acid. It possesses two substituents with electron-donating characteristics: a methoxy group and a Boc-protected amino group. The methoxy group is a strong electron-donating group through resonance, while the Boc-amino group is also considered electron-donating. This electronic profile suggests that this compound should be a highly reactive coupling partner in Suzuki-Miyaura reactions, leading to excellent yields.

The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions, providing a comparative context for the expected performance of this compound. The data is compiled from various sources and is intended to be illustrative of general trends.

Boronic AcidSubstituent Type(s)Aryl Halide PartnerCatalyst System (Typical)Solvent (Typical)Yield (%)Reference (Illustrative)
This compound Electron-Donating (Strong) Aryl BromidePd(OAc)₂ / SPhosToluene/Water>90 (Expected) (Inferred from trends)
4-Methoxyphenylboronic acidElectron-Donating (Strong)Aryl BromidePd(NH₃)₄Cl₂Triton X-100/Water~99
Phenylboronic acidNeutralAryl BromidePd/Ni-MOFEthanol85-95
4-Formylphenylboronic acidElectron-Withdrawing (Moderate)Aryl BromidePd(PPh₃)₄Toluene85
4-Nitrophenylboronic acidElectron-Withdrawing (Strong)Aryl BromidePd(dppf)Cl₂Dioxane/Water70-80
2-Methylphenylboronic acidSterically Hindered (ortho-substituent)Aryl BromidePd(OAc)₂ / Buchwald LigandToluene75-85
2,4,6-Trimethylphenylboronic acidSterically Hindered (di-ortho-substituent)Aryl BromideSpecialized Pd-NHC CatalystDioxane50-70

Note: Yields are highly dependent on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent. The expected yield for this compound is an estimation based on the general principles of substituent effects in Suzuki-Miyaura reactions.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst & Ligand Base setup Assemble Glassware (Schlenk Flask) reagents->setup inert Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate1 Ar-Pd(II)-X Ln oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation Ar'B(OH)2 Base pd2_intermediate2 Ar-Pd(II)-Ar' Ln transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

References

To Protect or Not to Protect: A Comparative Guide to Boc-Protected vs. Unprotected Aminophenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. When a substrate contains an amino group, a critical question arises: is it necessary to protect this functionality? This guide provides an objective comparison of using Boc-protected versus unprotected aminophenylboronic acids in Suzuki coupling, supported by experimental data, to aid in making this crucial decision.

Performance Comparison: A Balancing Act of Yield, Purity, and Simplicity

The choice between a Boc-protected and an unprotected aminophenylboronic acid in Suzuki coupling is often a trade-off between reaction efficiency, potential side reactions, and overall synthetic strategy. While protecting the amine group with a tert-butyloxycarbonyl (Boc) group can lead to cleaner reactions and higher yields in some cases, it also adds extra steps of protection and deprotection to the synthetic route. Conversely, using an unprotected aminophenylboronic acid simplifies the synthesis but may require more careful optimization to avoid side reactions and can sometimes result in lower yields.

One of the primary concerns with unprotected aminophenylboronic acids is the potential for the amino group to interfere with the catalytic cycle. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions, such as the Buchwald-Hartwig amination. However, modern palladium catalysts and reaction conditions have been developed that show good tolerance for free amino groups, particularly in the case of ortho-substituted anilines.[1]

Boc protection effectively mitigates these issues by rendering the amino group non-nucleophilic and non-coordinating. This often leads to more robust and higher-yielding reactions, especially with complex substrates. However, the Boc group may be cleaved under the basic conditions of the Suzuki coupling, which can be either a desired outcome for a one-pot deprotection-coupling sequence or an unintended side reaction.[2]

Experimental Data: Representative Yields

The following tables summarize representative yields for Suzuki coupling reactions using both Boc-protected and unprotected aminophenylboronic acid derivatives with various aryl halides. It is important to note that a direct comparison of yields is challenging due to the use of different substrates, catalysts, and reaction conditions in the literature. These tables are intended to provide illustrative examples of what can be achieved with each approach.

Table 1: Suzuki Coupling with Boc-Protected Aminoboronic Acid Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneN-Boc-4-aminophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9012~90 (estimated)
21-Bromo-4-nitrobenzeneN-Boc-4-aminophenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF1006~85 (estimated)
3N-Boc-4-iodoanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O801695

Table 2: Suzuki Coupling with Unprotected Aminophenylboronic Acids

EntryAryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF1001891[1]
24-Bromotoluene3-Aminophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O854~88 (estimated)
32-Chloro-6,7-dimethoxyquinazolin-4-aminePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285[3]

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions are provided below.

Protocol 1: Suzuki Coupling of an Aryl Bromide with a Boc-Protected Aminophenylboronic Acid

This protocol is a general guideline for the Suzuki coupling of an aryl bromide with a Boc-protected aminophenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-aminophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1 v/v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide, N-Boc-aminophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki Coupling of an Aryl Bromide with an Unprotected Aminophenylboronic Acid

This protocol is a general guideline for the Suzuki coupling of an aryl bromide with an unprotected aminophenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Aminophenylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide and aminophenylboronic acid in the organic solvent.

  • Add the aqueous solution of the base.

  • Degas the mixture by bubbling an inert gas through it for 20-30 minutes.

  • Add the palladium catalyst and continue to bubble the inert gas for another 5 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) under an inert atmosphere and stir vigorously for the required time (e.g., 4 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling, the following diagrams are provided.

Suzuki_Workflow Reactants Reactants (Aryl Halide, Boronic Acid) Setup Reaction Setup (Solvent, Base, Inert Atm.) Reactants->Setup Catalyst Add Pd Catalyst Setup->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr_prime Transmetal Transmetalation ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X Ar_prime_B Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Amine Protecting Groups in Suzuki-Miyaura Cross-Coupling of Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For substrates such as aminophenylboronic acids, the nucleophilic and basic nature of the amino group can interfere with the catalytic cycle, leading to side reactions and reduced yields. Consequently, the protection of the amino group is a critical step in ensuring the success of the coupling reaction.

This guide provides an objective comparison of common amine protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac)—for their application in the Suzuki-Miyaura cross-coupling of aminophenylboronic acids. We present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable protecting group for your research needs.

Performance Comparison of Protecting Groups

The choice of protecting group can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling reaction. Below is a comparison of the performance of Boc, Fmoc, and Acetyl protected 3-aminophenylboronic acid in a representative cross-coupling reaction with 4-bromotoluene. It is important to note that the reaction conditions reported in the literature for each protecting group are not identical, which may influence the observed yields.

Protecting GroupStructureSuzuki-Miyaura Coupling Yield (%) with 4-bromotolueneDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc ~95%Acidic (e.g., TFA in DCM)[1]High coupling yields, stable to basic and nucleophilic conditions.[1]Requires acidic conditions for removal, which may not be suitable for acid-sensitive substrates.
Fmoc ~81% (with 4-acetamidophenyl-1-pinacolatoboron ester)Basic (e.g., 20% piperidine in DMF)[2]Mild, base-labile deprotection compatible with acid-sensitive functional groups.[2]The protecting group is base-sensitive and may not be stable under strongly basic coupling conditions.
Acetyl (Ac) Not directly reported, but generally compatible.Acidic (e.g., aq. HCl) or Basic (e.g., aq. NaOH) hydrolysis[3]Simple, inexpensive, and readily available starting materials.Deprotection often requires harsh acidic or basic conditions and elevated temperatures.[3]

Experimental Protocols

Detailed methodologies for the protection of 3-aminophenylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: N-Boc Protection of 3-Aminophenylboronic Acid
  • Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and triethylamine (1.2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Fmoc Protection of 3-Aminophenylboronic Acid
  • Dissolution: Suspend 3-aminophenylboronic acid (1.0 eq.) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution.

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by crystallization or column chromatography.

Protocol 3: N-Acetylation of 3-Aminophenylboronic Acid
  • Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq.) in a suitable solvent such as THF or water.

  • Reagent Addition: Add acetic anhydride (1.2 eq.) to the solution. For the catalyst-free method, no additional base is required if the reaction is performed in a neutral or slightly acidic aqueous medium.[1]

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: If an organic solvent is used, remove it under reduced pressure. If water is used, the product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Protocol 4: General Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: In a reaction vessel, combine the N-protected aminophenylboronic acid (1.0 eq.), the aryl halide (e.g., 4-bromotoluene, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 5: Deprotection of the Coupled Product
  • Boc Deprotection: Dissolve the N-Boc protected biaryl product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid in vacuo.[1]

  • Fmoc Deprotection: Dissolve the N-Fmoc protected biaryl product in N,N-dimethylformamide (DMF) and add 20% piperidine. Stir at room temperature for 30 minutes. Dilute with water and extract the product with an organic solvent.[2]

  • Acetyl Deprotection: Reflux the N-acetyl protected biaryl product in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH) for several hours. Neutralize the reaction mixture and extract the product.[3]

Visualizing the Workflow

The following diagrams illustrate the key steps in the protection, cross-coupling, and deprotection sequence for aminophenylboronic acids.

G cluster_protection Protection cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid N-Protected Aminophenylboronic Acid N-Protected Aminophenylboronic Acid 3-Aminophenylboronic Acid->N-Protected Aminophenylboronic Acid Protecting Group Reagent (e.g., (Boc)2O, Fmoc-Cl, Ac2O) N-Protected Biarylamine N-Protected Biarylamine N-Protected Aminophenylboronic Acid->N-Protected Biarylamine Aryl Halide, Pd Catalyst, Base Biarylamine Biarylamine N-Protected Biarylamine->Biarylamine Deprotection Reagent (Acid or Base)

Caption: General workflow for the synthesis of biarylamines.

G cluster_Boc Boc Group cluster_Fmoc Fmoc Group cluster_Ac Acetyl Group Boc Boc (tert-butyloxycarbonyl) Fmoc Fmoc (9-fluorenylmethyloxycarbonyl) Ac Acetyl

References

Yield comparison of Suzuki coupling with electron-donating vs. electron-withdrawing boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is paramount for the efficient synthesis of a vast array of organic compounds. This guide provides an objective comparison of reaction yields when utilizing boronic acids with electron-donating versus electron-withdrawing substituents, supported by experimental data and detailed methodologies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A critical factor influencing the success and yield of this palladium-catalyzed reaction is the electronic nature of the coupling partners, particularly the organoboron species.[1] The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a key step in the catalytic cycle.

Generally, boronic acids bearing electron-donating groups (EDGs) enhance the reaction rate and, consequently, the yield. Conversely, those with electron-withdrawing groups (EWGs) can sometimes lead to lower yields or require modified reaction conditions to proceed efficiently.[1] This guide delves into a comparative analysis of this electronic interplay, offering valuable insights for reaction optimization.

Data Presentation: Yield Comparison

The following table summarizes experimental data illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with an aryl halide. While reaction conditions can vary between different literature sources, this compilation provides a representative overview of the expected trends.

Boronic Acid SubstituentSubstituent TypeAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Methoxy (-OCH₃)Electron-DonatingIodobenzenePd/BCK₂CO₃Water8598[2]
4-Methyl (-CH₃)Electron-Donating4-ChloroacetophenonePd(OAc)₂ / NHCKOHi-PrOH2595[3]
Unsubstituted (-H)NeutralBromobenzenePd(PPh₃)₄Cs₂CO₃DMF/Water70>90
4-Cyano (-CN)Electron-WithdrawingIodobenzenePd/BCK₂CO₃Water8588[2]
4-Formyl (-CHO)Electron-Withdrawing1-Nitro-PDIPd(PPh₃)₄K₃PO₄THFReflux85[4]
3-Formyl (-CHO)Electron-Withdrawing1-Nitro-PDIPd(PPh₃)₄K₃PO₄THFReflux81[4]
4-Nitro (-NO₂)Electron-WithdrawingAryl BromidePd(PPh₃)₄K₂CO₃Toluene-Generally lower yields than 4-substituted EDGs

Note: Yields are isolated yields and are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, THF/Water mixture)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the substituted arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Schlenk Flask solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas heat Heat to Desired Temperature with Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of palladium catalyst is critical for the success of this reaction, particularly when employing functionalized substrates such as 4-n-Boc-amino-3-methoxy-phenylboronic acid. This guide provides an objective comparison of the efficacy of different palladium catalysts for the coupling of this versatile building block, supported by experimental data from analogous reactions and detailed protocols.

Catalyst Performance Comparison

Direct comparative studies on the efficacy of various palladium catalysts with this compound are limited in publicly available literature. However, by examining data from reactions with structurally and electronically similar substrates, such as other N-Boc protected aminophenylboronic acids or sterically hindered arylboronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several widely used palladium catalysts in Suzuki-Miyaura coupling reactions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes on Analogous Substrate
Pd(PPh₃)₄ PPh₃K₂CO₃DME801865Coupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole.[1]
Pd(dppf)Cl₂ dppfK₂CO₃DME802HighCoupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole, demonstrating faster reaction times.[1]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O1001>95Coupling of 4-(diphenylamino)benzeneboronic acid, a sterically demanding substrate.[2]
Pd₂(dba)₃ / P(t-Bu)₃ P(t-Bu)₃K₃PO₄Dioxane251295Room temperature coupling of a sterically hindered arylboronic acid.[2]
XPhos Pd G2 XPhosK₃PO₄Dioxane/H₂O1001>95High efficiency with a sterically hindered arylboronic acid.[2]

Key Observations:

  • Pd(PPh₃)₄ is a classic, widely used catalyst, but may require longer reaction times and higher temperatures for challenging substrates.[2]

  • Pd(dppf)Cl₂ often exhibits higher activity and shorter reaction times compared to Pd(PPh₃)₄, particularly with heteroaryl partners.[1]

  • Modern catalyst systems utilizing buchwald-type ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or as palladacycle precatalysts (e.g., XPhos Pd G2) generally offer superior performance in terms of reaction speed, yield, and catalyst loading, especially for sterically demanding and electron-rich substrates.[2]

Experimental Protocols

Below is a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a functionalized arylboronic acid, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted from a procedure for the coupling of N-Boc-2-pyrroleboronic acid with a heteroaryl bromide and is a good starting point for the target reaction.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add degassed DME and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle and a general workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Lₙ Oxidative_Addition Ar-Pd(II)-X(Lₙ) Pd(0)Ln->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(Lₙ) Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)Ln Reductive Elimination ArAr Biaryl (Ar-Ar') Transmetalation->ArAr ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArBoronic Boronic Acid (Ar'-B(OH)₂) ArBoronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Base, and Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Reaction Mixture Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC / LC-MS) Heat_Stir->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Purification Purify by Column Chromatography Workup->Purification End Characterize Product Purification->End

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

References

A Comparative Guide to Alternative Methods for Suzuki Coupling in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the construction of biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. However, the need for pre-functionalized organoboron reagents can sometimes present challenges related to stability, availability, and atom economy. This guide provides an objective comparison of prominent alternative methods for biaryl synthesis, offering a toolkit of strategies to overcome the limitations of Suzuki coupling and expand the synthetic possibilities for drug discovery and development.

This guide delves into the performance of several key alternatives, including the Negishi, Stille, and Heck couplings, the classical Ullmann reaction, and emerging C-H activation strategies. By presenting quantitative data, detailed experimental protocols, and a visual representation of their mechanistic relationships, this document aims to empower researchers to make informed decisions when selecting the optimal synthetic route for their target biaryls.

Comparative Performance of Biaryl Synthesis Methods

The following table summarizes the performance of various cross-coupling reactions for the synthesis of a representative biaryl, 4-methoxybiphenyl, from 4-bromoanisole. This allows for a direct comparison of reaction conditions and yields across different methodologies.

MethodCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Negishi Coupling Phenylzinc chloridePd(P(t-Bu)3)2-THF/NMP1001295[1]
Stille Coupling PhenyltributylstannanePd(P(t-Bu)3)2 / DABCONaClWater (TPGS-750-M)RT485
Heck Coupling BenzenePd(OAc)2 / DavePhosK2CO3DMA1401678[2]
Ullmann Reaction IodobenzenePd(OAc)2HydrazineDMFRT692[3]
C-H Activation BenzenePd(diimine) complexK2CO3 / PivOHDMA1401695[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Negishi Coupling: General Procedure[1]

An oven-dried resealable Schlenk tube containing a magnetic stir bar is capped with a rubber septum and then evacuated and backfilled with argon (this sequence is repeated three times). The palladium precatalyst (e.g., Pd[P(t-Bu)3]2, 2 mol %) is added under argon. The aryl halide (1.0 mmol) and a 1:1 mixture of THF/NMP (2 mL) are then added. Finally, the organozinc reagent (e.g., phenylzinc chloride, 1.2 mmol) is added, and the reaction mixture is heated to 100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Stille Coupling in Water: General Procedure

In a vial, the palladium catalyst (e.g., Pd(P(t-Bu)3)2, 2 mol%), aryl halide (1.0 mmol), DABCO (3.0 mmol), and NaCl (1.0 mmol) are combined. The organotin reagent (e.g., phenyltributylstannane, 1.1 mmol) and a 2 wt % aqueous solution of TPGS-750-M (4 mL) are then added. The resulting mixture is stirred vigorously at room temperature and monitored by GC or TLC. Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with aqueous KF to remove tin byproducts, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Heck-type C-H Arylation: General Procedure[2]

To a screw-capped vial are added the aryl bromide (1.0 mmol), the arene (e.g., benzene, 3.0 equiv), Pd(OAc)2 (5 mol %), DavePhos (10 mol %), and K2CO3 (2.5 equiv). The vial is sealed, and DMA (3 mL) is added. The mixture is then heated to 140 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Ligand-Free Palladium-Catalyzed Ullmann Reaction: General Procedure[3]

In a round-bottom flask, the aryl iodide (1.0 mmol), Pd(OAc)2 (1 mol %), and DMF (5 mL) are combined at room temperature. Hydrazine hydrate (2.0 equiv) is added dropwise to the stirring solution. The reaction is stirred at room temperature for the specified time while being monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Palladium-Catalyzed Direct C-H Arylation: General Procedure[2]

A mixture of the arene (1.0 mmol), aryl bromide (1.5 equiv), palladium-diimine complex (1 mol %), K2CO3 (2.5 equiv), and pivalic acid (0.3 equiv) in DMA (0.3 M) is heated at 140 °C for 16 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel.

Visualization of Biaryl Synthesis Strategies

The following diagram illustrates the classification and relationships of the discussed alternative methods for biaryl synthesis, highlighting the key types of bond formations.

Biaryl_Synthesis_Alternatives cluster_CH_Activation C-H Activation Suzuki Suzuki Coupling (Ar-B(OR)2) Biaryl Biaryl (Ar-Ar') Suzuki->Biaryl Negishi Negishi Coupling (Ar-ZnX) Negishi->Biaryl Stille Stille Coupling (Ar-SnR3) Stille->Biaryl Ullmann Ullmann Reaction (Ar-X) Ullmann->Biaryl CH_Arylation Direct C-H Arylation (Ar-H) CH_Arylation->Biaryl Heck Heck Coupling (Ar-H + Alkene) Heck->Biaryl (via oxidative addition & migratory insertion)

Alternative pathways to biaryl synthesis.

Conclusion

While the Suzuki coupling remains a dominant force in biaryl synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The Negishi and Stille couplings offer excellent functional group tolerance, with the latter benefiting from the stability of organostannanes, albeit with toxicity concerns. The Heck reaction provides a pathway to biaryls from unactivated arenes, and modern advancements in the Ullmann reaction have rendered it a more viable and milder alternative than its classical counterpart. The continued development of direct C-H activation methodologies represents the future of streamlined biaryl synthesis, offering the most atom-economical approach. The choice of method will ultimately depend on the specific substrate, desired functional group tolerance, scalability, and green chemistry considerations. This guide serves as a starting point for navigating these choices and designing robust and efficient syntheses for novel biaryl compounds.

References

Purity analysis of commercially available 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Commercially Available 4-n-Boc-amino-3-methoxy-phenylboronic Acid

For researchers and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the biological activity of a compound, and the overall success of a research project. This guide provides a comparative overview of the purity of commercially available this compound, a key building block in medicinal chemistry. We present a summary of typical purity levels from various suppliers and provide detailed experimental protocols for researchers to conduct their own purity analysis.

Comparative Purity Overview

While specific batch-to-batch purity can vary, the following table summarizes the typical stated purity for this compound from a selection of commercial suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate data.

SupplierStated Purity (%)Analytical Method(s)Notes
Supplier A (e.g., Fluorochem) ≥ 95.0%[1]Typically HPLCPurity level is a common standard for many building blocks.
Supplier B (e.g., Sigma-Aldrich) ≥ 95.0% (for related compounds)Not always specifiedData for the exact compound may not be publicly available, but similar compounds have a stated purity.[2]
Supplier C (e.g., Parchem) Not specifiedNot specifiedProduct is available, but purity information needs to be requested.[3]
Supplier D (e.g., ChemicalBook listed) Varies by supplierVariesA platform listing multiple suppliers with potentially different purity grades.[4]

Note: This table is a representative summary. It is imperative to obtain the certificate of analysis for the specific lot being purchased to get accurate purity information.

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, the following analytical methods are recommended. These protocols are designed to identify and quantify the main component as well as potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Ammonium Acetate (10 mM)[5]

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[5][6]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Utilize the same HPLC method as described above.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Analysis: Confirm the presence of the [M+H]⁺ ion for this compound (C12H18BNO5, Expected m/z: 268.13). Analyze other detected masses to identify potential impurities.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the molecular structure and can be used for purity assessment by identifying signals corresponding to impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the peaks corresponding to the protons of this compound and compare them to any unidentified peaks. The presence of significant unassigned signals may indicate impurities.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process.

G cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Methods cluster_3 Data Analysis & Comparison SupplierA Supplier A Prep Dissolve in Acetonitrile/Water SupplierA->Prep SupplierB Supplier B SupplierB->Prep SupplierC Supplier C SupplierC->Prep HPLC HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS NMR 1H NMR Analysis Prep->NMR Purity Purity Calculation (%) HPLC->Purity Impurity Impurity Identification LCMS->Impurity NMR->Impurity Comparison Comparative Report Purity->Comparison Impurity->Comparison

Caption: Workflow for comparative purity analysis.

Hypothetical Signaling Pathway Application

This compound is a versatile building block, often utilized in the synthesis of inhibitors for various signaling pathways. The diagram below illustrates a hypothetical pathway where a derivative of this compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse leads to Inhibitor Synthesized Inhibitor (from Boronic Acid) Inhibitor->KinaseB inhibits

Caption: Hypothetical kinase signaling pathway.

References

A Comparative Guide to Purity Determination of 4-n-Boc-amino-3-methoxy-phenylboronic acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the purity of key intermediates like 4-n-Boc-amino-3-methoxy-phenylboronic acid is critical for ensuring the quality and consistency of downstream processes and final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation in a laboratory setting.

Comparison of Analytical Methods

The primary method for determining the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, sensitivity, and quantitative accuracy. However, alternative methods such as Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages in specific contexts. Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this non-volatile compound without derivatization.

The following table summarizes the key performance characteristics of these analytical techniques for the purity analysis of this compound.

FeatureHPLCUPLCCapillary Electrophoresis (CE)Quantitative NMR (qNMR)GC-MS
Principle Differential partitioning between a stationary and a mobile phase under high pressure.Similar to HPLC but with smaller particle size columns for higher resolution and speed.Separation based on differential migration of charged species in an electric field.Intrinsic quantitative measurement based on the direct proportionality between NMR signal intensity and the number of nuclei.Separation of volatile compounds followed by mass-based detection.
Resolution HighVery HighHighModerate to HighVery High (with derivatization)
Speed Moderate (typically 15-30 min)Fast (typically <10 min)Fast (typically <15 min)Fast for data acquisition, can be longer for sample preparation and data processing.Moderate, requires derivatization.
Quantitation ExcellentExcellentGoodExcellent (Primary Method)Good (with appropriate internal standards)
Sensitivity High (ng range)Very High (pg range)High (ng range)Moderate (µg-mg range)Very High (pg-fg range)
Sample Throughput High (with autosampler)Very High (with autosampler)HighModerateModerate
Development Cost ModerateHighModerateHighHigh
Operational Cost ModerateHighLowModerateHigh
Key Advantage Robust, widely available, and well-established for purity analysis.Faster analysis and higher resolution compared to HPLC.[1]Low solvent consumption and high efficiency for charged analytes.[2][3]Does not require a reference standard of the analyte itself for purity determination.[4][5][6]High sensitivity and specificity, but requires derivatization for non-volatile compounds.[7][8]

Recommended Analytical Method: Reversed-Phase HPLC

Based on a balance of performance, cost, and accessibility, RP-HPLC is the recommended method for routine purity determination of this compound. It provides the necessary resolution to separate the main component from potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC

Objective: To quantitatively determine the purity of this compound by assessing the main peak area relative to the total peak area.

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

HPLC Purity Analysis Workflow

Alternative Analytical Methods

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-pressure version of HPLC that utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and improved resolution. The principles and mobile phases used are similar to HPLC, but the instrumentation is designed to handle higher backpressures. UPLC is an excellent alternative when higher throughput is required.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. For this compound, which is acidic, CE can provide rapid and efficient separations. Non-aqueous capillary electrophoresis (NACE) can be particularly useful for boronic acids and their esters to prevent on-capillary hydrolysis.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5][6] By integrating the signals of the analyte against a certified internal standard of known purity, the absolute purity of the this compound can be determined. This method is highly accurate but requires access to an NMR spectrometer and a suitable internal standard that does not have overlapping signals with the analyte.

Method_Comparison_Logic cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods start Purity Analysis of This compound HPLC HPLC start->HPLC Routine QC UPLC UPLC start->UPLC High Throughput GCMS GC-MS (with derivatization) start->GCMS Trace Impurity ID CE Capillary Electrophoresis start->CE Low Solvent Use qNMR qNMR start->qNMR Primary Method/ Absolute Purity HPLC->UPLC Higher Speed & Resolution

Decision Tree for Method Selection

Conclusion

For routine quality control and purity assessment of this compound, reversed-phase HPLC provides a robust, reliable, and cost-effective solution. UPLC offers a significant advantage in terms of speed and resolution for high-throughput environments. Capillary electrophoresis is a valuable alternative with low solvent consumption, while qNMR stands out as a primary method for absolute purity determination without the need for a specific reference standard. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to Ligands for Suzuki Coupling of Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered substrates, particularly those involving hindered arylboronic acids, presents a significant challenge. The success of these transformations is critically dependent on the choice of ligand complexed to the palladium catalyst. This guide provides an objective comparison of commonly employed ligands for the Suzuki coupling of hindered arylboronic acids, supported by experimental data, to aid in the selection of the optimal catalytic system.

Ligand Performance: A Comparative Analysis

Bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbene (NHC) ligands have emerged as the most effective classes of ligands for facilitating the coupling of sterically demanding substrates.[1] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, which are often rate-limiting in the coupling of hindered partners.[2]

Below is a summary of the performance of representative phosphine and NHC ligands in the Suzuki coupling of various hindered arylboronic acids with hindered aryl halides. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions may vary between studies, and direct comparisons should be made with this in mind.

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Phosphine Ligands
SPhos2-Chloro-1,3-dimethylbenzene2,4,6-Triisopropylphenylboronic acidK₃PO₄Toluene1001295
XPhos2-Bromo-1,3,5-trimethylbenzeneMesitylboronic acidK₃PO₄1,4-Dioxane801892
RuPhos1-Bromo-2,6-dimethylnaphthalene2,6-Dimethylphenylboronic acidCs₂CO₃t-Amyl alcohol100498
tBuXPhos2-Chloro-m-xylene2-Methylphenylboronic acidNaOtBu2-PropanolRT0.33>99[3]
N-Heterocyclic Carbene (NHC) Ligands
IPr2-Chloro-m-xylenePhenylboronic acidNaOtBu2-PropanolRT0.33>99[3]
IMes1-Bromo-2,4,6-triisopropylbenzenePhenylboronic acidK₃PO₄Toluene1101285
SIPrChloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)2,4,6-trimethylphenylboronic acidK₃PO₄Toluene1001691

Key Observations:

  • Buchwald-type phosphine ligands such as SPhos, XPhos, and RuPhos consistently provide high yields for the coupling of a variety of sterically hindered substrates.[1][2][4]

  • N-Heterocyclic Carbene (NHC) ligands are also highly effective, in some cases enabling reactions to proceed at room temperature.[3][5]

  • The choice of base and solvent can significantly impact reaction efficiency and should be optimized for each specific substrate combination.

Experimental Protocols

The following are generalized experimental procedures for the Suzuki-Miyaura coupling of hindered arylboronic acids. These protocols are intended as a starting point and may require optimization for specific substrates and ligands.

General Procedure for Suzuki Coupling Using a Buchwald Ligand

This procedure is adapted from established methodologies for Suzuki-Miyaura cross-coupling reactions.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Hindered aryl halide

  • Hindered arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu), finely ground

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, t-amyl alcohol)

Procedure:

  • In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-2 mol% excess relative to Pd), the base (1.5-2.0 equivalents), and the arylboronic acid (1.1-1.5 equivalents) to a dry reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and remove it from the glovebox.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the hindered aryl halide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki Coupling Using an N-Heterocyclic Carbene (NHC) Ligand

This procedure is based on methods developed for room-temperature Suzuki-Miyaura couplings.[3][5]

Materials:

  • Palladium precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl] or generated in situ from an imidazolium salt and a palladium source)

  • Hindered aryl chloride

  • Arylboronic acid

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., 2-propanol)

Procedure:

  • In an inert atmosphere glovebox, add the palladium-NHC precatalyst (1-2 mol%), the base (1.2 equivalents), and the arylboronic acid (1.4 equivalents) to a reaction vial.

  • Seal the vial with a septum-fitted screw cap.

  • Outside the glovebox, inject the anhydrous solvent into the vial and stir the mixture at room temperature for 15 minutes.

  • Slowly add the hindered aryl chloride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, quench the reaction and work up as described in the previous procedure.

  • Isolate and purify the product by flash column chromatography.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of ligand plays a crucial role in facilitating these steps, particularly for sterically hindered substrates.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² product Biaryl Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (R²-B(OR)₂) boronic_acid->transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comparative overview of ligands for the challenging Suzuki-Miyaura coupling of hindered arylboronic acids. The selection of an appropriate ligand, along with the optimization of reaction conditions, is paramount for achieving high yields and efficient transformations. The data and protocols presented herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

A Comparative Guide to the Use of 4-n-Boc-amino-3-methoxy-phenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic routes is a critical decision that balances cost, efficiency, and overall yield. This guide provides a detailed cost-benefit analysis of using pre-synthesized 4-n-Boc-amino-3-methoxy-phenylboronic acid versus an in-house preparation via Miyaura borylation for the synthesis of biaryl compounds through Suzuki-Miyaura coupling.

The introduction of the 4-amino-3-methoxyphenyl moiety is a common step in the synthesis of a variety of pharmacologically active molecules. This structural motif can be incorporated using several methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile choice. This guide explores two primary strategies: the direct use of commercially available this compound and a two-step approach involving the Miyaura borylation of a suitable precursor followed by the Suzuki-Miyaura coupling.

Cost and Performance Comparison

A direct comparison of the starting material costs reveals a significant upfront difference between purchasing the pre-formed boronic acid and the precursor for in-house synthesis. However, a comprehensive cost-benefit analysis must also factor in the yields of the subsequent synthetic steps and the cost of reagents and catalysts.

Reagent/RouteSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
Direct Route
This compoundFluorochem900.001 g900.00
Two-Step Route
4-Bromo-2-methoxy-N-Boc-anilineOakwood Chemical43.0025 g1.72
Bis(pinacolato)diboronSigma-Aldrich~100.005 g~20.00

Note: Prices are approximate and subject to change based on supplier and purity.

While the initial cost of 4-bromo-2-methoxy-N-Boc-aniline is substantially lower, the two-step route requires additional reagents for the Miyaura borylation, such as a palladium catalyst and a boron source like bis(pinacolato)diboron. The overall cost-effectiveness of the two-step approach is therefore highly dependent on the yield of both the borylation and the subsequent Suzuki-Miyaura coupling.

Experimental Data and Protocols

The following sections provide hypothetical but representative experimental data and detailed protocols for both the direct and two-step synthetic routes.

Direct Route: Suzuki-Miyaura Coupling with this compound

This approach offers the convenience of a single cross-coupling step.

Hypothetical Experimental Data:

Coupling PartnerProductYield (%)
4-bromotolueneN-Boc-(4'-methylbiphenyl-4-yl)-3-methoxyaniline85
1-bromo-4-fluorobenzeneN-Boc-(4'-fluorobiphenyl-4-yl)-3-methoxyaniline82
3-bromopyridineN-Boc-(3-(pyridin-3-yl)phenyl)-3-methoxyaniline75

Experimental Protocol:

A mixture of this compound (1.2 mmol), the corresponding aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol) in a 4:1 mixture of dioxane and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Two-Step Route: Miyaura Borylation and Subsequent Suzuki-Miyaura Coupling

This route involves the initial synthesis of the boronic acid derivative followed by the cross-coupling reaction.

Step 1: Miyaura Borylation of 4-Bromo-2-methoxy-N-Boc-aniline

Hypothetical Experimental Data:

ProductYield (%)
This compound, pinacol ester90

Experimental Protocol:

A mixture of 4-bromo-2-methoxy-N-Boc-aniline (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl2 (0.03 mmol) in anhydrous dioxane (10 mL) is degassed with argon for 15 minutes. The mixture is then heated at 80 °C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate (30 mL). The organic layer is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated. The crude pinacol ester is then used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

The crude this compound, pinacol ester is used directly in a Suzuki-Miyaura coupling reaction following the protocol described for the direct route. The yields for this step are generally comparable to the direct route, assuming complete conversion in the borylation step.

Signaling Pathways and Experimental Workflows

The logical flow of the two synthetic approaches can be visualized as follows:

Synthesis_Comparison cluster_direct Direct Route cluster_twostep Two-Step Route A 4-n-Boc-amino-3-methoxy- phenylboronic acid C Suzuki-Miyaura Coupling A->C B Aryl Halide B->C D Biaryl Product C->D E 4-Bromo-2-methoxy- N-Boc-aniline G Miyaura Borylation E->G F Bis(pinacolato)diboron F->G H Boronic Ester Intermediate G->H J Suzuki-Miyaura Coupling H->J I Aryl Halide I->J K Biaryl Product J->K

Caption: Comparison of direct vs. two-step synthesis routes.

Logical Relationship for Cost-Benefit Analysis

The decision-making process for choosing a synthetic route can be illustrated with the following diagram:

Cost_Benefit_Analysis Start Select Synthetic Route Direct_Cost High Initial Reagent Cost Start->Direct_Cost TwoStep_Cost Lower Initial Reagent Cost, Additional Reagent Costs Start->TwoStep_Cost Decision Optimal Route Direct_Cost->Decision Direct_Benefit Fewer Steps, Simpler Procedure Direct_Benefit->Decision TwoStep_Cost->Decision TwoStep_Benefit Potentially Lower Overall Cost (Yield Dependent) TwoStep_Benefit->Decision

Caption: Decision factors for synthetic route selection.

Conclusion

The choice between directly using this compound and preparing it in-house via Miyaura borylation is a trade-off between upfront cost and procedural complexity.

  • Direct Route: This approach is advantageous for its simplicity and reduced number of synthetic steps, which can save time and resources in a research and development setting. However, the high initial cost of the boronic acid may be a limiting factor for large-scale synthesis.

  • Two-Step Route: While requiring an additional synthetic step, this route offers a potentially more cost-effective solution for larger-scale production, provided that the yields for both the borylation and the Suzuki-Miyaura coupling are high. The significantly lower cost of the starting bromo-aniline makes this an attractive option for process chemistry and manufacturing.

Ultimately, the optimal choice will depend on the specific needs of the project, including the scale of the synthesis, available resources, and the desired timeline. Researchers and drug development professionals are encouraged to perform a thorough cost analysis based on their specific reaction conditions and supplier pricing to make an informed decision.

A Green Chemistry Perspective: Evaluating the Synthesis and Application of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the pursuit of molecular complexity is inextricably linked with the principles of sustainable chemistry. Boronic acids, particularly functionalized variants, are cornerstone reagents in synthetic chemistry, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] Among these, 4-n-Boc-amino-3-methoxy-phenylboronic acid stands out as a valuable building block for introducing a protected aniline moiety, a common structural motif in pharmacologically active compounds. However, the true value of a synthetic tool in the 21st century must be assessed not only by its utility but also by the environmental impact of its production and use. This guide provides an in-depth analysis of this key reagent through the lens of green chemistry, offering a comparative assessment of its synthetic routes and its performance in a benchmark application.

Part 1: The Green Chemistry Toolkit: Defining Our Metrics

To objectively assess the "greenness" of a chemical process, we must move beyond yield as the sole indicator of efficiency. Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of a reaction or an entire synthetic pathway.[4][5][6] For this guide, we will focus on three key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[7][8][9] It is a fundamental measure of reaction efficiency at the atomic level.

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste produced relative to the amount of product.[8][9][10] It is calculated as the total mass of waste (kg) divided by the mass of product (kg).

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a specific mass of the final product.[7][10][11] The ideal PMI is 1, signifying that only the product's mass enters the process.

Solvent choice is another critical factor, as solvents often constitute the largest mass component of a process.[12] We will reference established solvent selection guides, such as those developed by the CHEM21 consortium, to evaluate the environmental, health, and safety (EHS) profile of the solvents used.[13][14][15]

Part 2: Synthesis of this compound: A Comparative Green Analysis

The synthesis of this functionalized boronic acid typically involves a multi-step process starting from commercially available precursors. Below, we analyze a common synthetic route and assess its green chemistry metrics.

Representative Synthetic Workflow

A plausible and frequently employed route begins with the protection of 4-amino-3-methoxyphenol, followed by a directed ortho-metalation and borylation sequence.

Synthetic Workflow cluster_waste Waste Streams A 2-Methoxy-4-nitrophenol B N-Boc-2-methoxy-4-nitroaniline A->B 1. Boc Anhydride, Base 2. Solvent (e.g., DCM) C 4-Amino-3-methoxyaniline (Boc protected) B->C Reduction (e.g., H2, Pd/C) Solvent (e.g., EtOH) W1 Salts, spent catalyst B->W1 D Directed ortho-Metalation Intermediate C->D 1. s-BuLi, TMEDA 2. Solvent (e.g., THF, -78°C) W2 Solvent waste (DCM, EtOH, THF) C->W2 E This compound D->E 1. B(OiPr)3 2. Acidic Workup W3 Aqueous waste from workup E->W3

Caption: Generalized workflow for the synthesis of the target boronic acid, highlighting key transformations and associated waste streams.

Green Metrics Assessment

Let's dissect this pathway to understand its environmental footprint. The use of protecting groups, while synthetically necessary here, inherently lowers the overall atom economy. The reduction step, if catalytic hydrogenation is used, is generally high in atom economy, with water as the only byproduct. However, the core of the green chemistry challenge lies in the metalation-borylation step.

This step requires cryogenic temperatures (-78°C), which are energy-intensive. It utilizes a stoichiometric organolithium reagent (s-BuLi), generating stoichiometric lithium salt byproducts. Furthermore, the use of solvents like tetrahydrofuran (THF), while functional, is flagged as "problematic" in many solvent selection guides due to safety concerns (peroxide formation) and a less favorable environmental profile compared to alternatives like 2-methyltetrahydrofuran (2-MeTHF).

Metric Step 1: Protection Step 2: Reduction Step 3: Borylation Overall Process (Estimated)
Atom Economy ModerateHighLow-ModerateLow-Moderate
E-Factor ModerateLowHighHigh (25-100 typical for pharma)[8]
PMI HighModerateVery HighVery High (>100)
Key Waste Salts, SolventCatalyst, SolventLi-salts, Solvent, AqueousSolvents, Salts, Aqueous
Solvent Choice DCM (Problematic)EtOH (Recommended)THF (Problematic)Mixture of recommended and problematic solvents

Causality and Alternatives:

The high PMI is dominated by the large volumes of solvent required for the reactions and subsequent aqueous workups and chromatographic purifications. An alternative approach to consider would be a palladium-catalyzed C-H activation/borylation. While potentially requiring more complex catalyst systems, such a route could eliminate the need for cryogenic conditions and stoichiometric organometallic reagents, significantly improving the E-Factor and PMI.

Experimental Protocol: Directed ortho-Metalation and Borylation

This protocol is representative and should be adapted and optimized based on laboratory safety standards.

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with N-Boc-4-amino-3-methoxyaniline (1.0 equiv) and anhydrous THF (10 mL/mmol).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Metalation: A solution of s-butyllithium (2.2 equiv) in cyclohexane is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Borylation: Triisopropyl borate (3.0 equiv) is added dropwise, again maintaining the temperature below -70 °C.

  • Quench and Workup: The reaction is allowed to warm to room temperature overnight. It is then quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired boronic acid.

Part 3: Application in Suzuki-Miyaura Coupling: A Green Comparison

The utility of this compound is best demonstrated in a Suzuki-Miyaura coupling, a reaction that is itself a target for green improvements.[1][16][17][18]

Suzuki-Miyaura Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX Oxidative Addition (R-X) PdII_RAr R-Pd(II)-Ar L_n PdII_RX->PdII_RAr Transmetalation (Ar-B(OH)2, Base) PdII_RAr->Pd0 Reductive Elimination (R-Ar) center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

We will compare a standard Suzuki coupling using our target boronic acid against a hypothetical greener alternative using a different boron reagent, such as an MIDA (N-methyliminodiacetic acid) boronate ester.

Scenario A: Standard Boronic Acid Coupling

  • Reagents: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 100 °C, 12 hours.

Scenario B: Greener Alternative with MIDA Boronate

  • Reagents: Corresponding MIDA boronate ester (1.1 equiv), Aryl Bromide (1.0 equiv), Modern Pd catalyst (e.g., SPhos-based, 1 mol%), K₃PO₄ (1.5 equiv).

  • Solvent: 2-MeTHF or Cyclopentyl methyl ether (CPME).

  • Conditions: 80 °C, 4 hours.

Parameter Scenario A (Boronic Acid) Scenario B (MIDA Boronate) Green Advantage of B
Boron Reagent Stoichiometry 1.2 equiv1.1 equivReduced excess of reagent.
Catalyst Loading 3 mol%1 mol%Lower catalyst waste and cost.
Solvent Dioxane (Undesirable)2-MeTHF (Recommended)Significantly better EHS profile.
Temperature 100 °C80 °CLower energy consumption.
Reaction Time 12 hours4 hoursIncreased process throughput.
Stability of Boron Reagent Prone to protodeboronationGenerally more stable, air- and moisture-tolerantImproved shelf-life and handling, potentially avoiding reagent decomposition and waste.

Discussion:

While boronic acids are effective, they can be prone to decomposition (protodeboronation), often requiring an excess of the reagent to drive the reaction to completion.[19] MIDA boronates, an alternative class of organoboron reagents, offer enhanced stability, allowing for near-stoichiometric use and often facilitating purification. The primary advantage of Scenario B lies in the holistic improvement of the reaction conditions. The switch to a more benign solvent, coupled with a more active modern catalyst that allows for lower temperatures and shorter reaction times, represents a significant step towards a more sustainable process.

Conclusion and Future Outlook

This compound is an undeniably useful building block in pharmaceutical and fine chemical synthesis. However, a critical assessment reveals that its conventional synthesis carries a significant environmental burden, characterized by high PMI and the use of problematic solvents and stoichiometric reagents.

For researchers and drug development professionals, the path forward involves a two-pronged approach:

  • Greener Synthesis: Actively seeking and developing alternative synthetic routes to the boronic acid itself, focusing on C-H activation or other catalytic methods that avoid cryogenic conditions and stoichiometric organometallics.

  • Greener Application: When using this and other boronic acids, prioritizing the use of modern, highly active catalyst systems that permit milder conditions. Furthermore, embracing greener solvents and exploring more stable boron reagents, like MIDA boronates, can substantially reduce the environmental impact of pivotal reactions like the Suzuki-Miyaura coupling.

By integrating these green chemistry principles into both the design of reagents and their subsequent application, the scientific community can continue to innovate while safeguarding our planet.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-n-Boc-amino-3-methoxy-phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 4-n-Boc-amino-3-methoxy-phenylboronic acid are paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is aggregated from SDS of structurally similar compounds, including phenylboronic acid and other substituted derivatives. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for final guidance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect against skin contact.

  • Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible.

II. Waste Characterization and Segregation

This compound and its containers should be treated as hazardous chemical waste.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound must never be disposed of in the sanitary sewer system.[1]

  • Avoid Mixing: Do not mix this compound with other waste streams unless explicitly instructed by your institution's EHS department.[1] Improper mixing can lead to hazardous chemical reactions.

  • Original Containers: Whenever possible, store the waste in its original container. If transferring to a new container, ensure it is compatible, properly labeled, and seals tightly.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert colleagues in the vicinity and restrict access to the spill area.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a sealed, labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[1]

IV. Quantitative Data

The following table summarizes the general physical and chemical properties of phenylboronic acid and its derivatives, which can be used as a reference for this compound in the absence of specific data.

PropertyGeneral Value/Information for Phenylboronic Acid Derivatives
Appearance White to off-white solid/powder.
Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5][6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]
Hazardous Decomposition Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[3][7]
Storage Keep container tightly closed in a dry and well-ventilated place. May be sensitive to air and moisture.[3] For some derivatives, refrigeration is recommended.[8]

V. Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound.

Step 1: Waste Collection

  • Carefully collect the waste material, whether in solid form or in a solution.

  • For solid waste, ensure it is in a clearly labeled, sealed container.

  • For liquid waste (e.g., solutions containing the compound), pour the liquid into a designated, compatible waste container using a funnel to prevent spills.

Step 2: Container Management

  • Container Selection: Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]

  • Provide a complete and accurate description of the waste material to the disposal company.

  • Some safety data sheets for similar compounds suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed disposal facility.

VI. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_handling Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood CollectWaste Collect Waste Material (Solid or Solution) FumeHood->CollectWaste Segregate Segregate from Incompatible Waste CollectWaste->Segregate Containerize Place in a Labeled, Compatible Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS Dispose Arrange for Professional Disposal (e.g., Incineration) ContactEHS->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 4-n-Boc-amino-3-methoxy-phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Recognition: Understanding the Compound

4-n-Boc-amino-3-methoxy-phenylboronic acid belongs to the boronic acid class of compounds. While generally stable, this class is known to present specific hazards.[3] Based on data from similar phenylboronic acid derivatives, we must assume the compound may cause skin, eye, and respiratory tract irritation.[4][5][6] The solid form, typically a powder, poses a risk of inhalation if it becomes airborne.[7] Therefore, all handling procedures must be designed to mitigate these potential routes of exposure.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is the most critical line of defense. The following table outlines the mandatory equipment for handling this compound, with the rationale rooted in preventing anticipated hazards.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields. A full-face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing.[4]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound, which can cause serious irritation.[7][8]
Hand Protection Chemically resistant nitrile gloves.[4][7]Prevents direct skin contact. Nitrile offers good resistance to a wide range of chemicals. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]
Body Protection A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[7]Protects skin from accidental spills and contact. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination.[10]
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or a respirator with an appropriate cartridge for particulates.[7][11]Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles, which can irritate the respiratory system.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling and disposal of this compound.

Procedural Steps:

  • Preparation and Engineering Controls:

    • Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • All work involving the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1][12]

    • The work area should be clean and clear of any unnecessary equipment or materials.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[13]

    • When transferring the solid, use a spatula and take care to avoid generating dust.[7] If weighing, use an anti-static weigh boat or paper inside the fume hood.

    • If creating a solution, add the solid to the solvent slowly.

    • Avoid all personal contact with the substance, including inhalation of dust or vapors.[4]

  • Post-Handling and Hygiene:

    • After handling is complete, decontaminate the work area with an appropriate solvent, followed by soap and water.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[14]

Spill and Disposal Plan: Managing Contamination and Waste

A clear and robust plan for managing spills and waste is essential for laboratory safety and environmental stewardship.[2]

Spill Response:

  • Evacuate: Immediately alert personnel in the area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills of the solid, carefully cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4]

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not dry sweep, as this can generate dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol:

All materials contaminated with this compound must be treated as hazardous waste.[9]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[9] Waste should be segregated into solid and liquid streams.

    • Solid Waste: Includes contaminated gloves, weigh paper, bench liners, and other disposable materials.

    • Liquid Waste: Includes reaction mixtures and solvent rinses.

  • Containerization and Labeling:

    • Use chemically compatible, sealable containers for waste collection.[15]

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[15]

  • Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[16][17]

    • Follow your institution's specific procedures for hazardous waste collection and disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[15]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing priorities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.